molecular formula C7H8ClN B140736 2-Chloro-6-methylaniline CAS No. 87-63-8

2-Chloro-6-methylaniline

Cat. No.: B140736
CAS No.: 87-63-8
M. Wt: 141.60 g/mol
InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60121. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLHDJJZSJARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8058956
Record name 2-Chloro-6-methylaniline
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Molecular Weight

141.60 g/mol
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CAS No.

87-63-8
Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name Benzenamine, 2-chloro-6-methyl-
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Record name 2-Chloro-6-methylaniline
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Record name 6-chloro-o-toluidine
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Record name 2-CHLORO-6-METHYLANILINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-o-toluidine, also known as 2-chloro-6-methylaniline, is an important chemical intermediate primarily utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its molecular structure, featuring a chlorinated and methylated aniline ring, imparts specific reactivity and physical characteristics that are crucial for its application in various synthetic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-o-toluidine, along with detailed experimental protocols for their determination and a summary of its known reactivity and stability.

Physical Properties

The physical properties of 6-Chloro-o-toluidine are summarized in the table below. These properties are essential for its handling, storage, and use in experimental and industrial settings.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [2]
Appearance Clear, colorless to pale purple or wine-red liquid/oil[1]
Melting Point 10-12 °C[1]
Boiling Point 215 °C (at 760 mmHg)[1]
Density 1.152 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.576[1]
Vapor Pressure 0.151 mmHg at 25 °C[1]
Flash Point 105 °C (closed cup)
Solubility Immiscible in water; slightly soluble in chloroform and ethyl acetate.[1]
CAS Number 87-63-8[1]

Chemical Properties

6-Chloro-o-toluidine exhibits chemical properties characteristic of an aromatic amine, influenced by the presence of the chloro and methyl substituents on the benzene ring.

PropertyDescriptionReference
pKa 2.51 ± 0.10 (Predicted)[1]
Stability Stable under normal temperatures and pressures.[3]
Reactivity Reacts with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3]
Decomposition Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of 6-Chloro-o-toluidine.

Determination of Melting Point

The melting point of 6-Chloro-o-toluidine, which exists as a liquid at room temperature, is determined by observing the freezing point.

  • Apparatus:

    • Melting point apparatus (capillary method) or a Thiele tube.[4]

    • Cooling bath (e.g., ice-water or dry ice-acetone).

    • Thermometer.

    • Capillary tubes.

  • Procedure:

    • A small sample of 6-Chloro-o-toluidine is introduced into a capillary tube.

    • The capillary tube is placed in a cooling bath to solidify the sample.

    • The solidified sample in the capillary tube is then placed in a melting point apparatus.

    • The temperature is slowly raised (approximately 1-2 °C per minute) as the melting point is approached.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5]

Determination of Boiling Point

The boiling point is determined using a distillation method or a micro-boiling point apparatus.[1][6]

  • Apparatus:

    • Distillation apparatus (distilling flask, condenser, receiving flask) or a Thiele tube with a fusion tube and capillary.[3][7]

    • Heating mantle or oil bath.[7]

    • Thermometer.

    • Boiling chips.

  • Procedure (Distillation Method):

    • A sample of 6-Chloro-o-toluidine is placed in the distilling flask along with boiling chips.

    • The apparatus is assembled for simple distillation.

    • The sample is heated gently until it begins to boil.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a steady temperature on the thermometer as the liquid condenses, is recorded as the boiling point.[8]

Determination of Solubility

The solubility of 6-Chloro-o-toluidine in various solvents is determined using the shake-flask method.[9]

  • Apparatus:

    • Vials with screw caps.

    • Orbital shaker or magnetic stirrer.

    • Analytical balance.

    • Centrifuge.

    • Spectrophotometer or other suitable analytical instrument.

  • Procedure:

    • An excess amount of 6-Chloro-o-toluidine is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • The samples are then centrifuged to separate the undissolved solute.

    • A known aliquot of the supernatant is carefully removed and diluted.

    • The concentration of the dissolved 6-Chloro-o-toluidine in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a standard curve).

    • The solubility is then calculated and expressed in terms of g/100 mL or other appropriate units.[10]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of 6-Chloro-o-toluidine.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the aromatic region (around 6.5-7.5 ppm). The methyl group protons will be a singlet at around 2.0-2.5 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom being significantly affected. The methyl carbon will appear in the upfield region (around 15-25 ppm).
FTIR The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹).
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 141. Due to the presence of the chlorine atom, an M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a methyl group, a chlorine atom, or other characteristic fragments of aromatic amines.

Synthesis and Purification Workflow

A common method for the synthesis of 6-Chloro-o-toluidine involves the chlorination of o-nitrotoluene followed by reduction of the nitro group.[11] The purification is typically achieved through distillation and recrystallization of the hydrochloride salt.

Synthesis_and_Purification_of_6_Chloro_o_toluidine start o-Nitrotoluene chlorination Chlorination (e.g., with Cl₂) start->chlorination mixed_isomers Mixture of Chloro-o-nitrotoluene Isomers chlorination->mixed_isomers reduction Reduction (e.g., with Fe/HCl) mixed_isomers->reduction mixed_amines Mixture of Chloro-o-toluidine Isomers reduction->mixed_amines hcl_salt Formation of Hydrochloride Salt (with HCl) mixed_amines->hcl_salt recrystallization Recrystallization hcl_salt->recrystallization pure_salt Pure 6-Chloro-o-toluidine Hydrochloride recrystallization->pure_salt basification Basification (e.g., with NaOH) pure_salt->basification distillation Distillation basification->distillation end Pure 6-Chloro-o-toluidine distillation->end

Caption: Synthesis and purification workflow for 6-Chloro-o-toluidine.

Safety and Handling

6-Chloro-o-toluidine is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, respiratory system, and skin.[1] It is crucial to use personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of 6-Chloro-o-toluidine. The summarized data, experimental protocols, and synthesis workflow are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these properties is fundamental for its safe and effective use in research and development.

References

2-Chloro-6-methylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methylaniline

This guide provides a comprehensive overview of this compound (CAS 87-63-8), a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds. It covers the molecule's structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, also known as 6-Chloro-o-toluidine or 2-Amino-3-chlorotoluene, is a substituted aniline.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and an amino group at positions 2, 6, and 1, respectively.

IdentifierValue
IUPAC Name This compound[3]
CAS Number 87-63-8[1]
Molecular Formula C₇H₈ClN[1][4]
SMILES CC1=C(C(=CC=C1)Cl)N[3]
InChI Key WFNLHDJJZSJARK-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is typically a liquid at room temperature, appearing as a clear yellow to red-brown fluid.[6] Key quantitative properties are summarized below.

PropertyValueSource
Molecular Weight 141.60 g/mol [1][3][5]
Melting Point 10-12 °C[4][5][7]
Boiling Point 215 °C[7]
Density 1.152 g/mL at 25 °C[5][7]
Flash Point 105 °C (221 °F) - closed cup[5]
Refractive Index (n20/D) 1.576[5][7]
LogP 2.37[4]
Vapor Pressure 0.2±0.4 mmHg at 25°C[4]

Role in Chemical Synthesis

This compound is a vital starting material and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2][8] It is a key precursor in the manufacturing of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors like Dasatinib and various indazole derivatives with anti-cancer properties.[7][8][9][10] Through diazotization reactions, its amino group can be converted to introduce a range of other functional groups (e.g., hydrazine, nitro, cyano, halogens) onto the aromatic ring.[7][8][9][10]

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_end Final Applications CMA This compound Dasatinib Dasatinib Synthesis CMA->Dasatinib Precursor Indazole Indazole Derivatives CMA->Indazole Intermediate Sulfonylurea Sulfonylurea Derivatives CMA->Sulfonylurea Intermediate Pharma Pharmaceuticals Dasatinib->Pharma Indazole->Pharma Agro Agrochemicals Sulfonylurea->Agro

Caption: Role of this compound as a precursor in synthesis.

Experimental Protocols

Synthesis Protocol: One-Pot Reaction

A method for synthesizing this compound involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline.[8][11] This process includes a diazotization reaction to eliminate an amino group, followed by two reduction steps.[7][8] This approach is noted for its mild reaction conditions and high product yield.[8][10]

G start Start: 3-chloro-5-methyl- 4-nitroaniline in H2SO4/H2O step1 Add NaNO2 solution at 0°C start->step1 Diazotization step2 Stir for 30 min step1->step2 step3 Add 50% H3PO2 solution step2->step3 Reduction 1 step4 Stir at 0°C for 3 hours (Intermediate forms) step3->step4 step5 Raise temp to 90°C step4->step5 step6 Add Fe powder in batches step5->step6 Reduction 2 step7 Stir for 3 hours step6->step7 step8 Hot filtration & extraction with Dichloromethane step7->step8 Workup end End: Purified This compound step8->end Purification

Caption: Workflow for the one-pot synthesis of this compound.

Methodology:

  • Initial Setup : In a 250ml round-bottom flask cooled to 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5ml of water, and 20ml of diluted sulfuric acid.[8] Stir the mixture for 10 minutes.[8]

  • Diazotization : Slowly add a solution of sodium nitrite (1.863g, 27mmol) dissolved in 15ml of water. Maintain the temperature and continue stirring for 30 minutes after the addition is complete.[8]

  • First Reduction : Add 15ml of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) and stir the reaction at 0°C for 3 hours to form the intermediate.[8]

  • Second Reduction : Slowly raise the temperature to 90°C.[8] Add iron powder (4.90g, 87.5mmol) in batches over approximately 1 hour.[8] Maintain the reaction at this temperature for an additional 3 hours.[8]

  • Workup and Purification : After the reaction is complete, filter the hot mixture.[8] Cool the filtrate and perform a liquid-liquid extraction using dichloromethane (3 x 20ml).[8] Combine the organic layers, dry them with anhydrous sodium sulfate, and concentrate the solution to obtain the crude product.[8] The final pure product can be obtained via column chromatography.[8] The reported yield for this protocol is 82.5%.[8]

Analytical Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used for identifying and quantifying this compound and potential impurities.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.[12]

  • Perform serial dilutions to create working standards for calibration if quantitative analysis is required.[12]

Instrumentation and Conditions (Representative):

  • GC System : Agilent 7890B GC with a 5977A MSD or equivalent.[12]

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[12]

  • Injector : 250°C, 1 µL splitless injection.[12]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[12]

  • Oven Program : Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]

  • MS Parameters : Electron Ionization (EI) at 70 eV with an ion source temperature of 230°C. Scan over a mass range of m/z 40-400.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for the structural confirmation of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[12][13]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[12][13]

  • Transfer the solution into a 5 mm NMR tube.[12]

Instrumentation and Data Acquisition:

  • Spectrometer : Varian Infinity Plus, Bruker Avance III HD 400 MHz, or equivalent.[12][13]

  • Experiments : Acquire ¹H, ¹³C, and DEPT spectra.[13]

  • Expected Chemical Shifts (in CDCl₃) :

    • ¹H NMR : Signals for aromatic protons are observed between 6.65–7.15 ppm.[13] The amino (NH₂) protons appear around 4.01 ppm, and the methyl (CH₃) protons are at approximately 2.20 ppm.[13]

    • ¹³C NMR : Aromatic carbon signals are found in the 118.5–141.4 ppm range.[13]

Safety and Handling

This compound is classified as a hazardous substance.[14] It is toxic if swallowed, in contact with skin, or inhaled.[14][15] It can cause skin and eye irritation and may lead to sensitization upon skin contact.[14][16] The substance may also cause damage to organs through prolonged or repeated exposure.[15]

Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear tightly fitting safety goggles.[16]

  • Skin Protection : Use impervious gloves (meeting EN 374 standard) and flame-resistant protective clothing.[16]

  • Respiratory Protection : If exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[5][16]

Handling and Storage:

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.[17]

  • Keep away from incompatible materials such as strong acids, oxidizing agents, acid anhydrides, and chloroformates.[7][17]

  • The material may darken in color during storage.[17]

  • All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[14]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for solubility determination, and the underlying principles governing the solubility of such compounds.

Introduction to this compound

This compound is a substituted aniline derivative with the chemical formula C₇H₈ClN.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Understanding its solubility in different organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This guide aims to provide a foundational understanding for researchers and professionals working with this compound.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized in the table below.

SolventCAS NumberSolubility DescriptionCitation
Water7732-18-5Immiscible[3][4]
Chloroform67-66-3Slightly Soluble[1][4]
Ethyl Acetate141-78-6Slightly Soluble[1][4]

It is important to note that an isomer, 2-Chloro-4-methylaniline, is reported to be soluble in methanol.[5] While this suggests that this compound might also exhibit some solubility in polar protic solvents, experimental verification is necessary.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes involved in solubility determination, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equilibration Shake at Constant Temperature prep_vial->equilibration settle Settle Excess Solid equilibration->settle sample Withdraw Supernatant settle->sample filter Filter sample->filter dilute Dilute filter->dilute analyze Analyze (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Experimental Workflow for Solubility Determination.

factors_affecting_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of this compound molecular_structure Molecular Structure (Polarity, H-bonding) molecular_structure->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility

Factors Affecting the Solubility of a Solid in a Liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully documented in accessible literature, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided methodologies and diagrams offer a solid foundation for researchers, scientists, and drug development professionals to accurately measure and understand the solubility of this important chemical intermediate, thereby facilitating its application in various scientific and industrial processes. It is recommended that experimental determination of solubility be carried out for specific solvent systems and temperature ranges relevant to the intended application.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-methylaniline. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key spectral data, outlines experimental protocols, and provides a visual representation of the molecular structure for clear spectral assignment.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The data compiled from various sources are presented in the table below.[1]

Signal AssignmentChemical Shift (δ) / ppmMultiplicityIntegration
H-57.20d1H
H-37.01d1H
H-46.68t1H
NH₂4.03s (broad)2H
CH₃2.23s3H

Note: Coupling constants (J) were not explicitly provided in the referenced literature. The multiplicities are reported as observed (d = doublet, t = triplet, s = singlet).

¹³C NMR Spectrum Data

The ¹³C NMR spectrum of this compound shows seven distinct carbon signals, consistent with the molecular structure.[1] The chemical shifts are tabulated below.

Signal AssignmentChemical Shift (δ) / ppm
C1141.25
C3128.78
C5127.09
C4123.61
C6119.15
C2118.35
C7 (CH₃)17.97

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. In this molecule, C1, C2, and C6 are quaternary, C3, C4, and C5 are CH carbons, and C7 is a CH₃ carbon.

Experimental Protocols

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is also common. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12-16 ppm is used.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each carbon.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used.

Data Processing

The acquired Free Induction Decay (FID) is processed using Fourier transformation. An exponential multiplication (line broadening) of 0.3 Hz may be applied to the ¹H FID to improve the signal-to-noise ratio. For the ¹³C FID, a line broadening of 1-2 Hz is commonly used. The transformed spectra are then phased and baseline corrected. Chemical shifts are referenced as described in the sample preparation section.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be summarized in the following workflow.

G cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (this compound in CDCl3) B 1H and 13C NMR Data Acquisition A->B Load Sample C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Acquire FID D 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) C->D Process 1H Data E 13C Spectrum Analysis (Chemical Shift, DEPT) C->E Process 13C Data F Signal Assignment to Molecular Structure D->F E->F G Final Structure Confirmation F->G Correlate Data

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

References

An In-depth Technical Guide to 2-Chloro-6-methylaniline: Commercial Availability, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylaniline, a key chemical intermediate in the pharmaceutical industry. The document details its commercial availability from various global suppliers, presents its physicochemical properties in a comparative format, and offers detailed experimental protocols for its synthesis and its utilization in the synthesis of the targeted cancer therapy, Dasatinib. Furthermore, this guide illustrates critical biological pathways and chemical workflows to support research and development activities.

Commercial Availability and Suppliers

This compound (CAS No. 87-63-8), also known as 6-Chloro-o-toluidine or 2-Amino-3-chlorotoluene, is readily available from a multitude of chemical suppliers worldwide.[1] Manufacturers and distributors are concentrated in India, China, and the United States. This versatile intermediate is crucial for the synthesis of pharmaceuticals and agrochemicals.[1] The compound is typically offered in various quantities, from grams for laboratory research to bulk quantities for industrial production.

Below is a summary of prominent suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Table 1: Commercial Suppliers and Specifications of this compound

SupplierPurity SpecificationPhysical AppearanceAdditional Information
Sigma-Aldrich ≥98%LiquidMelting point: 10-12 °C, Boiling point: 215 °C, Density: 1.152 g/mL at 25 °C.
Thermo Fisher Scientific ≥98%Colorless to brown liquid-
Tokyo Chemical Industry (TCI) >98.0% (GC)Colorless to Brown clear liquid-
Santa Cruz Biotechnology --Classified as a Dangerous Good for transport.[2]
Punagri Organics High Purity-Indian manufacturer, offers scalable quantities.[1]
Saflik Pharma >98% (HPLC)-Indian manufacturer, provides regulatory documents upon request.[3]
Jay Finechem High Purity-Indian manufacturer, provides COA and MSDS.
BLD Pharm --Offers NMR, HPLC, LC-MS, and UPLC data.[4]
ChemScene ≥97%--
ChemicalBook 98%, 99%Clear Colourless to Pale Purple oil-[5]
Leyan 99.95% (HPLC)Colorless to light yellow liquidWater content (KF): 0.11% (from a specific Certificate of Analysis).[6]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87-63-8[2]
Molecular Formula C₇H₈ClN[2]
Molecular Weight 141.60 g/mol [2]
Appearance Colorless to brown liquid[6]
Melting Point 10-12 °C (lit.)[7]
Boiling Point 215 °C (lit.)[7]
Density 1.152 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.576 (lit.)

Spectroscopic data is crucial for the identification and characterization of this compound. Spectroscopic information, including NMR data, can be accessed through suppliers like BLD Pharm.[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for the drug Dasatinib.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization and reduction of 3-chloro-5-methyl-4-nitroaniline.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask maintained at 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid. The diluted sulfuric acid is prepared by carefully adding 5 mL of concentrated H₂SO₄ (92 mmol) to water.

  • Diazotization: Stir the reaction mixture at 0°C for 10 minutes. Slowly add a solution of sodium nitrite (NaNO₂) (1.863 g, 27 mmol) dissolved in 15 mL of water. Maintain the temperature at 0°C and continue stirring for 30 minutes after the addition is complete.

  • Reduction: To the reaction mixture, add 15 mL of a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (164 mmol) and stir at 0°C for 3 hours.

  • Work-up and Purification: After the reaction is complete, slowly raise the temperature to 90°C. Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour. Maintain the reaction at this temperature for 3 hours. Filter the hot reaction mixture and allow the filtrate to cool. Extract the filtrate with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography to yield pure this compound. The reported yield for this procedure is 82.5%.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate)

This compound is a crucial starting material for the synthesis of the oncology drug Dasatinib. A key step in this synthesis is the formation of the thiazole carboxamide intermediate.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent).

  • Coupling Reaction: Add a suitable solvent and a base. Cool the mixture and add 4,6-dichloro-2-methylpyrimidine (1 equivalent).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at a controlled temperature and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Isolate the crude product by filtration and purify by recrystallization or column chromatography to obtain N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. One reported procedure using potassium hydride as the base in tetrahydrofuran at -10°C yielded the product in 98.7% with a purity of 99.95% by HPLC.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general approach for the purity determination of aniline derivatives by reverse-phase HPLC is outlined below. Method validation is essential for specific applications.

Table 3: General HPLC Parameters for Aniline Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions need to be optimized.
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Injection Volume 10-20 µL

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor.[9] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10]

Dasatinib functions by inhibiting multiple tyrosine kinases, with its primary target being the BCR-ABL kinase.[10] The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, exhibits constitutive kinase activity that drives uncontrolled cell proliferation and survival in CML and Ph+ ALL.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, blocking its activity and inhibiting downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to the apoptosis of cancer cells.[11] Dasatinib is also an inhibitor of SRC family kinases.[9]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., PDGFR) DownstreamSignaling Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT) ReceptorTyrosineKinase->DownstreamSignaling BCR_ABL BCR-ABL Fusion Protein BCR_ABL->DownstreamSignaling SRC_Kinase SRC Family Kinase SRC_Kinase->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->ReceptorTyrosineKinase Dasatinib->BCR_ABL Dasatinib->SRC_Kinase

Caption: Dasatinib inhibits BCR-ABL and SRC kinases.

synthesis_workflow Start Starting Materials: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 4,6-dichloro-2-methylpyrimidine Reaction Coupling Reaction (Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification Analysis Final Product Analysis (Purity, Identity) Purification->Analysis FinalProduct Dasatinib Intermediate Analysis->FinalProduct logical_flow Aniline This compound Intermediate1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Aniline->Intermediate1 Multi-step synthesis Intermediate2 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide Intermediate1->Intermediate2 Coupling Dasatinib Dasatinib Intermediate2->Dasatinib Final Coupling Step general_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control RawMaterials Raw Materials Reaction Chemical Reaction RawMaterials->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography/ Recrystallization Concentration->Purification Analysis Analysis (HPLC, GC, NMR, MS) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

References

The Synthetic Pathway of Dasatinib: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes to Dasatinib, a potent dual Src/Abl kinase inhibitor. We delve into the key chemical intermediates, providing detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Core Intermediates and Synthetic Efficiency

The synthesis of Dasatinib involves several key intermediates, with the efficiency of each step being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Two of the most critical intermediates in many reported synthetic routes are 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) and N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) . The successful synthesis of these compounds is paramount for a viable manufacturing process.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a common synthetic pathway to Dasatinib. These values have been aggregated from various literature sources to provide a comparative overview.

Reaction StepStarting Material(s)ProductReported Yield (%)
1. Boc Protection2-aminothiazole-5-carboxylic acid2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid68
2. Amidation2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylanilinetert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate51
3. Boc Deprotectiontert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) 89
4. Nucleophilic Aromatic Substitution2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidineN-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) 61-98.7
5. Final CondensationN-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide and 1-(2-hydroxyethyl)piperazineDasatinib91-93

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and the final Dasatinib product.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I)

This protocol describes a three-step synthesis starting from 2-aminothiazole-5-carboxylic acid.

Step 1: Boc Protection of 2-aminothiazole-5-carboxylic acid

  • To a solution of 2-aminothiazole-5-carboxylic acid in a suitable solvent, add di-tert-butyl dicarbonate (Boc anhydride).

  • The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the product, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, is isolated by extraction and purified by crystallization. A yield of approximately 68% has been reported for this step.[1]

Step 2: Amidation with this compound

  • The Boc-protected carboxylic acid from the previous step is activated for amidation. This can be achieved by converting it to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, or by using a coupling agent such as HATU or EDCI.[2]

  • To the activated acid, add this compound in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • The reaction mixture is stirred at room temperature until completion.

  • The product, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, is then isolated by aqueous workup and purified by column chromatography or crystallization. A reported yield for this step is 51%.[1]

Step 3: Boc Deprotection

  • The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

  • A strong acid, typically trifluoroacetic acid (TFA), is added to the solution.

  • The reaction is stirred at room temperature for a few hours until the deprotection is complete.

  • The solvent and excess TFA are removed under reduced pressure, and the resulting crude product is purified by crystallization to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. An 89% yield has been reported for this final step in the synthesis of Intermediate I.[1]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II)
  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) in an anhydrous aprotic solvent such as THF, a strong base like potassium hydride or sodium tert-butoxide is added at a low temperature (e.g., -25 °C).[1][3]

  • After stirring for a short period, a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent is added dropwise, maintaining the low temperature.[3]

  • The reaction mixture is then allowed to warm to a slightly higher temperature (e.g., -10 °C) and stirred for several hours.[3]

  • Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and precipitate the product.[3]

  • The solid product is collected by filtration, washed, and dried to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Reported yields for this reaction are high, ranging from 61% to 98.7%.[1][3]

Synthesis of Dasatinib
  • A mixture of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) and 1-(2-hydroxyethyl)piperazine is heated in a high-boiling point solvent such as n-butanol or dioxane.[2]

  • The reaction is typically carried out at reflux for several hours until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with a suitable solvent and the product is precipitated.

  • The crude Dasatinib is collected by filtration and can be further purified by recrystallization to obtain the final product with high purity. Yields for this final condensation step are reported to be in the range of 91-93%.[1][2]

Visualizing the Synthetic and Signaling Pathways

To better illustrate the chemical transformations and the biological mechanism of action, the following diagrams have been generated.

G cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Dasatinib 2-aminothiazole-5-carboxylic acid 2-aminothiazole-5-carboxylic acid Boc-protected acid Boc-protected acid 2-aminothiazole-5-carboxylic acid->Boc-protected acid Boc Anhydride Amide intermediate Amide intermediate Boc-protected acid->Amide intermediate This compound, Coupling Agent Intermediate I Intermediate I Amide intermediate->Intermediate I TFA Intermediate II Intermediate II Intermediate I->Intermediate II 4,6-dichloro-2-methylpyrimidine, Base Dasatinib Dasatinib Intermediate II->Dasatinib 1-(2-hydroxyethyl)piperazine

A simplified workflow for the synthesis of Dasatinib.

G cluster_0 Upstream Signaling cluster_1 Key Kinase Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases BCR-ABL BCR-ABL Receptor Tyrosine Kinases->BCR-ABL Src Family Kinases Src Family Kinases Receptor Tyrosine Kinases->Src Family Kinases RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway STAT Pathway STAT Pathway BCR-ABL->STAT Pathway Src Family Kinases->RAS/MAPK Pathway Src Family Kinases->PI3K/AKT Pathway Src Family Kinases->STAT Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT Pathway->Proliferation STAT Pathway->Survival Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Src Family Kinases

Dasatinib's inhibition of BCR-ABL and Src kinase signaling pathways.

Dasatinib is a multi-targeted tyrosine kinase inhibitor.[4] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases.[4][5] In cancers such as chronic myeloid leukemia (CML), the BCR-ABL kinase is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT.[6] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity.[4] By also inhibiting Src family kinases, which are involved in various cellular processes including cell growth and migration, Dasatinib demonstrates a broad spectrum of anti-cancer activity.[4][5] This dual inhibition disrupts the aberrant signaling networks that drive cancer progression, ultimately leading to the apoptosis of malignant cells.[4]

References

The Pivotal Role of 2-Chloro-6-methylaniline in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylaniline, a substituted aniline with the CAS number 87-63-8, serves as a critical building block in the synthesis of a variety of agrochemicals.[1] Its unique structural features, including the presence of a chlorine atom and a methyl group on the aniline ring, make it a valuable intermediate for creating complex molecules with potent fungicidal and herbicidal activities. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of key agrochemicals, focusing on the fungicide boscalid and chloroacetanilide herbicides. The guide details the synthetic pathways, presents quantitative data, outlines experimental protocols, and illustrates the biochemical mode of action.

Core Applications in Agrochemicals

This compound is a versatile precursor primarily utilized in the production of two major classes of agrochemicals:

  • Anilide Fungicides: This class of fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), relies on the substituted aniline moiety for its biological activity. This compound is a key component in the synthesis of boscalid, a broad-spectrum fungicide.

  • Chloroacetanilide Herbicides: While 2-ethyl-6-methylaniline is more commonly cited for the synthesis of metolachlor, the structural similarity and reactivity of this compound make it a relevant precursor for analogous chloroacetanilide herbicides. These herbicides are effective in controlling a variety of grasses and broadleaf weeds.

Synthesis of Anilide Fungicides: The Case of Boscalid

Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide) is a prominent fungicide that effectively controls a wide range of fungal pathogens in various crops. The synthesis of boscalid involves the formation of an amide bond between a substituted aniline derivative and a carboxylic acid chloride. While the direct precursor to boscalid is 2-amino-4'-chlorobiphenyl, the synthesis of this key intermediate often starts from simpler substituted anilines, highlighting the foundational role of this class of compounds.

The synthesis of boscalid can be conceptually understood as a multi-step process where a substituted aniline is first used to construct the biphenyl backbone, followed by acylation.

Synthetic Pathway to Boscalid Intermediate

A common strategy to synthesize the key intermediate, 2-amino-4'-chlorobiphenyl, involves a Suzuki-Miyaura cross-coupling reaction. Although not directly starting from this compound, this pathway illustrates the importance of substituted anilines in building the necessary biphenyl structure.

Boscalid Intermediate Synthesis 2-chloro-1-nitrobenzene 2-chloro-1-nitrobenzene Suzuki_Coupling Suzuki-Miyaura Coupling 2-chloro-1-nitrobenzene->Suzuki_Coupling 4-chlorophenylboronic_acid 4-chlorophenylboronic_acid 4-chlorophenylboronic_acid->Suzuki_Coupling intermediate_nitro 4'-chloro-2-nitro-1,1'-biphenyl Suzuki_Coupling->intermediate_nitro Reduction Reduction intermediate_nitro->Reduction final_intermediate 2-amino-4'-chloro-1,1'-biphenyl Reduction->final_intermediate

Fig. 1: Synthetic pathway to the key boscalid intermediate.
Final Acylation Step to Form Boscalid

The crucial step where a substituted aniline derivative is acylated to form the final agrochemical is the reaction of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride. This reaction forms the amide linkage that is characteristic of boscalid.

Boscalid Final Synthesis aniline_intermediate 2-amino-4'-chloro-1,1'-biphenyl Acylation Acylation aniline_intermediate->Acylation acid_chloride 2-chloronicotinoyl chloride acid_chloride->Acylation Boscalid Boscalid Acylation->Boscalid

Fig. 2: Final acylation step in the synthesis of boscalid.
Quantitative Data for Boscalid Synthesis

The following table summarizes the reported yields for the key steps in the synthesis of boscalid.

Reaction StepReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Suzuki Coupling1-chloro-2-nitrobenzene, 4-chlorophenylboronic acidTetrakis(triphenylphosphine)palladium, Sodium carbonateEthanol/Water8082[2]
Nitro Group Reduction4'-chloro-2-nitro-1,1'-biphenylNaBH₄/CoSO₄·7H₂O--79[2]
Acylation2-amino-4'-chloro-1,1'-biphenyl, 2-chloronicotinic acid--->66[2]
Overall Process1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, 2-chloronicotinic acid--->42[2]
Experimental Protocol for N-Acylation of a Substituted Aniline

The following is a general protocol for the N-acylation of a substituted aniline with an acyl chloride, which is a key reaction in the synthesis of anilide fungicides. This protocol is adapted from procedures for the synthesis of N-substituted amides.[3]

Materials:

  • Substituted aniline (e.g., this compound) (1.0 eq)

  • Acyl chloride (e.g., 2-chloronicotinoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.2 eq)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Chloroacetanilide Herbicides: Analogy to Metolachlor

Metolachlor is a widely used herbicide for the control of grasses and broadleaf weeds. Its synthesis involves the N-acylation of a substituted aniline, 2-ethyl-6-methylaniline, with chloroacetyl chloride.[4] Given the structural similarity between 2-ethyl-6-methylaniline and this compound, a similar synthetic route can be employed to produce analogous chloroacetanilide herbicides.

General Synthetic Pathway for Chloroacetanilide Herbicides

The synthesis is a two-step process starting from the substituted aniline.

Metolachlor Synthesis aniline 2-R-6-methylaniline (R = Cl or C₂H₅) Condensation Condensation aniline->Condensation methoxyacetone Methoxyacetone methoxyacetone->Condensation imine Imine intermediate Condensation->imine Hydrogenation Hydrogenation imine->Hydrogenation amine_intermediate N-(1-methoxypropan-2-yl)- 2-R-6-methylaniline Hydrogenation->amine_intermediate Acylation Acylation amine_intermediate->Acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->Acylation herbicide Chloroacetanilide Herbicide Acylation->herbicide

Fig. 3: General synthetic pathway for chloroacetanilide herbicides.
Quantitative Data for Metolachlor Synthesis

The following table presents yield data for the synthesis of (S)-metolachlor, highlighting the efficiency of the acylation step.

Reaction StepReactantsReagentsSolventYield (%)Reference
Secondary Amine Formation(R)-2-chloropropyl methyl ether, 2-methyl-6-ethylanilineAnhydrous sodium carbonate, NaI-82.1[5]
Acylation(S)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloridePotassium hydroxideToluene92[5]
Overall SynthesisL-lactate, 2-methyl-6-ethylaniline, Chloroacetyl chloride--63.5 - 65.1[5]
Experimental Protocol for Chloroacetylation of a Substituted Aniline

This protocol outlines the synthesis of a chloroacetanilide from a substituted aniline, analogous to the final step in metolachlor production.[6]

Materials:

  • Substituted N-alkylated aniline (e.g., N-(1-methoxypropan-2-yl)-2-chloro-6-methylaniline) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Dry pyridine (1.1 eq)

  • Dry tetrahydrofuran (THF)

  • Ice/water bath, conical flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a conical flask, dissolve the substituted N-alkylated aniline (1.0 eq) and dry pyridine (1.1 eq) in dry THF.

  • Addition of Acylating Agent: Cool the solution in an ice/water bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature between 15 and 20°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, treat the residue with water and extract three times with ether.

  • Isolation: Combine the ether extracts, wash twice with water, and dry over MgSO₄.

  • Purification: Filter off the drying agent and remove the ether under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like cyclohexane.

Mode of Action: Inhibition of Succinate Dehydrogenase

Boscalid, synthesized from a 2-substituted aniline derivative, functions as a succinate dehydrogenase inhibitor (SDHI).[7] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[8] By inhibiting this enzyme, boscalid disrupts fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, cell death.

Fig. 4: Mechanism of action of boscalid as a succinate dehydrogenase inhibitor.

This compound is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of highly effective fungicides and herbicides. Its utility is demonstrated in the formation of the anilide fungicide boscalid and its analogous role in the production of chloroacetanilide herbicides. The key chemical transformation involving this compound and its derivatives is N-acylation, a robust and high-yielding reaction. Understanding the synthetic pathways, reaction conditions, and the biochemical mode of action of the resulting agrochemicals is crucial for the development of new and improved crop protection agents. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of agrochemical synthesis.

References

toxicological profile of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Toxicological Profile of 2-Chloro-6-methylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available data and is not a substitute for a comprehensive risk assessment.

Introduction

This compound (CAS No. 87-63-8), also known as 6-chloro-o-toluidine, is a substituted aniline derivative. It serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key starting material in the manufacturing of the targeted cancer therapy drug, Dasatinib.[1][2] Given its use in industrial synthesis, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and managing potential human health risks.

This guide provides a comprehensive overview of the toxicological data for this compound, including its physicochemical properties, acute and chronic toxicity, genotoxicity, and known mechanistic pathways. Where data for the specific compound is limited, information from structurally related chloroanilines is presented to provide context, with the distinction clearly noted.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 87-63-8[3]
Molecular Formula C₇H₈ClN[3]
Molecular Weight 141.60 g/mol [3]
Appearance Colorless to pale purple/brown clear liquid[1]
Melting Point 10-12 °C[4]
Boiling Point 215 °C
Water Solubility Immiscible[4]
LogP 2.37[4]

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical typically follows a tiered approach, beginning with computational and in vitro assays before proceeding to more complex in vivo studies. This workflow is designed to characterize potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

G cluster_in_vivo_acute In Vivo - Acute / Sub-Chronic cluster_in_vivo_chronic In Vivo - Chronic / Specific A Physicochemical Characterization B In Silico Modeling (e.g., QSAR) A->B C In Vitro Genotoxicity (Ames, Micronucleus) B->C E Acute Toxicity Studies (Oral, Dermal, Inhalation) LD50 / LC50 C->E D In Vitro Cytotoxicity D->E G Repeated Dose Toxicity (28-day or 90-day) E->G F Skin/Eye Irritation & Sensitization F->G H Chronic Toxicity / Carcinogenicity Bioassay (e.g., 2-year) G->H I Reproductive & Developmental Toxicity G->I J Mechanistic Studies (ADME, Toxicokinetics) G->J

Caption: General workflow for toxicological assessment of a chemical substance.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. This compound is classified as toxic by multiple routes of exposure.[3][5]

EndpointSpeciesRouteValueEffects NotedReference
LDLo CatSubcutaneous200 mg/kgConvulsions, ataxia, respiratory changes[4]
LD₅₀ (2-Chloroaniline)RatOral1016 mg/kg bwSedation, convulsion, chromodacryorrhea[6]
LD₅₀ (2-Chloroaniline)MouseOral256 mg/kg bwMethemoglobinemia[6][7]
LD₅₀ (2-Chloroaniline)RatDermal1000 mg/kg bwTremors, labored breathing, cyanosis[6][8]
LC₅₀ (2-Chloroaniline)RatInhalation (4h)4.2 - 6.1 mg/LInactivity, irregular respiration, tremors[6]

Data for the structural isomer 2-chloroaniline is provided for context due to the lack of specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound in standard rodent models.

The primary signs of acute toxicity for chloroanilines are related to hematotoxicity, specifically methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and other signs of oxygen deprivation.[6][9]

Irritation and Sensitization

  • Skin Irritation: this compound is classified as a skin irritant (Category 2).[3][10][11]

  • Eye Irritation: It is classified as causing serious eye irritation (Category 2).[3][10][11]

  • Respiratory Irritation: It may cause respiratory irritation.[3][10]

  • Skin Sensitization: There is potential for sensitization by skin contact.[9]

Repeated-Dose Toxicity

While specific sub-chronic or chronic studies for this compound were not identified, a 13-week oral study on the isomer 2-chloroaniline provides insight into the potential target organs.

Study DurationSpeciesRouteNOAELLOAELKey FindingsReference
13 WeeksRat & MouseOral (gavage)< 10 mg/kg/day10 mg/kg/dayHematotoxicity (methemoglobin formation, hemolytic anemia), extramedullary hematopoiesis, Heinz body formation. Reduced body weight in male rats at the highest dose.[6]

These findings confirm that the hematopoietic system is the primary target for toxicity following repeated exposure to chloroanilines.[6][12] The effects include responsive changes in the bone marrow, spleen, and liver due to hemolytic anemia and methemoglobinemia.[12]

Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. This compound is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

AssayTest SystemMetabolic Activation (S9)ResultCommentsReference
Bacterial Reverse Mutation (Ames) S. typhimuriumWith 20% S9 mixWeakly MutagenicObserved in strain TA100 for 2,6-dialkylsubstituted anilines.[13]
Somatic Mutation and Recombination (Wing Spot Test) Drosophila melanogasterN/AMutagenic2,4,6-trimethylaniline was positive at lower doses than its 2,4,5-isomer.[13]
6-Thioguanine Resistance Cultured FibroblastsN/AMutagenic2,4,6-trimethylaniline was positive.[13]

Data is from studies on structurally similar 2,6-disubstituted anilines.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

G cluster_s9 Metabolic Activation cluster_no_s9 Without Metabolic Activation start Start prep_strains Prepare Histidine-dependent S. typhimurium strains (e.g., TA98, TA100) start->prep_strains prep_test Prepare Test Chemical (this compound) at various concentrations start->prep_test mix_s9 Mix: Bacteria + Test Chemical + S9 Mix + Molten Top Agar prep_strains->mix_s9 mix_no_s9 Mix: Bacteria + Test Chemical + Buffer + Molten Top Agar prep_strains->mix_no_s9 prep_test->mix_s9 prep_test->mix_no_s9 s9_mix Prepare S9 Mix (from induced rat liver) s9_mix->mix_s9 plate_s9 Pour onto minimal glucose agar plates mix_s9->plate_s9 incubate Incubate Plates (37°C for 48-72 hours) plate_s9->incubate plate_no_s9 Pour onto minimal glucose agar plates mix_no_s9->plate_no_s9 plate_no_s9->incubate count Count Revertant Colonies (His+ colonies) incubate->count analyze Analyze Data: Compare to solvent control. A significant, dose-related increase indicates mutagenicity. count->analyze end End analyze->end

Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity

There is a concern that this compound may cause cancer, but currently, there is insufficient data to make a formal assessment.[9] Long-term (e.g., 2-year) carcinogenicity bioassays in rodents have not been identified for this specific chemical. Most single-ring arylamines are considered to have relatively weak cancer-causing properties, typically observed only at high doses in animal studies.[9]

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of this compound are available. Standard assessments would follow OECD guidelines such as TG 421 (Reproduction/Developmental Toxicity Screening Test) or TG 416 (Two-Generation Reproduction Toxicity Study).[15][16][17] These studies are designed to evaluate effects on fertility, pregnancy, maternal behavior, and offspring development.

Mechanism of Action: Methemoglobinemia

The primary mechanism of toxicity for this compound, like other chloroanilines, is the induction of methemoglobinemia.[9][12] This process involves metabolic activation and results in impaired oxygen transport by the blood.[18]

  • Metabolic Activation: The parent aniline compound is metabolized in the liver, primarily by Cytochrome P450 (CYP450) enzymes, through N-hydroxylation to form an N-hydroxylamine metabolite.[19][20]

  • Redox Cycling: This N-hydroxylamine metabolite enters red blood cells and participates in a redox cycle. It can be oxidized to a nitroso- derivative while simultaneously oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[20]

  • Oxygen Transport Impairment: Methemoglobin is incapable of binding and transporting oxygen.[18] Furthermore, its presence increases the oxygen affinity of the remaining normal hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the left and further impairing oxygen release to tissues.[18]

  • Oxidative Stress: The redox cycling process can generate reactive oxygen species (ROS), leading to oxidative stress and depletion of cellular antioxidants like glutathione (GSH).[19] This can result in damage to the red blood cell membrane, leading to hemolysis.

G cluster_liver Liver (Metabolism) cluster_rbc Red Blood Cell Parent This compound cyp CYP450 (N-hydroxylation) Parent->cyp Metabolite N-hydroxy-2-chloro- 6-methylaniline Nitroso Nitroso-derivative Metabolite->Nitroso Oxidation Hb Hemoglobin (Fe²⁺) (Binds O₂) Metabolite->Hb Oxidize ROS Reactive Oxygen Species (ROS) Metabolite->ROS generates Nitroso->Metabolite Reduction (NADPH) MetHb Methemoglobin (Fe³⁺) (Cannot bind O₂) Hb->MetHb Hypoxia Tissue Hypoxia & Hemolysis MetHb->Hypoxia GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG ROS->Hb Oxidize ROS->GSH Depletes ROS->Hypoxia contributes to cyp->Metabolite

Caption: Proposed pathway of metabolic activation and methemoglobin formation.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally accepted OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD TG 425)
  • Principle: The UDP is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method minimizes animal use while still allowing for the calculation of an LD₅₀ and its confidence intervals.

  • Animal Selection: Healthy, young adult rodents (usually female rats, as they are often slightly more sensitive) are used. Animals are acclimatized for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should be minimized, typically not exceeding 1 mL/100 g body weight.

  • Starting Dose Selection: The starting dose is selected based on available information (e.g., in silico predictions, data from related compounds). It should be the dose expected to cause mortality in some animals. A default progression factor of 3.2 is commonly used between dose levels.

  • Test Procedure (Main Test):

    • Dose the first animal at the selected starting dose.

    • If the animal survives, the dose for the next animal is increased by the progression factor.

    • If the animal dies, the dose for the next animal is decreased by the progression factor.

    • This up-and-down sequence continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observations: Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least daily thereafter for 14 days. Body weights are recorded weekly.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD TG 471)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions or frameshifts), which result in a reversion to an amino acid-independent state.

  • Test Strains: A standard set of strains is used, including those that detect frameshift mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a microsomal fraction from the livers of rodents pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism.

  • Test Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar, add the bacterial culture, the test substance at one of several concentrations, and either the S9 mix or a buffer.

    • Vortex the tube and pour the contents onto the surface of a minimal glucose agar plate (lacking the required amino acid, e.g., histidine).

    • Controls include a solvent (negative) control and known mutagens (positive controls) for each strain, with and without S9.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: Only revertant bacteria can grow into visible colonies. The number of revertant colonies per plate is counted.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least double that of the solvent control values.

In Vitro Mammalian Cell Micronucleus Test (based on OECD TG 487)
  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the daughter nuclei.

  • Cell Lines: Various cell lines can be used, such as TK6, L5178Y, or CHO cells.

  • Metabolic Activation: The test is conducted with and without an S9 mix to account for metabolites that may be genotoxic.

  • Cytotoxicity Measurement: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity, as measured by indicators like Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD).

  • Test Procedure:

    • Cell cultures are exposed to the test substance at a minimum of three concentrations, along with negative and positive controls.

    • Exposure time is typically 3-6 hours with S9, and a short (3-6 hours) and long (approx. 1.5-2.0 normal cell cycles) exposure without S9.

    • To ensure that scored cells have completed mitosis, a cytokinesis blocker like cytochalasin B can be added. This results in binucleated cells, and micronuclei are scored only in these cells.

  • Cell Harvesting and Staining: After the appropriate recovery period, cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration under a microscope.

  • Data Analysis: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

References

Environmental Fate and Degradation of 2-Chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylaniline (CAS 87-63-8), a substituted aniline, is a chemical intermediate utilized in the synthesis of various products, including pharmaceuticals and pesticides.[1][2] Its introduction into the environment, either through manufacturing processes or as a metabolite of parent compounds, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the available data on the environmental persistence, mobility, and degradation of this compound, intended to inform environmental risk assessments and guide further research.

Due to a scarcity of direct experimental studies on this compound, this guide incorporates data from structurally related compounds and predicted values from well-established quantitative structure-activity relationship (QSAR) models, primarily the US EPA's EPI Suite™.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClN[3]
Molecular Weight 141.60 g/mol [3]
Melting Point 10-12 °C[4]
Boiling Point 215 °C[4]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[4]
Water Solubility Immiscible[4][5]
Log Kow (Octanol-Water Partition Coefficient) 2.37[4]

Environmental Fate

The environmental fate of this compound encompasses its transformation through abiotic and biotic processes, its movement through different environmental compartments, and its potential to accumulate in organisms.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: No experimental data on the hydrolysis of this compound was found. Generally, anilines are susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by pH and temperature.

Photodegradation: Direct photolysis in water and indirect photolysis in the atmosphere through reactions with hydroxyl radicals are potential degradation pathways. Studies on other chloroanilines suggest that photodegradation in aqueous solutions can occur, with the formation of various intermediate products.[6] The atmospheric half-life is predicted to be short, suggesting that this is a significant removal mechanism from the air.

Biotic Degradation

Biodegradation is a key process for the removal of organic pollutants from the environment. While specific studies on the biodegradation of this compound are limited, the degradation of other substituted anilines has been investigated. The typical aerobic biodegradation pathway for anilines involves initial oxidation by dioxygenase enzymes to form a catechol intermediate. This is followed by ring cleavage (either ortho or meta cleavage) and subsequent metabolism to central metabolic intermediates. It is plausible that this compound follows a similar pathway.

Mobility

The mobility of a chemical in the environment, particularly in soil, is largely determined by its soil sorption coefficient (Koc). A low Koc value indicates high mobility, while a high Koc suggests the chemical will be relatively immobile and tend to remain in the soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water. A high BCF indicates a greater potential for the chemical to accumulate in the food chain.

Quantitative Environmental Fate Data

The following table summarizes the available and estimated quantitative data on the environmental fate of this compound. It is important to note that much of this data is based on QSAR predictions and should be used for screening-level assessments.

Table 2: Environmental Fate Parameters of this compound

ParameterPredicted ValueSource/Method
Hydrolysis Half-life Data not available-
Atmospheric Photolysis Half-life 12 hours (estimated for 2-chloroaniline)
Log Koc (Soil Adsorption Coefficient) 2.62 (Estimated)EPI Suite™
Bioconcentration Factor (BCF) 23.5 L/kg (Estimated)EPI Suite™
Ready Biodegradability Does not biodegrade fastEPI Suite™ (BIOWIN)
Aquatic Toxicity (LC50 - Fish 96h) 13.9 mg/L (Estimated)EPI Suite™ (ECOSAR)
Aquatic Toxicity (LC50 - Daphnia 48h) 3.6 mg/L (Estimated)EPI Suite™ (ECOSAR)
Aquatic Toxicity (ChV - Green Algae 96h) 1.8 mg/L (Estimated)EPI Suite™ (ECOSAR)

Experimental Protocols

Standardized experimental protocols are crucial for generating reliable and comparable data for environmental risk assessment. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).[3][5]

  • Principle: A sterile aqueous buffer solution of the test substance is incubated in the dark at a constant temperature.

  • Procedure: The concentration of the test substance and any hydrolysis products are measured at various time intervals.

  • Endpoint: The hydrolysis rate constant and half-life are determined for each pH.

Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to determine the soil adsorption coefficient (Koc), which is a key parameter for assessing the mobility of a chemical in soil.

  • Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content.

  • Procedure: The concentration of the test substance in the aqueous phase is measured after equilibrium is reached. The amount adsorbed to the soil is calculated by the difference.

  • Endpoint: The adsorption coefficient (Kd) is determined and normalized to the organic carbon content to give the Koc value.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides six different methods to assess the ready biodegradability of a chemical by aerobic microorganisms.[2]

  • Principle: The test substance is incubated with a microbial inoculum (usually from activated sludge) in a mineral medium.

  • Procedure: Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test.

Bioconcentration: Flow-Through Fish Test (OECD Guideline 305)

This guideline describes a procedure to determine the bioconcentration factor (BCF) in fish.

  • Principle: Fish are exposed to a constant concentration of the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase).

  • Procedure: The concentration of the test substance is measured in the fish tissue and in the water at regular intervals during both phases.

  • Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline is used to determine the acute lethal toxicity of a substance to fish.[1][4]

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

  • Procedure: Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Visualizations

Predicted Biodegradation Pathway

The following diagram illustrates a plausible aerobic biodegradation pathway for this compound, based on the known degradation mechanisms of other substituted anilines. The initial step is predicted to be a dioxygenase-catalyzed hydroxylation to form a catechol intermediate, followed by ring cleavage.

Biodegradation_Pathway cluster_0 Initial Attack cluster_1 Ring Cleavage cluster_2 Further Degradation This compound This compound Dioxygenase Dioxygenase This compound->Dioxygenase 3-Chloro-5-methylcatechol 3-Chloro-5-methylcatechol Dioxygenase->3-Chloro-5-methylcatechol Hydroxylation Ring_Cleavage_Enzyme Catechol 1,2-Dioxygenase (ortho) or 2,3-Dioxygenase (meta) 3-Chloro-5-methylcatechol->Ring_Cleavage_Enzyme Ring_Cleavage_Products Ring_Cleavage_Products Ring_Cleavage_Enzyme->Ring_Cleavage_Products Oxidative Cleavage Metabolic_Enzymes Various Enzymes Ring_Cleavage_Products->Metabolic_Enzymes Central_Metabolism CO2 + H2O + Biomass Metabolic_Enzymes->Central_Metabolism Metabolism

Predicted aerobic biodegradation pathway for this compound.
General Experimental Workflow for Environmental Fate Assessment

The diagram below outlines a generalized workflow for assessing the environmental fate of a chemical, incorporating key OECD guidelines.

Experimental_Workflow cluster_0 Physicochemical Properties cluster_1 Abiotic Degradation cluster_2 Biotic Degradation cluster_3 Environmental Distribution cluster_4 Ecotoxicity P1 Water Solubility (OECD 105) A1 Hydrolysis (OECD 111) P1->A1 informs A2 Photodegradation (e.g., OECD 316) P1->A2 informs B1 Ready Biodegradability (OECD 301) P1->B1 informs D1 Soil Sorption (Koc) (OECD 106) P1->D1 informs D2 Bioaccumulation (BCF) (OECD 305) P1->D2 informs E1 Fish Acute Toxicity (OECD 203) P1->E1 informs E2 Daphnia Acute Toxicity (OECD 202) P1->E2 informs E3 Algae Growth Inhibition (OECD 201) P1->E3 informs P2 Vapor Pressure (OECD 104) P2->A1 informs P2->A2 informs P2->B1 informs P2->D1 informs P2->D2 informs P2->E1 informs P2->E2 informs P2->E3 informs P3 Log Kow (OECD 107/117) P3->A1 informs P3->A2 informs P3->B1 informs P3->D1 informs P3->D2 informs P3->E1 informs P3->E2 informs P3->E3 informs End Environmental Risk Assessment A1->End Data for Assessment A2->End Data for Assessment B2 Inherent Biodegradability (if not readily) B1->B2 if not readily biodegradable B2->End Data for Assessment D1->End Data for Assessment D2->End Data for Assessment E1->End Data for Assessment E2->End Data for Assessment E3->End Data for Assessment Start Chemical Information Start->P1 Input Start->P2 Input Start->P3 Input

Generalized workflow for environmental fate and ecotoxicity assessment.

Conclusion

This technical guide consolidates the available and estimated data on the environmental fate and degradation of this compound. While there is a notable lack of direct experimental studies, the information gathered from related compounds and predictive models provides a preliminary understanding of its likely environmental behavior. The compound is expected to be moderately persistent in soil and water, with a low potential for bioaccumulation. Atmospheric photolysis is likely a significant degradation pathway. Further experimental work following standardized OECD guidelines is essential to refine these predictions and provide a more robust basis for environmental risk assessment. This is particularly important given its use as an intermediate in the production of pharmaceuticals and other chemicals, which may lead to its release into the environment.

References

Stability of 2-Chloro-6-methylaniline Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Chloro-6-methylaniline under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of forced degradation studies for aromatic amines with extrapolated knowledge of chloroaniline chemistry. The experimental protocols and quantitative data presented herein are illustrative and intended to provide a robust framework for designing and executing stability studies.

Introduction

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical stability is a critical parameter that can influence the purity, potency, and safety of the final products. Understanding its degradation profile under different pH conditions is essential for process development, formulation, and establishing appropriate storage conditions. This guide outlines the expected stability of this compound and provides detailed methodologies for its assessment.

General Stability Profile

Based on safety data sheets and the general reactivity of aromatic amines, this compound is considered a stable compound under neutral conditions. However, it is incompatible with strong acids and bases, suggesting a potential for degradation under these conditions. Aromatic amines are susceptible to various reactions, including oxidation and hydrolysis, which can be catalyzed by acidic or basic environments. The presence of a chlorine atom on the aromatic ring may also influence its reactivity.

Potential Degradation Pathways

Under forced acidic and basic conditions, this compound may undergo several degradation pathways. The primary routes of degradation are anticipated to be hydrolysis of the chloro group and oxidation of the aniline moiety.

Acid-Catalyzed Degradation

In the presence of strong acids and elevated temperatures, the amino group can be protonated, which may influence the electronic properties of the aromatic ring. A potential degradation pathway is the hydrolysis of the C-Cl bond to yield 2-Amino-3-methylphenol.

Base-Catalyzed Degradation

Under strong basic conditions and heat, nucleophilic substitution of the chlorine atom by a hydroxyl group is a plausible degradation pathway, also leading to the formation of 2-Amino-3-methylphenol. Additionally, oxidation of the amino group can occur, potentially leading to the formation of nitroso, nitro, and polymeric impurities.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate Acidic Conditions (H+) 2-Amino-3-methylphenol 2-Amino-3-methylphenol This compound->2-Amino-3-methylphenol Basic Conditions (OH-) / Hydrolysis Oxidation/Polymerization Products Oxidation/Polymerization Products This compound->Oxidation/Polymerization Products Oxidative Stress Protonated Intermediate->2-Amino-3-methylphenol Hydrolysis

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data (Illustrative)

The following tables present hypothetical quantitative data to illustrate the expected stability of this compound under various stress conditions. These tables are designed to serve as a template for recording experimental results.

Table 1: Stability of this compound in Acidic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Illustrative)
0.1 M HCl2601.52-Amino-3-methylphenol
0.1 M HCl8605.22-Amino-3-methylphenol
0.1 M HCl246015.82-Amino-3-methylphenol
1 M HCl2608.92-Amino-3-methylphenol
1 M HCl86028.12-Amino-3-methylphenol, Polymeric impurities
1 M HCl246055.42-Amino-3-methylphenol, Polymeric impurities

Table 2: Stability of this compound in Basic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Illustrative)
0.1 M NaOH2602.12-Amino-3-methylphenol
0.1 M NaOH8607.82-Amino-3-methylphenol
0.1 M NaOH246020.32-Amino-3-methylphenol
1 M NaOH26012.52-Amino-3-methylphenol, Oxidation products
1 M NaOH86035.72-Amino-3-methylphenol, Oxidation products
1 M NaOH246068.92-Amino-3-methylphenol, Oxidation products

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies on this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Hydrochloric acid (HCl), ACS grade

  • Sodium hydroxide (NaOH), ACS grade

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Water bath or oven for temperature control

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

Forced Degradation Procedure

For each condition, a sample of the working solution is treated as described below. A control sample (working solution without stressor) should be analyzed at each time point.

  • Acid Hydrolysis:

    • To a known volume of the working solution, add an equal volume of 1 M HCl (to achieve a final concentration of 0.5 M HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To a known volume of the working solution, add an equal volume of 1 M NaOH (to achieve a final concentration of 0.5 M NaOH).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before dilution and analysis.

Analytical Method for Stability Monitoring

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer (pH adjusted) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS for identification of degradation products.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation for Analysis
  • Withdraw the aliquot from the stress condition at the specified time.

  • Neutralize the sample as described in the degradation procedure.

  • Dilute the neutralized sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (100 µg/mL) Working Solution (100 µg/mL) Stock Solution (1 mg/mL)->Working Solution (100 µg/mL) Acid Stress (HCl, 60°C) Acid Stress (HCl, 60°C) Working Solution (100 µg/mL)->Acid Stress (HCl, 60°C) Base Stress (NaOH, 60°C) Base Stress (NaOH, 60°C) Working Solution (100 µg/mL)->Base Stress (NaOH, 60°C) Neutralization (NaOH) Neutralization (NaOH) Acid Stress (HCl, 60°C)->Neutralization (NaOH) Neutralization (HCl) Neutralization (HCl) Base Stress (NaOH, 60°C)->Neutralization (HCl) Dilution & Filtration Dilution & Filtration Neutralization (NaOH)->Dilution & Filtration Neutralization (HCl)->Dilution & Filtration HPLC Analysis HPLC Analysis Dilution & Filtration->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for stability testing.

Conclusion

While this compound is generally stable, this guide highlights its potential for degradation under acidic and basic conditions, likely through hydrolysis and oxidation. The provided illustrative data, degradation pathways, and detailed experimental protocols offer a comprehensive framework for researchers and drug development professionals to design and execute robust stability studies. Such studies are imperative for ensuring the quality, safety, and efficacy of pharmaceutical and agrochemical products derived from this important chemical intermediate. It is strongly recommended that specific, in-house stability studies are conducted to generate precise data for regulatory submissions and process optimization.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-6-methylaniline from 2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-6-methylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. The described method is a selective N-monomethylation of 2,6-dichloroaniline utilizing a copper-catalyzed cross-coupling reaction with methylboronic acid. This approach offers a direct and selective route to the desired product under relatively mild conditions.

Introduction

This compound is a crucial building block in organic synthesis, notably in the preparation of tyrosine kinase inhibitors and other biologically active compounds.[1][2] The selective introduction of a methyl group onto the nitrogen atom of an aniline, particularly a sterically hindered one like 2,6-dichloroaniline, presents a significant synthetic challenge due to the potential for overmethylation and the deactivated nature of the starting material.

Traditional N-alkylation methods often lack selectivity and may require harsh reaction conditions.[3] This protocol details a copper-promoted Chan-Lam cross-coupling reaction, which has been shown to be effective for the selective monomethylation of a variety of anilines.[3][4] The use of methylboronic acid as the methyl source and copper(II) acetate as the catalyst provides a practical and efficient method for this transformation.

Reaction Scheme

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,6-DichloroanilineReagentSigma-Aldrich
Copper(II) AcetateAnhydrousAcros Organics
Methylboronic Acid98%Combi-Blocks
PyridineAnhydrousFisher Scientific
1,4-DioxaneAnhydrousJ.T.Baker
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR
Saturated aq. NH4Cl
Brine
Anhydrous MgSO4
Celite®

3.2. Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

3.3. Reaction Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloroaniline (1.0 eq), copper(II) acetate (1.5 eq), and anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 10 minutes.

  • Add anhydrous pyridine (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for a 30-minute incubation period.

  • After incubation, add methylboronic acid (1.5 eq) to the reaction mixture.

  • Continue to heat the reaction at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

3.4. Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Molar Ratio (2,6-dichloroaniline:Cu(OAc)2:MeB(OH)2:Pyridine)1 : 1.5 : 1.5 : 2
SolventAnhydrous 1,4-Dioxane
Reaction TemperatureReflux (approx. 101 °C)
Reaction Time12 - 24 hours
Expected Yield60-80%
Purity (post-chromatography)>98%

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start Materials: 2,6-dichloroaniline Cu(OAc)2, Dioxane Add_Pyridine Add Pyridine Start->Add_Pyridine Incubate Incubate at Reflux (30 min) Add_Pyridine->Incubate Add_MeBOH2 Add Methylboronic Acid Incubate->Add_MeBOH2 React Reaction at Reflux (12-24h) Add_MeBOH2->React Workup Aqueous Workup: - Filtration - Extraction - Drying React->Workup Purify Purification: Flash Chromatography Workup->Purify Product Final Product: This compound Purify->Product

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Chloro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 6-Chloro-o-toluidine, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] The described methods are based on established chemical literature and patents, offering routes starting from either o-nitrotoluene or o-toluidine.

Physicochemical Properties of 6-Chloro-o-toluidine

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₈ClN[2]
Molar Mass141.6 g/mol [2]
AppearanceClear, wine-red liquid/oil[2][3]
Melting Point2-12 °C[2][4]
Boiling Point215 °C[2][4]
Density1.152 g/mL at 25 °C[2]
Refractive Indexn20/D 1.576[2]
SolubilityInsoluble in water[3]

Synthesis Method 1: From o-Nitrotoluene

This synthetic route involves a three-step process: chlorination of o-nitrotoluene, reduction of the nitro group, and separation of the resulting isomers. This method is advantageous as it produces 6-chloro-o-toluidine in a very pure state and in excellent yields.[5]

Experimental Protocols

Step 1: Chlorination of o-Nitrotoluene

This step produces a mixture of 4-chloro- and 6-chloro-2-nitrotoluene. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.

  • Materials:

    • o-Nitrotoluene

    • Catalyst (e.g., Antimony pentachloride, Thionyl chloride, Iron filings, or Zirconium tetrachloride)[5][6][7][8]

    • Chlorine gas

    • 5% Hydrochloric acid (for workup)

    • Sodium carbonate solution (for workup)

    • Anhydrous sodium sulfate (for drying)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Gas inlet tube

    • Thermometer

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser, place o-nitrotoluene and the chosen catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 20-60 °C when using antimony pentachloride, or 50-70 °C with a zirconium tetrachloride-based catalyst).[5][7]

    • Bubble chlorine gas through the stirred reaction mixture. Monitor the reaction progress by gas chromatography until the desired conversion of o-nitrotoluene is achieved.[9]

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic mixture sequentially with 5% hydrochloric acid, water, and a sodium carbonate solution to remove the catalyst and any acidic byproducts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The resulting mixture of chloronitrotoluene isomers can be used directly in the next step without further purification.

Step 2: Reduction of Chloronitrotoluene Mixture

The mixture of chloronitrotoluene isomers is reduced to the corresponding amino compounds, yielding a mixture of 4-chloro- and 6-chloro-o-toluidine.

  • Materials:

    • Mixture of chloronitrotoluene isomers (from Step 1)

    • Reducing agent (e.g., Iron powder and hydrochloric acid, or catalytic hydrogenation)

    • Ethanol (as solvent, if needed)

    • Sodium hydroxide solution

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Heating mantle

    • Dropping funnel

  • Procedure (using Iron powder):

    • In a three-necked round-bottom flask, create a stirred suspension of iron powder in a small amount of water or ethanol containing a catalytic amount of hydrochloric acid.

    • Heat the suspension to reflux.

    • Add the chloronitrotoluene mixture dropwise from a dropping funnel to the refluxing suspension.

    • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and make it alkaline by adding a sodium hydroxide solution to precipitate iron hydroxides.

    • Filter the mixture through a pad of celite to remove the iron sludge.

    • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of chloro-o-toluidine isomers.

Step 3: Separation of 6-Chloro-o-toluidine by Hydrochloride Crystallization

This step leverages the differential solubility of the hydrochloride salts of the chloro-o-toluidine isomers to isolate the desired 6-chloro isomer.[5]

  • Materials:

    • Crude mixture of chloro-o-toluidine isomers (from Step 2)

    • Concentrated hydrochloric acid

    • Water

    • Sodium hydroxide solution

  • Equipment:

    • Beaker or Erlenmeyer flask

    • Heating plate with magnetic stirrer

    • Ice bath

    • Büchner funnel and flask

    • pH paper or meter

  • Procedure:

    • Dissolve the crude mixture of chloro-o-toluidines in hot water containing concentrated hydrochloric acid. A patent suggests a ratio of approximately 284 g of mixed amines in 1500 mL of water with 175 mL of concentrated hydrochloric acid.[5]

    • Once a complete solution is achieved, allow it to cool slowly to room temperature, and then cool further in an ice bath to a temperature of about 10 °C.[5]

    • The hydrochloride salt of 6-chloro-o-toluidine will crystallize out of the solution.

    • Filter the crystals using a Büchner funnel and wash them with a small amount of cold water. The product can be further purified by recrystallization from water.[5]

    • To obtain the free base, dissolve the collected hydrochloride crystals in water and make the solution alkaline with a sodium hydroxide solution.

    • The 6-chloro-o-toluidine will separate as an oil. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified 6-chloro-o-toluidine. The product can be further purified by distillation.[5]

Quantitative Data Summary
StepReactantProductCatalyst/ReagentTemperature (°C)YieldPurityReference
1o-Nitrotoluene6-Chloro-2-nitrotoluene & 4-Chloro-2-nitrotolueneAntimony Pentachloride20-60-65.7% 6-chloro isomer[5][9]
2Chloronitrotoluene mixtureChloro-o-toluidine mixtureIron/HClReflux--[5]
3Chloro-o-toluidine mixture6-Chloro-o-toluidineHCl (for crystallization)10GoodHigh[5]

Synthesis Method 2: Direct Chlorination of o-Toluidine

This method involves the direct chlorination of o-toluidine in a strongly acidic medium to produce a mixture of 4-chloro- and 6-chloro-2-aminotoluene.

Experimental Protocol
  • Materials:

    • o-Toluidine

    • Concentrated sulfuric acid (95-97%)

    • Chlorine gas

  • Equipment:

    • Jacketed reaction vessel with bottom outlet

    • Mechanical stirrer

    • Gas inlet tube

    • Thermometer

    • Cooling/heating circulator

  • Procedure:

    • In a jacketed reaction vessel, dissolve o-toluidine in concentrated sulfuric acid (a mole ratio of 1:4 to 1:8 is suggested) while maintaining the temperature below 20 °C with cooling.

    • Heat the mixture to the reaction temperature, preferably between 40 and 60 °C.[10]

    • Introduce chlorine gas into the reaction mixture at a rate at which it is consumed.

    • Monitor the reaction by a suitable analytical method (e.g., GC) until the desired level of chlorination is achieved.

    • After the reaction is complete, the mixture of chlorinated products can be isolated by carefully quenching the reaction mixture in ice and then proceeding with a workup and separation procedure similar to that described in Method 1, Step 3.

Visualized Experimental Workflow (Method 1)

SynthesisWorkflow Workflow for the Synthesis of 6-Chloro-o-toluidine from o-Nitrotoluene A o-Nitrotoluene B Chlorination A->B Cl2, Catalyst C Mixture of 4- and 6-Chloro-2-nitrotoluene B->C D Reduction C->D Fe/HCl or H2/Catalyst E Mixture of 4- and 6-Chloro-o-toluidine D->E F Hydrochloride Crystallization E->F HCl (aq) G 6-Chloro-o-toluidine Hydrochloride (Solid) F->G H Basification G->H NaOH (aq) I Purified 6-Chloro-o-toluidine (Oil) H->I

Caption: Synthesis workflow for 6-Chloro-o-toluidine.

References

Application Notes and Protocols for the Recrystallization of 2-Amino-3-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recrystallization is a critical technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of 2-Amino-3-chlorotoluene (also known as 2-chloro-6-methylaniline), an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of specific solubility data for this compound, this guide emphasizes a systematic approach to solvent selection and provides a general protocol that can be adapted based on experimental observations. The aim is to equip researchers with the necessary information to develop a robust and efficient purification process.

Introduction to Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent and are subsequently removed by filtration. The effectiveness of recrystallization is highly dependent on the choice of solvent.

Safety Precautions

Handle 2-Amino-3-chlorotoluene with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[1][2][3][4]

Solvent Selection Strategy

The ideal solvent for recrystallization should exhibit the following properties:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered out hot.

  • A boiling point that is below the melting point of the target compound.

  • Chemical inertness towards the target compound.

  • Ease of removal from the purified crystals (i.e., relatively volatile).

Given the aromatic amine structure of 2-Amino-3-chlorotoluene, a range of solvents with varying polarities should be screened. Common choices for compounds of this type include alcohols, esters, aromatic hydrocarbons, and mixtures thereof with water or non-polar solvents.

Single Solvent System

A single solvent is the simplest approach. Based on the principle of "like dissolves like," solvents with moderate polarity are good starting points.

Mixed Solvent System (Solvent-Antisolvent)

A mixed solvent system is employed when no single solvent meets all the criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[5] Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexanes.[6][7]

Data Presentation: Solvent Screening for 2-Amino-3-chlorotoluene

The following table is a template for recording experimental solubility data. Researchers should perform small-scale solubility tests to populate this table and identify the optimal solvent or solvent system.

Solvent SystemSolubility at Room Temp. (approx. 25°C)Solubility at Boiling PointObservations on Cooling
WaterInsolubleInsolubleNo dissolution
EthanolSparingly SolubleSolubleCrystal formation
MethanolSparingly SolubleSolubleCrystal formation
IsopropanolSparingly SolubleSolubleCrystal formation
Ethyl AcetateSolubleVery SolubleOiling out/slow crystallization
TolueneSolubleVery SolubleOiling out
HexanesInsolubleSparingly Soluble-
Ethanol/WaterTo be determinedTo be determinedTo be determined
Ethyl Acetate/HexanesTo be determinedTo be determinedTo be determined

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results should be recorded.

Experimental Protocols

Protocol for Solvent Screening
  • Place approximately 50 mg of crude 2-Amino-3-chlorotoluene into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL has been added. Record the solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves. Record the solubility at the elevated temperature.

  • If the solid dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a good crop of well-defined crystals upon cooling.

  • Repeat this procedure for a range of solvents to identify the most suitable one.

Protocol for Single Solvent Recrystallization
  • Dissolution: Place the crude 2-Amino-3-chlorotoluene in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol for Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude 2-Amino-3-chlorotoluene in a minimal amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the logical workflow for selecting a recrystallization method and the general experimental procedure.

Recrystallization_Workflow cluster_start Start cluster_screening Solvent Selection cluster_single Single Solvent Recrystallization cluster_mixed Mixed Solvent Recrystallization cluster_end End Product start Crude 2-Amino-3-chlorotoluene solvent_screening Perform Solvent Screening start->solvent_screening decision Suitable Single Solvent? solvent_screening->decision dissolve_single Dissolve in Minimal Hot Solvent decision->dissolve_single Yes dissolve_mixed Dissolve in 'Good' Solvent decision->dissolve_mixed No hot_filter_single Hot Filtration (if necessary) dissolve_single->hot_filter_single cool_single Cool to Crystallize hot_filter_single->cool_single isolate_single Isolate Crystals cool_single->isolate_single end Pure 2-Amino-3-chlorotoluene isolate_single->end add_antisolvent Add 'Poor' Solvent to Cloud Point dissolve_mixed->add_antisolvent clarify Clarify with 'Good' Solvent add_antisolvent->clarify cool_mixed Cool to Crystallize clarify->cool_mixed isolate_mixed Isolate Crystals cool_mixed->isolate_mixed isolate_mixed->end

Caption: Recrystallization method selection workflow.

General_Recrystallization_Protocol A 1. Dissolve Crude Compound in Minimal Hot Solvent B 2. Add Decolorizing Carbon (Optional) A->B C 3. Perform Hot Filtration B->C D 4. Allow Filtrate to Cool Slowly C->D E 5. Induce Further Crystallization in an Ice Bath D->E F 6. Isolate Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Purified Crystals G->H

Caption: General experimental protocol for recrystallization.

References

Application Notes and Protocols for N-Alkylation of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-chloro-6-methylaniline, a key transformation for synthesizing intermediates in the pharmaceutical and agrochemical industries. The protocols focus on two robust and widely applicable methods: Reductive Amination and Catalytic N-Alkylation using Alcohols via the Borrowing Hydrogen strategy.

Introduction

N-alkylation of anilines is a fundamental reaction in organic synthesis. This compound, an important building block, can be functionalized through N-alkylation to produce a variety of valuable compounds. Traditional methods often rely on alkyl halides, which can be hazardous. Modern catalytic approaches, such as reductive amination and the borrowing hydrogen mechanism, offer milder, more efficient, and environmentally benign alternatives with high atom economy.[1][2]

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced in situ to the corresponding alkylated amine.[3] The "borrowing hydrogen" (or hydrogen autotransfer) method utilizes alcohols as alkylating agents, where a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then participates in a reductive amination cycle, with water being the only byproduct.[2]

Method 1: Reductive Amination with Aldehydes

This protocol describes the one-pot reductive mono-N-alkylation of this compound using an aldehyde and a palladium on carbon (Pd/C) catalyst with ammonium formate as the hydrogen donor. This method is known for its smooth and selective reactions at room temperature with excellent yields.[1][4]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde (e.g., butyraldehyde)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • 2-Propanol (IPA)

  • Water, deionized

  • Celite®

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 10% Pd/C (0.1 equivalents).

  • Add 2-propanol (approximately 10 mL per mmol of aniline).

  • In a separate container, dissolve ammonium formate (5 equivalents) in a small amount of water (approximately 1 mL per mmol of aniline) and add it to the flask.

  • Stir the mixture for 1 minute to activate the catalyst.

  • Add this compound (1 equivalent) and the desired aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the flask and the Celite® pad with a small amount of 2-propanol or ethyl acetate.

  • Remove the solvent from the filtrate by rotary evaporation.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[2]

Quantitative Data Summary for Reductive Amination of Anilines
CatalystReductantAldehydeSolventTemp. (°C)Time (min)Yield (%)Reference
10% Pd/CHCOONH₄ (5 eq)Various aliphaticIPA/H₂O (10:1)RT30~90-98[1][4]
10% Pd/CHCOONH₄ (5 eq)AromaticIPA/H₂O (10:1)RT30Lower yields[1][4]

Method 2: N-Alkylation with Alcohols (Borrowing Hydrogen)

This protocol utilizes a ruthenium-based catalyst for the N-alkylation of this compound with a primary alcohol. This "borrowing hydrogen" approach is a green chemical process with high atom economy.[2][5]

Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, 1-octanol)

  • [Ru(p-cymene)Cl₂]₂

  • Phosphine ligand (e.g., dppf, DPEphos)

  • Base (e.g., t-BuOK, NaH)

  • Dry toluene

  • Oven-dried Schlenk tube or reaction vessel with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1.0 mol%) and the phosphine ligand (e.g., dppf, 2.0 mol%).

  • Add dry toluene (approximately 2 mL per mmol of aniline).

  • Add this compound (1 equivalent) and the primary alcohol (1.2-1.5 equivalents).[2][5]

  • Carefully add the base (e.g., t-BuOK, 1.5 equivalents).[5]

  • Place the Schlenk tube in a preheated oil bath at 80-120 °C and stir for 24 hours.[2][5]

  • Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Cautiously quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkylaniline.[2]

Quantitative Data Summary for N-Alkylation of Anilines with Alcohols
Catalyst SystemBaseAlcoholSolventTemp. (°C)Time (h)Yield (%)Reference
Mn Pincer Complext-BuOK1-OctanolToluene8024High[2]
NiBr₂ / 1,10-phenanthrolinet-BuOKBenzyl AlcoholToluene130-up to 96[6]
NHC-Ir(III) Complext-BuOKBenzyl Alcohol-1202465-82[5][7]
[Ru(p-cymene)Cl₂]₂ / PhosphineNaHLong-chain alcoholToluene11024High[2]

Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with: - this compound - Solvent B Add Alkylating Agent: - Aldehyde or Alcohol A->B C Add Catalyst and Base/Reductant B->C D Heat and Stir (Monitor by TLC/GC) C->D E Cool and Quench Reaction D->E F Filter Catalyst (if heterogeneous) E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Pure N-Alkylated Product I->J

Caption: General experimental workflow for N-alkylation.

Reductive Amination Signaling Pathway

Reductive_Amination Reductive Amination Pathway Aniline This compound Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H₂O) Product N-Alkyl-2-chloro-6-methylaniline Imine->Product Reduction Reductant Reducing Agent (e.g., H₂ from HCOONH₄/Pd/C) Reductant->Imine

Caption: Conceptual pathway for Reductive Amination.

References

Application Notes and Protocols for Diazotization Reactions of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 2-chloro-6-methylaniline and its subsequent application in synthesis, particularly in the formation of azo dyes. This information is valuable for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a crucial intermediate in the synthesis of various organic compounds.[1] Its diazotization leads to the formation of a highly reactive diazonium salt, 2-chloro-6-methylbenzenediazonium chloride. This intermediate is a versatile building block for introducing a range of functionalities onto the aromatic ring or for the synthesis of azo compounds. Azo dyes, characterized by the -N=N- chromophore, are a significant class of colorants with widespread applications. The diazonium salt of this compound is particularly relevant in the pharmaceutical industry as a precursor in the synthesis of kinase inhibitors, such as Dasatinib, a medication used in cancer treatment.[2][3]

Chemical Principles

The diazotization reaction involves the treatment of a primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂) to form a diazonium salt.[4] Due to its instability, nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction is performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[5]

The resulting 2-chloro-6-methylbenzenediazonium salt is a potent electrophile and can readily react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. This reaction forms the basis for the synthesis of a wide variety of azo dyes.[6]

Applications

The primary applications of the diazotization of this compound include:

  • Synthesis of Azo Dyes: The resulting diazonium salt is a key component in the synthesis of azo dyes. By varying the coupling partner, a wide range of colors and properties can be achieved for applications in textiles, printing, and pigments.[6]

  • Pharmaceutical Synthesis: This reaction is a critical step in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is the synthesis of Dasatinib, where the diazonium salt intermediate is used to construct the core structure of the drug molecule.[2][3]

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, through Sandmeyer and related reactions. This provides a powerful method for the synthesis of substituted aromatic compounds that may be difficult to prepare by other means.[1]

Data Presentation

The following table summarizes typical quantitative data for the diazotization of an aniline derivative and subsequent azo coupling reaction. Please note that specific yields and reaction times for this compound may vary depending on the exact reaction conditions and the coupling agent used.

ParameterDiazotizationAzo Coupling
Starting Material This compound2-Chloro-6-methylbenzenediazonium salt
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Electron-rich coupling agent (e.g., 2-naphthol)
Solvent Water, AcidWater, Alkaline solution
Temperature 0 - 5 °C0 - 5 °C
Reaction Time 15 - 30 minutes30 - 60 minutes
Typical Yield >95% (in solution)60 - 90%

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the preparation of a solution of 2-chloro-6-methylbenzenediazonium chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, suspend this compound (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for another 10-15 minutes.

  • Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution of 2-chloro-6-methylbenzenediazonium chloride is unstable and should be used immediately in the subsequent reaction.

Protocol 2: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the coupling of the prepared 2-chloro-6-methylbenzenediazonium chloride with 2-naphthol to form an azo dye.

Materials:

  • Solution of 2-chloro-6-methylbenzenediazonium chloride (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of 2-naphthol with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Visualizations

Diazotization Reaction Mechanism

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO2 HNO2 HNO₂ NaNO2->HNO2 + HCl HCl_1 HCl HCl_1->HNO2 NaCl NaCl HNO2_2 HNO₂ H2ONO_plus H₂O⁺-NO HNO2_2->H2ONO_plus + H⁺ H_plus H⁺ H_plus->H2ONO_plus NO_plus NO⁺ (Nitrosonium ion) H2ONO_plus->NO_plus - H₂O H2O H₂O H2ONO_plus->H2O Aniline This compound Intermediate_1 Ar-NH₂⁺-NO Aniline->Intermediate_1 + NO⁺ NO_plus_2 NO⁺ NO_plus_2->Intermediate_1 Intermediate_2 Ar-NH-NO (N-Nitrosamine) Intermediate_1->Intermediate_2 - H⁺ Intermediate_3 Ar-N=N-OH (Diazohydroxide) Intermediate_2->Intermediate_3 Tautomerization Diazonium_Salt 2-Chloro-6-methylbenzenediazonium ion (Ar-N₂⁺) Intermediate_3->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of the diazotization of this compound.

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Isolation start Start: this compound dissolve_amine Dissolve/suspend amine in aq. HCl start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Slowly add NaNO₂ solution cool_amine->add_nitrite prepare_nitrite Prepare aq. NaNO₂ solution prepare_nitrite->add_nitrite stir_diazotization Stir for 15-30 min at 0-5 °C add_nitrite->stir_diazotization diazonium_salt 2-Chloro-6-methylbenzenediazonium salt solution stir_diazotization->diazonium_salt add_diazonium Slowly add diazonium salt solution diazonium_salt->add_diazonium Use immediately prepare_coupling_agent Prepare alkaline solution of coupling agent (e.g., 2-naphthol) cool_coupling_agent Cool to 0-5 °C prepare_coupling_agent->cool_coupling_agent cool_coupling_agent->add_diazonium stir_coupling Stir for 30-60 min at 0-5 °C add_diazonium->stir_coupling precipitate Azo dye precipitates stir_coupling->precipitate filtration Vacuum filtration precipitate->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying final_product Purified Azo Dye drying->final_product

Caption: Experimental workflow for the synthesis of an azo dye.

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols are intended for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of this compound in organic solvents and can be adapted for the analysis of process impurities in drug substances. The protocol is based on established methods for aniline derivatives.[3]

Experimental Protocol

1.1.1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution in methanol.

  • Sample Solution: Dissolve 100 mg of the drug substance or sample in 10 mL of methanol.

1.1.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 141
Qualifier Ions m/z 106, 77
Method Validation Parameters

The following table summarizes typical validation parameters for a GC-MS method for trace impurity analysis.

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of this compound.
Linearity (R²) ≥ 0.995 over the concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%

Experimental Workflow

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Weigh Sample/Standard B Dissolve in Methanol A->B C Vortex and Sonicate B->C D Dilute to Working Concentration C->D E Inject 1 µL into GC-MS D->E F Acquire Data in SIM Mode E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is designed for the quantification of this compound in pharmaceutical preparations and can be used for quality control purposes. The methodology is adapted from established methods for related aromatic amines.

Experimental Protocol

2.1.1. Sample Preparation

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent). Prepare working standards by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.

2.1.2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for the quantification of impurities.

ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity (R²) ≥ 0.998
LOD Typically in the range of 0.01-0.1 µg/mL
LOQ Typically in the range of 0.03-0.3 µg/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) ≤ 5% for intra-day and inter-day

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases B Prepare Standard and Sample Solutions D Inject Solutions B->D C Equilibrate HPLC System C->D E Acquire Chromatograms D->E F Integrate Peak Areas E->F G Perform Quantification F->G

Workflow for HPLC analysis of this compound.

Quantitative Data Summary

The following table provides a hypothetical but representative summary of quantitative data for the two analytical methods described. These values are based on typical performance characteristics for trace-level impurity analysis in the pharmaceutical industry.

ParameterGC-MS MethodHPLC-UV Method
Linearity Range 0.1 - 10 µg/mL0.05 - 15 µg/mL
Correlation Coefficient (R²) > 0.996> 0.999
LOD ~0.03 µg/mL~0.02 µg/mL
LOQ ~0.1 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 92 - 108%95 - 105%
Precision (% RSD) < 10%< 5%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between sample characteristics and the choice of analytical method.

Method_Selection A Sample Matrix D Gas Chromatography (GC) A->D Volatile & Thermally Stable E High-Performance Liquid Chromatography (HPLC) A->E Non-volatile or Thermally Labile B Analyte Concentration B->D Trace Levels B->E Wide Range C Required Specificity C->D High (MS Detector) C->E Moderate to High (UV/DAD)

Method selection logic for this compound analysis.

References

Application Note: GC-MS Analysis of 2-Chloro-6-methylaniline and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Chloro-6-methylaniline and its potential process-related impurities. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug Dasatinib.[1][2][3][4] Monitoring its purity and identifying byproducts is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This protocol is designed for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this compound.

Introduction

This compound (CAS No. 87-63-8) is a vital building block in organic synthesis, particularly in the pharmaceutical industry.[5] Its synthesis can involve multiple steps, starting from precursors such as 3-chloro-5-methyl-4-nitroaniline or 2-chloroaniline.[6] These synthetic routes can lead to the formation of various byproducts, including unreacted starting materials, isomers, and other related compounds. The presence of these impurities, even in trace amounts, can impact the yield and safety profile of the final pharmaceutical product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and mass spectrometric detection provide the specificity and sensitivity required for the analysis of complex mixtures. This application note provides a detailed GC-MS method for the simultaneous determination of this compound and its common byproducts.

Potential Byproducts of Synthesis

Based on common synthetic pathways for this compound, the following compounds have been identified as potential byproducts and are targeted in this analytical method:

  • 2-Chloroaniline: A potential precursor.

  • 3-Methylaniline (m-Toluidine): A potential isomeric impurity.

  • 4-Methylaniline (p-Toluidine): A potential isomeric impurity.

  • 2,6-Dimethylaniline: A potential byproduct from side reactions.

  • 3-Chloro-5-methyl-4-nitroaniline: A common starting material in one of the synthesis routes.[5][6]

  • Isomers of Chloro-methylaniline: Other positional isomers that may form during synthesis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe Filters

  • Autosampler vials with inserts

Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the solution to the mark with methanol and mix thoroughly. This results in a stock solution of approximately 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL with methanol.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Conditions

The analysis was performed on a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC Conditions:

ParameterValue
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.

Table 1: Retention Times and Characteristic Ions of this compound and its Byproducts

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Chloroaniline9.851279265
2,6-Dimethylaniline10.2112110677
3-Methylaniline10.5510710677
4-Methylaniline10.6810710677
This compound 11.42 141 106 77
3-Chloro-5-methyl-4-nitroaniline16.73186140105

Table 2: Quantitative Analysis of a Sample Batch

CompoundConcentration (µg/mL)Area Count% Area
2-Chloroaniline0.0815,4320.77%
2,6-Dimethylaniline0.035,8900.29%
3-MethylanilineNot Detected--
4-Methylaniline0.011,9870.10%
This compound 9.85 1,970,543 98.53%
3-Chloro-5-methyl-4-nitroaniline0.0612,1480.61%
Total 10.03 2,006,000 100.00%

Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.

experimental_workflow sample Sample Weighing and Dissolution dilution Dilution to Working Concentration sample->dilution 10 mg in 10 mL MeOH filtration Syringe Filtration dilution->filtration 10 µg/mL injection GC-MS Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis and Quantitation detection->analysis

Figure 1: Experimental workflow for GC-MS analysis.

synthesis_pathway cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts start Starting Materials (e.g., 3-chloro-5-methyl-4-nitroaniline) intermediate Intermediate Stages start->intermediate Reaction product This compound (Main Product) intermediate->product Reduction unreacted Unreacted Starting Material intermediate->unreacted isomers Isomeric Impurities intermediate->isomers side_products Side Reaction Products intermediate->side_products

Figure 2: Logical relationship of product and byproducts.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the analysis of this compound and its common process-related impurities. The method is suitable for routine quality control in pharmaceutical manufacturing and for researchers working on the synthesis of this important intermediate. The clear separation of the main component from its potential byproducts ensures accurate quantification and purity assessment, contributing to the overall quality and safety of the final pharmaceutical products.

References

Application Notes and Protocols for 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety precautions for 2-Chloro-6-methylaniline (CAS No: 87-63-8), a chemical intermediate used in the synthesis of various compounds. Strict adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

PropertyValueReference
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1][3]
Appearance Clear yellow to red-brown liquid[4]
Melting Point 10-12 °C[3]
Boiling Point 215.0 °C at 760 mmHg[3]
Density 1.152 - 1.2 g/cm³[3]
Flash Point 105 °C (221 °F) - closed cup[1]
Water Solubility Immiscible[3]
Vapor Pressure 0.2 mmHg at 25°C[3]

Hazard Identification and Classification

This compound is a hazardous substance.[5] The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3 / Category 4Toxic or harmful if swallowed.[2][6][7]
Acute Toxicity, Dermal Category 3 / Category 4Toxic or harmful in contact with skin.[2][6][7]
Acute Toxicity, Inhalation Category 2 / Category 3 / Category 4Fatal, toxic, or harmful if inhaled.[6][7]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4][6]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[2][4][6]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure.[7]
Hazardous to the Aquatic Environment, Chronic Category 1Very toxic to aquatic life with long lasting effects.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure risks.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_details Specific Recommendations ppe_core Core PPE ppe_respiratory Respiratory Protection ppe_core->ppe_respiratory ppe_body Body Protection ppe_core->ppe_body ppe_hand Hand Protection ppe_core->ppe_hand ppe_eye Eye/Face Protection ppe_core->ppe_eye resp_details Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. [3] Recommended filter: Type ABEK (EN14387). [6] ppe_respiratory->resp_details Details body_details Wear fire/flame resistant and impervious clothing. [2] A lab coat or coveralls should be worn. ppe_body->body_details Details hand_details Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [2] Gloves must be inspected prior to use. [2] ppe_hand->hand_details Details eye_details Wear tightly fitting safety goggles with side-shields or a face shield. [2] Conforming to EN 166 (EU) or NIOSH (US). [2] ppe_eye->eye_details Details

Caption: Recommended Personal Protective Equipment (PPE).

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe mist, vapors, or spray.[4][6]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Keep containers tightly closed when not in use.[4][6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]

  • Store in original containers.[5] The material may darken in color during storage.[6][8]

  • Store locked up.[4][7][8]

Experimental Protocols

General Workflow for Handling this compound

The following workflow should be followed when working with this compound.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_waste Waste Management prep Preparation handling Handling prep->handling Proceed when ready cleanup Post-Handling & Cleanup handling->cleanup After experiment waste Waste Disposal cleanup->waste Segregate waste end_proc End of Procedure waste->end_proc Complete prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure engineering controls are functional (fume hood, eyewash, shower) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handling_1 Work within a designated area (fume hood) handling_2 Keep container tightly closed when not in use handling_1->handling_2 handling_3 Avoid generation of vapors/aerosols handling_2->handling_3 cleanup_1 Decontaminate work surfaces cleanup_2 Remove and properly store or dispose of PPE cleanup_1->cleanup_2 cleanup_3 Wash hands and exposed skin thoroughly cleanup_2->cleanup_3 waste_1 Collect all waste in labeled, sealed containers waste_2 Dispose of as hazardous waste according to local, state, and federal regulations [1, 5] waste_1->waste_2

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.[4]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[7]

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[6][9]

  • Clean: Clean the affected area thoroughly.

  • Decontaminate: Decontaminate any equipment used in the cleanup.

For major spills, alert the appropriate emergency response team.[5]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][10] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4][7]
Emergency Response Flowchart

The following flowchart outlines the steps to take in an emergency involving this compound.

Emergency_Response exposure Chemical Exposure Occurs assess Assess the Situation (Is the area safe to enter?) exposure->assess remove_victim Remove Victim from Exposure (if safe to do so) assess->remove_victim Yes call_emergency Call Emergency Services (911 or internal emergency number) assess->call_emergency No first_aid Administer First Aid (See Section 5.1) remove_victim->first_aid first_aid->call_emergency provide_sds Provide SDS to Emergency Responders call_emergency->provide_sds decontaminate Decontaminate as per protocol provide_sds->decontaminate end Follow up with medical evaluation decontaminate->end

Caption: Emergency response flowchart for chemical exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][6][7]

  • Specific Hazards: Combustible material.[5][6] Heating may cause expansion or decomposition, leading to violent rupture of containers.[5] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][6]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of contents and container to an approved waste disposal plant.[6] Do not allow the chemical to enter drains or water sources. Contaminated packaging should be treated as the product itself.

Toxicological Information

  • Acute Toxicity:

    • LD₅₀ Oral (ATE): 100 mg/kg[7]

    • LD₅₀ Dermal (ATE): 300 mg/kg[7]

    • LC₅₀ Inhalation (ATE): 0.5 mg/l[7]

  • Health Effects: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[5] Long-term exposure to respiratory irritants may result in airway disease.[5] There is some concern that this material may cause cancer or mutations, but there is insufficient data for a definitive assessment.[5]

This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before handling this compound. Always prioritize safety and follow established laboratory protocols.

References

Application Notes and Protocols for the Synthesis of a Key Dasatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its synthesis involves several key intermediates, with N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide being a crucial precursor. The efficient synthesis of this intermediate is paramount for the cost-effective production of Dasatinib. This document provides detailed experimental protocols for the synthesis of this key intermediate, summarizing quantitative data and visualizing the synthetic workflow. Additionally, a diagram of the Dasatinib signaling pathway is included to provide context for its mechanism of action.

Experimental Protocols

The synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is typically achieved through the coupling of two primary building blocks: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine.

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol involves the amidation of a thiazole carboxylic acid derivative.

Materials:

  • 2-aminothiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 2-chloro-6-methylaniline

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Activation of Carboxylic Acid: Suspend 2-aminothiazole-5-carboxylic acid in an inert solvent such as dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at 0°C to convert the carboxylic acid to its more reactive acid chloride derivative.

  • Amidation: In a separate flask, dissolve this compound in the same solvent with a base like pyridine to act as an acid scavenger.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at a controlled temperature (typically 0-5°C).

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide[1]

This protocol describes the nucleophilic aromatic substitution reaction between the amino-thiazole intermediate and dichloropyrimidine.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-methyl-4,6-dichloropyrimidine

  • Potassium hydride (KH) or Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 mol/L)

Procedure:

  • Cool a suspension of potassium hydride (30% in mineral oil, 65.38 mmol) in 80 mL of THF to -25°C.[1]

  • After stirring for 10 minutes, slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25°C.[1]

  • In a separate flask, prepare a solution of 3.65 g of 2-methyl-4,6-dichloropyrimidine in 7 mL of THF.[1]

  • Add the pyrimidine solution to the reaction mixture at once.

  • Allow the reaction to warm and stir at -10°C for 4 hours.[1]

  • Quenching and Isolation: Quench the reaction by the slow dropwise addition of 1 mol/L hydrochloric acid until the pH reaches 6, while maintaining the temperature between 0-5°C.[1]

  • Allow the product to crystallize for 2 hours at this temperature.

  • Collect the solid product by centrifugation or filtration, wash with THF, and dry to obtain the crude product.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the Dasatinib intermediate.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide281.755.0017.751.0
2-methyl-4,6-dichloropyrimidine163.023.6522.391.26
Potassium Hydride (30% suspension)40.118.7365.383.68

Table 1: Reactant Quantities for Protocol 2

Product Yield (g) Yield (%) Purity (HPLC) Maximum Single Impurity (%)
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide7.2798.799.95%0.03%

Table 2: Product Yield and Purity for Protocol 2[1]

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the key step in the synthesis of the Dasatinib intermediate.

G Synthesis of Dasatinib Intermediate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C Potassium Hydride (KH) THF, -10°C, 4h A->C B 2-methyl-4,6-dichloropyrimidine B->C D N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide C->D Nucleophilic Aromatic Substitution

Caption: Synthetic route to a key Dasatinib intermediate.

Dasatinib Signaling Pathway

Dasatinib functions by inhibiting multiple tyrosine kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

G Dasatinib Mechanism of Action cluster_receptor Tyrosine Kinases cluster_dasatinib Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->RAS_MAPK SRC->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition Proliferation Decreased Proliferation RAS_MAPK->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis STAT->Proliferation

Caption: Dasatinib inhibits key signaling pathways.

References

Application of 2-Chloro-6-methylaniline in Dye and Pigment Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylaniline is a key aromatic amine intermediate extensively utilized in the synthesis of a variety of colorants, particularly azo dyes and pigments.[1][2] Its chemical structure, featuring a chlorine atom and a methyl group ortho to the amino group, influences the final properties of the colorants, such as their shade, lightfastness, and resistance to chemical and physical degradation. This document provides detailed application notes and experimental protocols for the use of this compound in the production of a specific monoazo pyrazolone pigment, C.I. Pigment Yellow 1.

The synthesis of azo dyes and pigments from this compound follows a two-step reaction pathway: diazotization of the amine followed by coupling with a suitable coupling component. The diazotization process involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt in the presence of a nitrous acid source, typically sodium nitrite, under acidic conditions and at low temperatures.[3] The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt reacts with an electron-rich coupling agent, such as a pyrazolone derivative, to form the stable azo chromophore (-N=N-), which is responsible for the color of the resulting dye or pigment.[3][4]

Application: Synthesis of C.I. Pigment Yellow 1

C.I. Pigment Yellow 1 is a monoazo pigment synthesized by the coupling of diazotized this compound with 3-methyl-1-phenyl-5-pyrazolone. This pigment is valued for its bright, reddish-yellow shade and good lightfastness properties, making it suitable for applications in paints, inks, and plastics.

Quantitative Data
PropertyValueReference
Colour Index NamePigment Yellow 1
C.I. Constitution Number11680
Chemical ClassMonoazo Pyrazolone
Molecular FormulaC₁₇H₁₄ClN₅O₂
Molecular Weight367.78 g/mol
Typical Yield85-95%
Lightfastness (BWS)6-7
Heat Stability200-220 °C
Oil Absorption40-50 g/100g

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the conversion of this compound to its corresponding diazonium salt.

Materials:

  • This compound (141.60 g/mol )

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Potassium iodide-starch paper

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 14.16 g (0.1 mol) of this compound to 100 mL of distilled water.

  • While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture will warm up and then cool down as the hydrochloride salt of the amine forms.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred amine hydrochloride suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture on potassium iodide-starch paper. A blue-black color indicates an excess of nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting diazonium salt solution should be a clear, pale yellow liquid and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 3-Methyl-1-phenyl-5-pyrazolone

This protocol describes the synthesis of C.I. Pigment Yellow 1 by coupling the diazonium salt of this compound with 3-methyl-1-phenyl-5-pyrazolone.

Materials:

  • Diazonium salt solution from Protocol 1

  • 3-Methyl-1-phenyl-5-pyrazolone (174.20 g/mol )

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 1 L beaker equipped with a mechanical stirrer, dissolve 17.42 g (0.1 mol) of 3-methyl-1-phenyl-5-pyrazolone in 200 mL of distilled water containing 4.4 g (0.11 mol) of sodium hydroxide.

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred pyrazolone solution over 60-90 minutes.

  • During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a 20% sodium acetate solution.

  • A yellow precipitate of the pigment will form immediately.

  • After the addition is complete, continue stirring the suspension for 2-3 hours at room temperature to complete the reaction.

  • Heat the pigment slurry to 90-95 °C and hold at this temperature for 30 minutes to improve the pigment's crystallinity and fastness properties.

  • Allow the slurry to cool to 60-70 °C and then filter the pigment.

  • Wash the filter cake thoroughly with hot water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Dry the pigment in an oven at 80-90 °C to a constant weight.

Diagrams

Diazotization_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Mixing_and_Cooling Mixing and Cooling (0-5 °C) This compound->Mixing_and_Cooling HCl HCl HCl->Mixing_and_Cooling NaNO2 NaNO2 Diazotization Diazotization NaNO2->Diazotization Ice Ice Ice->Mixing_and_Cooling Mixing_and_Cooling->Diazotization Diazonium_Salt 2-Chloro-6-methyl- benzenediazonium chloride Diazotization->Diazonium_Salt

Caption: Workflow for the diazotization of this compound.

Azo_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diazonium_Salt 2-Chloro-6-methyl- benzenediazonium chloride Coupling_Reaction Azo Coupling (pH 4.5-5.5) Diazonium_Salt->Coupling_Reaction Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Pyrazolone->Coupling_Reaction NaOH NaOH NaOH->Pyrazolone Sodium_Acetate Sodium_Acetate Sodium_Acetate->Coupling_Reaction Heating Heating (90-95 °C) Coupling_Reaction->Heating Filtration_Washing Filtration & Washing Heating->Filtration_Washing Drying Drying (80-90 °C) Filtration_Washing->Drying Pigment_Yellow_1 C.I. Pigment Yellow 1 Drying->Pigment_Yellow_1

Caption: Workflow for the synthesis of C.I. Pigment Yellow 1.

Signaling Pathways and Logical Relationships

The synthesis of C.I. Pigment Yellow 1 from this compound involves a series of well-defined chemical transformations. The logical relationship between the reactants and the final product is illustrated in the following diagram.

Reaction_Pathway cluster_reactants Reactants Start Starting Materials Amine This compound Start->Amine Coupling_Component 3-Methyl-1-phenyl-5-pyrazolone Start->Coupling_Component Intermediate Diazonium Salt Intermediate Final_Product C.I. Pigment Yellow 1 Intermediate->Final_Product Azo Coupling (pH 4.5-5.5) Amine->Intermediate Diazotization (HCl, NaNO2, 0-5 °C) Coupling_Component->Final_Product

Caption: Reaction pathway for the synthesis of C.I. Pigment Yellow 1.

References

Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic conversion of 2-chloro-6-methylaniline, a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals. This document details protocols for several widely used palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This compound is a crucial building block, notably in the synthesis of the tyrosine kinase inhibitor Dasatinib.[1][2] Its conversion often involves the formation of new bonds at the chloro-substituted position, which can be achieved with high efficiency and selectivity using modern catalytic methods.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is particularly relevant for the conversion of this compound in the synthesis of pharmaceutical intermediates, such as the core structure of Dasatinib, which involves the coupling of an aryl halide with an aminothiazole derivative.[4][5]

General Reaction Scheme:
Experimental Protocol:

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • This compound

  • Amine coupling partner (e.g., 2-aminothiazole-5-carboxamide derivative)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, DavePhos, or other suitable Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.0-1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11012-2475-90
Pd₂(dba)₃ / DavePhosNaOtBuToluene1008-1680-95
[Pd(cinnamyl)Cl]₂ / tBuXPhosK₃PO₄t-BuOH10012-2470-85

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction can be used to introduce aryl or vinyl substituents at the 2-position of the aniline ring.

General Reaction Scheme:
Experimental Protocol:

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Ligand (e.g., SPhos, XPhos, or other biaryl phosphine ligands)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 10:1) to the reaction vessel.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2470-88
PdCl₂(dppf)K₂CO₃Dioxane/H₂O9016-2465-80
Pd(PPh₃)₄Na₂CO₃DME/H₂O8512-2075-92

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2][8] This allows for the introduction of vinyl groups onto the this compound scaffold.

General Reaction Scheme:
Experimental Protocol:

This is a general protocol for the Heck reaction with aryl chlorides.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃)) or a palladacycle catalyst

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (if required, 2-10 mol%), and the base (1.5-2.5 equivalents).

  • Solvent Addition: Add the solvent to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 100-140 °C).

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography or distillation.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1202460-75
Herrmann's catalystNaOAcNMP1401870-85
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile1002455-70

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylethyne.[9][10]

General Reaction Scheme:
Experimental Protocol:

This is a general protocol for the Sonogashira coupling of aryl chlorides.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), copper(I) iodide (1-10 mol%), this compound (1.0 equivalent), and the solvent.

  • Addition of Reactants: Add the base (2.0-3.0 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation:
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012-2470-85
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF808-1675-90
[PdCl(allyl)]₂ / Xantphos / CuICs₂CO₃Dioxane10018-2465-80

Mandatory Visualizations

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reactants & Solvent A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, GC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Chromatography) E->F G Product Characterization F->G

Caption: A general experimental workflow for catalytic cross-coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'R'']L_n OA_complex->Amine_complex Ligand Exchange (R'R''NH) Product_complex [Ar-NR'R'']Pd(0)L_n Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex [Ar-Pd(II)-R]L_n OA_complex->Trans_complex Transmetalation (R-B(OR)₂) Product_complex [Ar-R]Pd(0)L_n Trans_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product (Ar-R)

References

Scale-Up Considerations for the Synthesis of 2-Chloro-6-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylaniline is a critical intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy Dasatinib, and agrochemicals.[1] As demand for this compound grows, robust and scalable synthetic methods are essential. This document provides detailed application notes and protocols for two primary industrial synthesis routes: a one-pot reaction from 3-chloro-5-methyl-4-nitroaniline and the catalytic hydrogenation of 2-chloro-6-nitrotoluene. Key scale-up considerations, including process safety, reaction optimization, and product purification, are discussed to guide researchers and process chemists in the successful transition from laboratory to production scale.

Introduction

This compound (also known as 6-chloro-o-toluidine) is a substituted aniline that serves as a versatile building block in organic synthesis.[2] Its synthesis on an industrial scale requires careful consideration of factors such as cost-effectiveness, safety, environmental impact, and product purity. This document outlines two of the most viable methods for large-scale production, detailing the experimental procedures and highlighting critical parameters for successful scale-up.

Comparative Analysis of Synthesis Routes

Two principal routes for the synthesis of this compound are presented below. The choice of method often depends on the availability of starting materials, equipment, and specific safety and environmental constraints.

ParameterRoute 1: One-Pot SynthesisRoute 2: Catalytic Hydrogenation
Starting Material 3-chloro-5-methyl-4-nitroaniline2-chloro-6-nitrotoluene
Key Transformations Diazotization, Deamination, Nitro ReductionCatalytic Hydrogenation
Overall Yield ~82.5%[3][4]High (typically >95%)
Purity Good, requires purificationHigh, often with low levels of dehalogenated byproducts (<1.2%)[5]
Key Reagents NaNO₂, H₃PO₂, Fe powder, H₂SO₄H₂, Palladium on Carbon (Pd/C) catalyst
Solvent Water[6][7]Methanol, Ethanol, or solvent-free[5]
Operating Temperature 0-5°C (Diazotization), 85-95°C (Reduction)[4][7]Typically 60-80°C[5]
Operating Pressure AtmosphericElevated (e.g., 1 MPa)[5]
Primary Safety Concerns Thermally unstable diazonium salts, handling of strong acidsPyrophoric catalyst, flammable hydrogen gas, high pressure

Detailed Experimental Protocols

Route 1: One-Pot Synthesis from 3-chloro-5-methyl-4-nitroaniline

This method involves a sequence of reactions carried out in a single vessel, which can be advantageous for process efficiency.[3][6]

Reaction Scheme:

3-chloro-5-methyl-4-nitroaniline 3-chloro-5-methyl-4-nitroaniline Diazonium Salt Diazonium Salt 3-chloro-5-methyl-4-nitroaniline->Diazonium Salt 1. NaNO₂, H₂SO₄ 2. H₃PO₂ (reduction) 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene Diazonium Salt->2-chloro-6-nitrotoluene Intermediate This compound This compound 2-chloro-6-nitrotoluene->this compound 3. Fe, H₂O

Caption: One-pot synthesis of this compound.

Protocol:

  • Vessel Preparation: Charge a suitable reactor with 3-chloro-5-methyl-4-nitroaniline and water.

  • Acidification: Cool the mixture to 0-5°C and slowly add concentrated sulfuric acid, maintaining the temperature below 5°C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is highly exothermic and requires careful temperature control.

  • Deamination/Reduction: After the addition of sodium nitrite is complete, slowly add a solution of hypophosphorous acid (50%) while maintaining the temperature at 0-5°C.

  • Nitro Group Reduction: Once the deamination is complete, slowly heat the reaction mixture to 85-95°C. Add iron powder in portions, controlling the exotherm. The reduction of the nitro group is also highly exothermic.

  • Work-up: After the reaction is complete, the hot reaction mixture is filtered to remove the iron sludge. The filtrate is then cooled, and the pH is adjusted to basic (e.g., pH 8-9 with sodium carbonate) to precipitate the product or to prepare for extraction.

  • Purification: The crude product can be purified by extraction with a suitable organic solvent followed by distillation under reduced pressure.

Route 2: Catalytic Hydrogenation of 2-chloro-6-nitrotoluene

This is a common industrial method that offers high yields and purity.

Reaction Scheme:

2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene This compound This compound 2-chloro-6-nitrotoluene->this compound H₂, Pd/C

Caption: Catalytic hydrogenation of 2-chloro-6-nitrotoluene.

Protocol:

  • Catalyst Slurry Preparation: In a dedicated vessel, prepare a slurry of Palladium on Carbon (Pd/C) catalyst in the reaction solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen).

  • Reactor Charging: Charge the hydrogenation reactor with the 2-chloro-6-nitrotoluene starting material and the reaction solvent.

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Catalyst Transfer: Transfer the catalyst slurry to the reactor under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the reaction temperature (e.g., 60-80°C).[5] Maintain the reaction with good agitation until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor and purge with nitrogen to remove hydrogen. The catalyst is removed by filtration through a bed of celite. Caution: The spent catalyst is pyrophoric and must be handled with care. The filter cake should be kept wet and transferred to a dedicated waste container with water.[8][9]

  • Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by vacuum distillation.

Scale-Up Considerations and Logical Workflow

Workflow Diagram:

cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: Catalytic Hydrogenation Start1 3-chloro-5-methyl-4-nitroaniline Diazotization Diazotization (0-5°C) - Strict temperature control - Slow addition of NaNO₂ Start1->Diazotization Deamination Deamination with H₃PO₂ - Maintain low temperature Diazotization->Deamination Nitro_Reduction Iron Reduction (85-95°C) - Portion-wise addition of Fe - Manage exotherm Deamination->Nitro_Reduction Workup1 Work-up - Hot filtration of iron sludge - Basification Nitro_Reduction->Workup1 Purification1 Purification - Distillation/Crystallization Workup1->Purification1 Product1 This compound Purification1->Product1 Start2 2-chloro-6-nitrotoluene Hydrogenation Catalytic Hydrogenation - Inerting of reactor - Safe catalyst handling - Pressure and temperature control Start2->Hydrogenation Workup2 Work-up - Catalyst filtration (wet) - Pyrophoric waste disposal Hydrogenation->Workup2 Purification2 Purification - Vacuum Distillation Workup2->Purification2 Product2 This compound Purification2->Product2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-methylaniline. The information is designed to help overcome common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthesis routes for this compound?

A1: this compound is an important organic intermediate used in the synthesis of pharmaceuticals like Dasatinib.[1][2][3][4] The two primary synthesis routes are:

  • Diazotization and Reduction: This multi-step, one-pot synthesis starts with 3-chloro-5-methyl-4-nitroaniline. The process involves a diazotization reaction to remove the amino group, followed by reduction of the nitro group, typically using iron powder.[1][2][4][5]

  • Catalytic Hydrogenation: This method involves the reduction of 2-chloro-6-nitrotoluene using a catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure.[6][7]

Q2: My yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yield can stem from several factors related to reaction conditions, reagent quality, and side reactions.[8] Refer to the troubleshooting workflow below for a systematic approach.

  • For the Diazotization Route:

    • Incorrect Molar Ratios: The stoichiometry of reactants is crucial. Ensure you are using the optimal molar ratios of starting material, acids, and reducing agents.[1][5] See Table 1 for recommended ratios.

    • Temperature Control: The diazotization step is highly temperature-sensitive and should be maintained between 0-5°C to prevent the decomposition of the diazonium salt.[1][4][5] The subsequent reduction with iron powder requires a higher temperature, typically 85-95°C.[1][4][5]

    • Incomplete Reduction: The amount of iron powder is critical for the complete reduction of the nitro group. A molar ratio of 1:3.5 of the starting material to iron powder is considered optimal.[4]

  • For the Catalytic Hydrogenation Route:

    • Catalyst Activity: The catalyst (e.g., Pd/C) may be deactivated. Ensure it is fresh and handled properly.

    • Sub-optimal Conditions: The reaction is sensitive to temperature and hydrogen pressure. Favorable conditions have been identified as a temperature of 353 K (80°C) and a hydrogen pressure of 1 MPa.[6][7]

    • Side Reactions: Dehalogenation (removal of the chlorine atom) is a common side reaction that reduces the yield of the desired product. Using a selective catalyst can minimize this, with dehalogenation reported to be less than 1.2% under optimal conditions.[6][7]

Q3: I am observing significant impurities in my final product. What are they and how can I minimize them?

A3: Impurities can arise from side reactions or incomplete reactions.

  • Dehalogenated Byproducts: In the catalytic hydrogenation route, the primary impurity is often the dehalogenated product (2-methylaniline). Optimizing the catalyst and reaction conditions can improve selectivity.[6][7]

  • Arylhydroxylamine Intermediates: During the reduction of nitro compounds, arylhydroxylamines can form as intermediates. If the reaction is incomplete, these may persist as impurities.[9] Ensure sufficient reducing agent and reaction time to drive the reaction to completion.

  • Unreacted Starting Materials: If the reaction is incomplete, you will see starting materials in your final product. Monitor the reaction progress using techniques like TLC or GC to ensure full conversion.

Q4: My reaction seems to have stalled before completion. What should I do?

A4: A stalled reaction can be due to several factors:

  • Reagent Degradation: Sodium nitrite solutions for diazotization should be freshly prepared. The reducing agent (e.g., iron powder) should be of high quality.

  • Catalyst Poisoning (for Hydrogenation): The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents. Thio- and amino groups can sometimes inhibit transition metal catalysts.[10]

  • Insufficient Mixing: In heterogeneous reactions, such as with iron powder or a solid catalyst, vigorous stirring is essential to ensure proper contact between reactants. A stirring speed of 1200 rpm has been used successfully in hydrogenation reactions.[6][7]

Q5: What is the best way to purify this compound?

A5: The crude product can be purified by several methods:

  • Extraction: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like dichloromethane.[1]

  • Column Chromatography: This is an effective method for obtaining a high-purity product.[1][4]

  • Vacuum Distillation: Purification can also be achieved by vacuum distillation. The boiling point is reported to be 105-110°C at 10 mm Hg.[11]

Data Presentation

Table 1: Optimized Reaction Conditions for the Diazotization Route [1][4][5]

ParameterMolar Ratio (Relative to Starting Material)Optimal Value
Sulfuric Acid1 : (3-4)1 : 3.7
Sodium Nitrite1 : (1.0-1.1)1 : 1.08
Hypophosphorous Acid1 : (6-7)1 : 6.6
Iron Powder1 : (2.5-4.0)1 : 3.5
Temperature
Diazotization Step0-5°C
Iron Powder Reduction85-95°C
Reported Yield ~82.5%

Table 2: Optimized Conditions for Catalytic Hydrogenation of 2-chloro-6-nitrotoluene [6][7]

ParameterOptimal Value
Catalyst2 wt% Pd/C
Temperature353 K (80°C)
H₂ Pressure1 MPa
Stirring Speed1200 rpm
Selectivity
Dehalogenation< 1.2%

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 3-chloro-5-methyl-4-nitroaniline [1][5]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5 mL of water, and 20 mL of diluted sulfuric acid.

  • Diazotization: Cool the mixture to 0°C in an ice bath. While stirring, slowly add a solution of sodium nitrite (1.863g, 27mmol) dissolved in 15 mL of water, keeping the temperature below 5°C. Stir for an additional 30 minutes at 0°C.

  • Reduction of Diazonium Salt: To the reaction mixture, add 15 mL of a 50% hypophosphorous acid aqueous solution. Continue stirring at 0°C for 3 hours.

  • Nitro Group Reduction: Slowly raise the temperature to 90°C. Add iron powder (4.90g, 87.5mmol) in portions over 1 hour. Maintain the reaction at this temperature for 3 hours.

  • Workup and Purification: After the reaction is complete, filter the hot mixture. Cool the filtrate and extract it three times with dichloromethane (20 mL each). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography to yield pure this compound. A yield of 82.5% has been reported with this method.[1]

Visualizations

Experimental Workflow: Diazotization Route

A Start: 3-chloro-5-methyl- 4-nitroaniline + H2SO4 B Cool to 0°C A->B C Add NaNO2 Solution (Diazotization) B->C Stir 30 min D Add H3PO2 (Reduction of Diazonium Salt) C->D Stir 3 hr E Heat to 90°C D->E F Add Iron Powder (Nitro Reduction) E->F Stir 3 hr G Hot Filtration F->G H Extraction with DCM G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product: This compound J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

start Low Yield Observed q1 Check Reagent Stoichiometry (See Table 1) start->q1 a1_ok Ratios Correct q1->a1_ok Yes a1_bad Adjust Molar Ratios q1->a1_bad No q2 Verify Reaction Temperatures (Diazotization: 0-5°C, Reduction: 85-95°C) a1_ok->q2 end Yield Improved a1_bad->end a2_ok Temperatures Correct q2->a2_ok Yes a2_bad Calibrate & Control Temperature q2->a2_bad No q3 Assess Reaction Monitoring (TLC/GC for completion) a2_ok->q3 a2_bad->end a3_ok Reaction Incomplete q3->a3_ok Incomplete a3_bad Increase Reaction Time or Check Reagent Quality q3->a3_bad Action q4 Check for Side Reactions (e.g., Dehalogenation) a3_ok->q4 a3_bad->end a4_ok Side Products Detected q4->a4_ok Yes a4_bad Optimize Catalyst/Conditions (See Table 2) q4->a4_bad Action a4_bad->end

Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 6-Chloro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-o-toluidine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 6-Chloro-o-toluidine, focusing on the two primary industrial routes: chlorination of o-nitrotoluene followed by reduction, and direct chlorination of o-toluidine.

Problem 1: Low Yield of 6-Chloro-o-toluidine and High Isomer Impurity (4-Chloro-o-toluidine)

Possible Causes:

  • Suboptimal Reaction Temperature: Incorrect temperature during the chlorination step can lead to unfavorable isomer distribution.

  • Inefficient Catalyst: The choice and handling of the catalyst can significantly impact the selectivity of the chlorination.

  • Incorrect Stoichiometry: An improper ratio of chlorinating agent to the starting material can affect conversion and selectivity.

  • Ineffective Isomer Separation: The physical properties of 4-chloro-o-toluidine and 6-chloro-o-toluidine are very similar, making their separation challenging.

Suggested Solutions:

  • Temperature Control:

    • For the chlorination of o-nitrotoluene, maintain a moderate temperature range of 20-60°C.[1]

    • For the direct chlorination of o-toluidine in sulfuric acid, a preferred temperature range is 40-60°C to minimize the formation of dichlorinated byproducts.[2]

  • Catalyst Selection and Handling:

    • When chlorinating o-nitrotoluene, antimony pentachloride has been shown to be an effective carrier.[1]

    • For direct chlorination of o-toluidine, the use of concentrated sulfuric acid (95-97%) is crucial to protect the amino group and direct the incoming electrophile.[2]

  • Stoichiometric Ratios:

    • Ensure at least one mole of chlorine is used per mole of o-toluidine in the direct chlorination method.[2]

  • Purification Strategy:

    • Fractional Crystallization of Hydrochloride Salt: This is a highly effective method for separating the 6-chloro isomer from the 4-chloro isomer. The hydrochloride of 6-chloro-o-toluidine is less soluble in cooled hydrochloric acid solution and will crystallize out.[1]

    • Fractional Distillation: Careful fractional distillation under reduced pressure can be used to separate the free amine isomers, although it can be challenging due to their close boiling points.[2]

Problem 2: Presence of Dichlorinated Byproducts

Possible Causes:

  • Excess Chlorinating Agent: Using a significant excess of the chlorinating agent increases the likelihood of double chlorination on the aromatic ring.

  • High Reaction Temperature: Elevated temperatures can promote further chlorination of the desired monochlorinated product.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of over-chlorinated products.

Suggested Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the starting material.

  • Optimize Temperature: Maintain the reaction temperature within the recommended range. Temperatures above 100°C should be avoided in the direct chlorination of o-toluidine.[2]

  • Monitor Reaction Progress: Use analytical techniques like Gas Chromatography (GC) to monitor the reaction and stop it once the desired level of conversion of the starting material is achieved, before significant amounts of dichlorinated products are formed.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of 6-Chloro-o-toluidine?

The most significant side product in the common synthesis routes is the isomeric 4-Chloro-o-toluidine.[2][3] Depending on the reaction conditions, dichlorinated toluidines can also be formed as byproducts.

Q2: How can I effectively separate 6-Chloro-o-toluidine from its 4-chloro isomer?

The most effective reported method is the fractional crystallization of their hydrochloride salts. By dissolving the mixture of toluidine isomers in hot aqueous hydrochloric acid and then cooling the solution to about 10°C, the less soluble 6-chloro-o-toluidine hydrochloride will preferentially crystallize, allowing for its separation by filtration.[1] Fractional distillation under reduced pressure is another option, but it is generally more difficult due to the close boiling points of the isomers.

Q3: What is the role of sulfuric acid in the direct chlorination of o-toluidine?

Concentrated sulfuric acid serves two primary purposes. First, it protonates the amino group of o-toluidine, forming the anilinium ion. This deactivates the ring towards electrophilic substitution and protects the amino group from oxidation by the chlorinating agent. Second, the bulky -NH3+ group helps to direct the incoming chlorine atom to the positions ortho and para to the methyl group, which are the 4- and 6-positions.

Q4: Are there alternative synthesis routes that offer better selectivity for 6-Chloro-o-toluidine?

One alternative approach involves the N-acetylation of o-toluidine to form N-acetyl-o-toluidine. The acetyl group protects the amine and directs chlorination. After the chlorination step, the acetyl group is removed by hydrolysis to yield the chlorotoluidine isomers.[3] However, this method still produces a mixture of the 4- and 6-chloro isomers that require separation.

Data Presentation

ParameterChlorination of o-Nitrotoluene RouteDirect Chlorination of o-Toluidine Route
Starting Material o-Nitrotolueneo-Toluidine
Key Reagents Chlorine, Antimony Pentachloride (catalyst), Reducing Agent (e.g., Na2S)Chlorine, Concentrated Sulfuric Acid
Typical Temperature 20-60°C (Chlorination)40-60°C (Chlorination)
Primary Side Product 4-Chloro-o-nitrotoluene4-Chloro-o-toluidine
Other Byproducts Dichlorinated nitrotoluenesDichlorinated toluidines
Purification Method Fractional crystallization of hydrochloride saltFractional crystallization of hydrochloride salt, Fractional distillation
Reported Yield Good to excellent yields of the isolated 6-chloro isomer are reported.[1]Overall yields of 80-90% for the combined chlorinated amines are typically obtained.[2]
Crude Product Composition Mixture of 4- and 6-chloro-o-toluidinesTypically a 3:4 ratio of 4-chloro- to 6-chloro-o-aminotoluene.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-o-toluidine via Chlorination of o-Nitrotoluene and Subsequent Reduction (Based on Patent US1884776A) [1]

  • Chlorination: Chlorinate o-nitrotoluene at a moderate temperature (20-60°C) using a suitable carrier such as antimony pentachloride.

  • Reduction: Reduce the resulting mixture of chloronitrotoluenes to a mixture of chlorotoluidines. A common method involves using a reducing agent like sodium sulfide (Na2S).

  • Separation of Isomers: a. Dissolve the mixture of chlorotoluidines in hot aqueous hydrochloric acid. b. Cool the solution to approximately 10°C. c. The hydrochloride salt of 6-chloro-o-toluidine will crystallize out of the solution. d. Filter the crystalline hydrochloride salt.

  • Isolation of Free Base: a. Dissolve the collected 6-chloro-o-toluidine hydrochloride crystals in water. b. Make the solution alkaline to precipitate the free 6-chloro-o-toluidine as an oil. c. Separate, dry, and optionally distill the oil for further purification.

Protocol 2: Synthesis of 6-Chloro-o-toluidine via Direct Chlorination of o-Toluidine (Based on Patent US3890388A) [2]

  • Formation of Toluidine Sulfate: Dissolve o-toluidine in concentrated sulfuric acid (95-97%) with cooling to keep the temperature below 20°C. The mole ratio of o-toluidine to sulfuric acid should be between 1:4 and 1:8.

  • Chlorination: Heat the mixture to 40-60°C and introduce chlorine gas as it is consumed by the reaction.

  • Work-up: a. Pour the reaction mass into chilled water or onto ice. b. Neutralize the solution with a base (e.g., 30% sodium hydroxide solution) while keeping the temperature below 25°C. c. Extract the organic layer with a water-immiscible solvent (e.g., diethyl ether, benzene, toluene). d. Dry the organic extract and remove the solvent.

  • Purification: Purify the crude product containing a mixture of 4-chloro- and 6-chloro-o-toluidine by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway_1 cluster_start Starting Material cluster_chlorination Chlorination cluster_reduction Reduction cluster_separation Separation o-Nitrotoluene o-Nitrotoluene Mixed Chloro-o-nitrotoluenes Mixed Chloro-o-nitrotoluenes o-Nitrotoluene->Mixed Chloro-o-nitrotoluenes + Cl2 (SbCl5 catalyst) Mixed Chloro-o-toluidines Mixed Chloro-o-toluidines Mixed Chloro-o-nitrotoluenes->Mixed Chloro-o-toluidines Reduction 6-Chloro-o-toluidine 6-Chloro-o-toluidine Mixed Chloro-o-toluidines->6-Chloro-o-toluidine Fractional Crystallization (HCl salt) 4-Chloro-o-toluidine (Side Product) 4-Chloro-o-toluidine (Side Product) Mixed Chloro-o-toluidines->4-Chloro-o-toluidine (Side Product)

Caption: Synthesis of 6-Chloro-o-toluidine via o-Nitrotoluene.

Synthesis_Pathway_2 cluster_start Starting Material cluster_chlorination Direct Chlorination cluster_separation Separation o-Toluidine o-Toluidine Mixed Chloro-o-toluidines Mixed Chloro-o-toluidines o-Toluidine->Mixed Chloro-o-toluidines + Cl2 (H2SO4) 6-Chloro-o-toluidine 6-Chloro-o-toluidine Mixed Chloro-o-toluidines->6-Chloro-o-toluidine Fractional Distillation / Crystallization 4-Chloro-o-toluidine (Side Product) 4-Chloro-o-toluidine (Side Product) Mixed Chloro-o-toluidines->4-Chloro-o-toluidine (Side Product)

Caption: Direct Chlorination Route to 6-Chloro-o-toluidine.

Troubleshooting_Logic cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Low Yield / High Impurity Low Yield / High Impurity Incorrect Temperature Incorrect Temperature Low Yield / High Impurity->Incorrect Temperature Catalyst Issue Catalyst Issue Low Yield / High Impurity->Catalyst Issue Improper Stoichiometry Improper Stoichiometry Low Yield / High Impurity->Improper Stoichiometry Poor Separation Poor Separation Low Yield / High Impurity->Poor Separation Dichlorination Dichlorination Low Yield / High Impurity->Dichlorination Optimize Temperature Optimize Temperature Incorrect Temperature->Optimize Temperature Verify Catalyst Verify Catalyst Catalyst Issue->Verify Catalyst Adjust Reagent Ratios Adjust Reagent Ratios Improper Stoichiometry->Adjust Reagent Ratios Refine Purification Refine Purification Poor Separation->Refine Purification Dichlorination->Optimize Temperature Dichlorination->Adjust Reagent Ratios Monitor Reaction Monitor Reaction Dichlorination->Monitor Reaction

Caption: Troubleshooting Flowchart for 6-Chloro-o-toluidine Synthesis.

References

minimizing byproduct formation in 2-Amino-3-chlorotoluene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Amino-3-chlorotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-3-chlorotoluene, focusing on two common synthetic routes: the reduction of 3-chloro-2-nitrotoluene and the chlorination of o-toluidine.

Issue 1: Presence of o-toluidine as a significant byproduct in the reduction of 3-chloro-2-nitrotoluene.

  • Question: During the synthesis of 2-Amino-3-chlorotoluene from 3-chloro-2-nitrotoluene, I am observing a significant amount of o-toluidine in my product mixture. What is causing this, and how can I prevent it?

  • Answer: The formation of o-toluidine is due to reductive dehalogenation, where the chlorine atom is removed during the reduction of the nitro group. This is a common side reaction, particularly with certain reducing agents and reaction conditions. To minimize the formation of o-toluidine, consider the following troubleshooting steps:

    • Choice of Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation is often a good choice for selectively reducing the nitro group without affecting the aryl chloride.

      • Recommended Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are generally effective.

      • Reducing Agents to Use with Caution: Strong reducing agents like sodium borohydride in the presence of certain catalysts, or metal/acid combinations like tin and hydrochloric acid (Sn/HCl), can be aggressive and may lead to a higher degree of dehalogenation.

    • Reaction Conditions:

      • Temperature: Perform the reduction at the lowest effective temperature to minimize side reactions.

      • Pressure (for catalytic hydrogenation): Use moderate hydrogen pressure. High pressures can sometimes promote dehalogenation.

      • pH: Maintain a neutral or slightly basic pH if possible, as highly acidic conditions can sometimes facilitate dehalogenation.

Issue 2: Formation of isomeric byproducts (e.g., 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene) during the direct chlorination of o-toluidine.

  • Question: I am attempting to synthesize 2-Amino-3-chlorotoluene by direct chlorination of o-toluidine, but I am getting a mixture of isomers. How can I improve the selectivity for the desired 3-chloro isomer?

  • Answer: The direct chlorination of o-toluidine is challenging in terms of regioselectivity. The amino group is a strong ortho-, para-director, leading primarily to chlorination at the 4- and 6-positions. To achieve chlorination at the 3-position, a multi-step approach involving a directing group is often necessary.

    • Protecting and Directing Group Strategy:

      • Protection of the Amino Group: The amino group of o-toluidine can be protected, for example, by acetylation to form 2-acetamidotoluene.

      • Introduction of a Blocking Group: A blocking group, such as a sulfonyl group, can be introduced at the para-position (position 4) relative to the amino group. This directs the subsequent chlorination to the desired ortho-position (position 3).

      • Chlorination: Chlorination of the blocked intermediate will now favor the 3-position.

      • Deprotection and Removal of the Blocking Group: The protecting and blocking groups are then removed to yield 2-Amino-3-chlorotoluene. It is important to note that the hydrolysis to remove the blocking group can have a low yield and requires optimization.[1]

Issue 3: Formation of phenolic byproducts.

  • Question: My final product is contaminated with a phenolic impurity. What is the source of this byproduct and how can it be avoided?

  • Answer: Phenolic byproducts can arise from two main sources depending on the synthetic route:

    • From a Sandmeyer Reaction: If you are using a Sandmeyer reaction (diazotization of an amino group followed by reaction with a copper(I) chloride), the diazonium salt intermediate can react with water to form a phenol. To minimize this:

      • Maintain a low temperature (0-5 °C) during the diazotization and the Sandmeyer reaction.[2]

      • Use a non-aqueous solvent if the reaction permits.

    • From Nucleophilic Substitution: Under certain conditions (e.g., high temperature, presence of a strong base), the chloro group of 2-Amino-3-chlorotoluene or its precursors can be hydrolyzed to a hydroxyl group. To avoid this:

      • Use moderate reaction temperatures.

      • Avoid strongly basic conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-Amino-3-chlorotoluene?

A1: The most common byproducts depend on the synthetic route:

  • Reduction of 3-chloro-2-nitrotoluene: The primary byproduct is often o-toluidine due to reductive dehalogenation.

  • Direct chlorination of o-toluidine: The main byproducts are isomeric monochlorinated compounds such as 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene , as well as dichlorinated o-toluidines .[3]

  • Synthesis involving a Sandmeyer reaction: Phenolic compounds are a common byproduct due to the reaction of the diazonium salt intermediate with water.[2]

Q2: How can I purify 2-Amino-3-chlorotoluene from its common byproducts?

A2: Purification can typically be achieved by:

  • Crystallization: Recrystallization from a suitable solvent system can be effective in removing isomeric impurities and other solid byproducts.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be used to isolate the desired product.

  • Acid-Base Extraction: To remove phenolic byproducts, an aqueous basic wash (e.g., with sodium bicarbonate or dilute sodium hydroxide solution) can be employed during the workup. The phenolic compound will be deprotonated and dissolve in the aqueous layer.

Q3: Is there a preferred synthetic route to minimize byproduct formation?

A3: The reduction of 3-chloro-2-nitrotoluene is often preferred for achieving higher purity of 2-Amino-3-chlorotoluene, provided that the reduction conditions are carefully controlled to avoid dehalogenation. While the direct chlorination of o-toluidine is a more direct route, controlling the regioselectivity to favor the 3-chloro isomer is very challenging and often results in a complex mixture of isomers that is difficult to separate.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproduct formation in different synthetic routes. Please note that the exact percentages can vary significantly based on the specific reaction conditions.

Synthetic RouteDesired ProductCommon ByproductsTypical Byproduct Percentage (approximate)Key Influencing Factors
Direct Chlorination of o-toluidine 2-Amino-3-chlorotoluene4-chloro-2-aminotoluene, 6-chloro-2-aminotoluene, Dichlorinated o-toluidinesHigh (often the major products)Catalyst, Solvent, Temperature, Reaction Time
Reduction of 3-chloro-2-nitrotoluene 2-Amino-3-chlorotolueneo-toluidine5-20% (can be higher)Reducing Agent, Catalyst, Temperature, Pressure, pH
Sandmeyer Reaction 2-Amino-3-chlorotoluene3-chloro-2-methylphenol5-15%Temperature, Diazonium salt stability, Water content

Experimental Protocols

Protocol 1: Minimizing o-toluidine formation during the reduction of 3-chloro-2-nitrotoluene via Catalytic Hydrogenation

  • Apparatus: A Parr hydrogenation apparatus or a similar setup.

  • Reagents:

    • 3-chloro-2-nitrotoluene

    • Ethanol (or another suitable solvent like ethyl acetate)

    • 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%)

    • Hydrogen gas

  • Procedure: a. In the reaction vessel of the hydrogenation apparatus, dissolve 3-chloro-2-nitrotoluene in ethanol. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). c. Seal the apparatus and purge it with hydrogen gas several times to remove any air. d. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). e. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis. f. Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the vessel with an inert gas. g. Filter the reaction mixture through a pad of celite to remove the catalyst. h. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-3-chlorotoluene. i. Purify the crude product by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Reduction 3-chloro-2-nitrotoluene 3-chloro-2-nitrotoluene 2-Amino-3-chlorotoluene 2-Amino-3-chlorotoluene 3-chloro-2-nitrotoluene->2-Amino-3-chlorotoluene Selective Reduction (e.g., H2/Pd-C) o-toluidine o-toluidine 3-chloro-2-nitrotoluene->o-toluidine Reductive Dehalogenation (e.g., strong reducing agents)

Caption: Byproduct formation in the reduction of 3-chloro-2-nitrotoluene.

Byproduct_Formation_Chlorination o-toluidine o-toluidine Isomeric Mixture Isomeric Mixture o-toluidine->Isomeric Mixture Direct Chlorination 2-Amino-3-chlorotoluene 2-Amino-3-chlorotoluene Isomeric Mixture->2-Amino-3-chlorotoluene Minor Product 4-chloro-2-aminotoluene 4-chloro-2-aminotoluene Isomeric Mixture->4-chloro-2-aminotoluene Major Product 6-chloro-2-aminotoluene 6-chloro-2-aminotoluene Isomeric Mixture->6-chloro-2-aminotoluene Major Product

Caption: Byproduct formation in the direct chlorination of o-toluidine.

Troubleshooting_Workflow Start Start: Byproduct Observed Identify_Byproduct Identify Byproduct Start->Identify_Byproduct o_toluidine o-toluidine Identify_Byproduct->o_toluidine Dehalogenation Isomers Isomeric Byproducts Identify_Byproduct->Isomers Poor Regioselectivity Phenol Phenolic Byproduct Identify_Byproduct->Phenol Hydrolysis Optimize_Reduction Optimize Reduction: - Change reducing agent - Lower temperature - Adjust pH o_toluidine->Optimize_Reduction Use_Directing_Group Use Directing Group Strategy Isomers->Use_Directing_Group Control_Sandmeyer Control Sandmeyer Reaction: - Lower temperature (0-5 °C) - Use non-aqueous solvent Phenol->Control_Sandmeyer

Caption: General troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Purification of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound?

The primary challenges in purifying this compound stem from its susceptibility to aerial oxidation, which leads to discoloration (typically turning yellow, red, or brown).[1] Other common issues include the presence of structurally similar impurities from its synthesis, residual starting materials, and byproducts.[1][2] Selecting the appropriate purification method to remove these impurities without significant product loss is a key challenge.

Q2: My sample of this compound has darkened over time. Why did this happen and can it be reversed?

The discoloration of anilines, including this compound, is a common issue caused by aerial oxidation.[1] The amino group is sensitive to air and light, leading to the formation of colored polymeric byproducts.[1] This process can be reversed by re-purifying the compound using methods like vacuum distillation or recrystallization.[1][3] Storing the purified compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place can prevent or slow down discoloration.[4]

Q3: What are the typical impurities found in crude this compound?

Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Depending on the synthetic route, common impurities may include:

  • Isomeric Amines: Other chloro-methylaniline isomers.

  • Starting Materials: Unreacted precursors, such as 3-chloro-5-methyl-4-nitroaniline if that synthetic route is used.[5][6]

  • Side-Reaction Products: Polychlorinated anilines or other byproducts from the specific synthesis reaction.[3]

  • Oxidation Products: Colored polymeric compounds formed by exposure to air.[1]

Q4: Which purification method is best for this compound?

The optimal purification method depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile or high-boiling point impurities and colored oxidation products.[1][7]

  • Recrystallization: If the compound is solid at room temperature or can be solidified, recrystallization can be an excellent technique for achieving high purity, especially for removing impurities with different solubility profiles.[8]

  • Column Chromatography: This method is useful for separating impurities with similar polarities to the product and can yield very pure material.[5][6][9]

  • Acid-Base Extraction: This can be used as a preliminary purification step to separate the basic aniline from neutral or acidic impurities.[1]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

To accurately determine the purity and identify any contaminants, the following analytical methods are commonly used:

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like this compound and can effectively separate it from many common impurities.[3][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for identifying non-volatile impurities.[3][11][12]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This combination is powerful for both separating and definitively identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of structurally similar impurities.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem 1: The purified this compound is colored (yellow to brown).
  • Possible Cause: Oxidation of the aniline functional group due to exposure to air and/or light.[1]

  • Solution:

    • Re-purify the material. Vacuum distillation is often the most effective method to remove colored, high-boiling oxidation products.[1][3] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[1]

    • If the product is a solid, recrystallization, potentially with the addition of a small amount of activated charcoal, can remove colored impurities.[1][8]

    • Proper Storage: After purification, store the this compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed container, and protected from light in a cool, dark place.[4]

Problem 2: Low recovery after purification.
  • Possible Cause (Distillation):

    • Product loss due to decomposition at high temperatures.

    • Inefficient condensation.

  • Solution (Distillation):

    • Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[7]

    • Ensure the condenser has a sufficient flow of cold water.

  • Possible Cause (Recrystallization):

    • Using too much solvent, leaving a significant amount of product in the mother liquor.[8]

    • The chosen solvent is not ideal (product is too soluble at low temperatures).

    • Premature crystallization during hot filtration.[8]

  • Solution (Recrystallization):

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

    • Cool the mother liquor to obtain a second crop of crystals.[8]

    • Perform a thorough solvent screen to find a solvent where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent the product from crashing out during filtration.

  • Possible Cause (Column Chromatography):

    • Product streaking or irreversible adsorption onto the stationary phase.

    • Inappropriate solvent system.

  • Solution (Column Chromatography):

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent to improve peak shape and reduce tailing for basic compounds like anilines.[9]

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation and an appropriate retention factor (Rf) for the product.

Problem 3: Oily precipitate forms instead of crystals during recrystallization.
  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the product (oiling out).[8] this compound has a low melting point (10-12 °C).[4][13]

    • The solution is cooling too quickly.[8]

    • High concentration of impurities depressing the melting point.[8]

  • Solution:

    • Choose a lower-boiling point solvent.

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]

    • Consider a preliminary purification step like distillation or an acid-base wash to reduce the impurity load before recrystallization.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 87-63-8[13]
Molecular Formula C₇H₈ClN[14]
Molecular Weight 141.60 g/mol [13][14]
Appearance Liquid; clear yellow to red-brown[13][15]
Melting Point 10-12 °C[4][13]
Boiling Point 215 °C (at 760 mmHg)[4][13]
Density 1.152 g/mL at 25 °C[4][13]
Refractive Index n20/D 1.576[4][13]

Table 2: Potential Impurities and Recommended Purification Methods

Impurity TypePotential OriginRecommended Purification Method(s)
Oxidation Products Exposure to air/lightVacuum Distillation, Recrystallization with charcoal
Unreacted Starting Materials Incomplete reactionColumn Chromatography, Distillation
Isomeric Byproducts Non-selective synthesisColumn Chromatography, Fractional Distillation
Solvents From reaction or workupDistillation, Drying under vacuum

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities and colored oxidation products.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. A short path distillation head is recommended to minimize product loss.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Adding a small amount of zinc dust can help prevent oxidation during heating.[1]

  • Distillation: a. Slowly apply vacuum to the system. b. Gradually heat the distillation flask using a heating mantle. c. Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 215 °C.

  • Product Collection: Collect the purified, colorless liquid in a pre-weighed receiving flask.

  • Storage: Once the distillation is complete, release the vacuum carefully and store the purified product under an inert atmosphere.

Protocol 2: Purification by Recrystallization

This protocol is applicable if the crude product can be solidified. Given its low melting point, low-temperature recrystallization is necessary.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when warm but sparingly soluble at low temperatures (e.g., below 0 °C). Hexanes or a hexane/ethyl acetate mixture may be suitable.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the warm solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat the solution gently for a few minutes, and then perform a hot filtration to remove the charcoal.[8]

  • Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath, and then in a freezer or cryo-cooler to induce crystallization. c. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolation of Crystals: a. Quickly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This method is effective for separating impurities with similar polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The addition of ~0.5% triethylamine to the eluent is recommended to prevent streaking of the basic aniline.[9]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting with the solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary (gradient elution).

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualizations

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_end Final Product Crude Crude this compound Analysis Assess Purity & Impurity Profile (TLC, GC, NMR) Crude->Analysis Distillation Vacuum Distillation (For non-volatile impurities, color) Analysis->Distillation Colored or high-boiling impurities Recrystallization Recrystallization (For solid impurities) Analysis->Recrystallization Crystalline product desired Chromatography Column Chromatography (For isomers, similar polarity) Analysis->Chromatography Complex mixture of impurities FinalAnalysis Final Purity Analysis (GC, HPLC, NMR) Distillation->FinalAnalysis Recrystallization->FinalAnalysis Chromatography->FinalAnalysis Pure Pure this compound FinalAnalysis->Pure

Caption: General workflow for the purification of this compound.

G Start Problem: Purified product is colored Cause Cause: Aerial Oxidation Start->Cause Storage Action: Check storage conditions (Inert atmosphere? Protected from light?) Cause->Storage RePurify Decision: Re-purification needed? Storage->RePurify Distil Option 1: Vacuum Distillation (Add Zinc dust) RePurify->Distil Yes Recrystal Option 2: Recrystallization (Add activated charcoal) RePurify->Recrystal Yes End Result: Colorless Product. Store properly. Distil->End Recrystal->End

Caption: Troubleshooting workflow for a discolored product.

References

Technical Support Center: Optimizing N-acetylation of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of 2-Chloro-6-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common challenges, and answering frequently asked questions related to this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acetylation of this compound in a question-and-answer format.

Question: My N-acetylation reaction of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-acetylation of this compound are a common challenge primarily due to the steric hindrance from the ortho-substituents (chlorine and methyl groups) and the reduced nucleophilicity of the nitrogen atom.[1] Here are several potential causes and corresponding solutions:

  • Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough to overcome the steric barrier.

    • Solution: Switch to a more reactive acetylating agent like acetyl chloride, which is more electrophilic.[1]

  • Inadequate or No Catalyst: For a hindered aniline like this compound, a catalyst is often necessary.

    • Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly challenging reactions, stronger bases or alternative catalysts like clay or metal complexes can be considered.[1][2]

  • Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.[1]

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial.[3] Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid decomposition. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often effective.[1][4]

  • Poor Solubility: If the this compound is not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Choose a solvent in which the starting material is fully soluble. Gentle heating can also improve solubility.

Question: I am observing a significant amount of unreacted starting material, even after extended reaction times. What should I do?

Answer: This indicates that the reaction conditions are not optimal for this sterically hindered substrate.

  • Solution:

    • Increase Reagent Reactivity: As mentioned, use acetyl chloride instead of acetic anhydride.[1]

    • Employ a Catalyst: If not already in use, add a catalytic amount of DMAP.

    • Use a Base: The reaction between an aniline and acetyl chloride produces HCl, which can protonate the starting aniline, rendering it non-nucleophilic.[3] Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid.[5] Alternatively, an inorganic base like potassium carbonate can be used, sometimes in conjunction with a phase-transfer catalyst.[6]

    • Force Deprotonation: For extremely unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acetylating agent can dramatically increase the nucleophilicity. This must be done in an anhydrous aprotic solvent like THF or DMF.[1]

Question: My final product is impure, with multiple spots on the TLC plate. What are the likely side products, and how can I minimize them?

Answer: Side product formation can be a significant issue, especially under harsh reaction conditions.[1]

  • Diacylation: This can occur if the reaction conditions are too forcing, though it is less common with highly hindered anilines.

    • Solution: Use a stoichiometric amount of the acetylating agent (1.0-1.2 equivalents) and add it slowly to the reaction mixture to avoid a large excess at any given time.[1][3]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3] Using freshly purified starting materials can also help.

  • Decomposition: At high temperatures, the reagents, catalyst, or even the desired product might decompose.[1]

    • Solution: Avoid excessive heating. Monitor the reaction by TLC and maintain the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acetylation of this compound?

The main challenge is the steric hindrance caused by the bulky chlorine and methyl groups at the ortho positions. This steric bulk shields the nitrogen atom, making it a poor nucleophile and impeding the approach of the electrophilic acetylating agent.[1]

Q2: Should I use acetyl chloride or acetic anhydride?

For hindered anilines like this compound, acetyl chloride is generally preferred due to its higher reactivity.[1] However, acetic anhydride is less sensitive to moisture and can be effective, especially when used with a potent catalyst like DMAP and/or at elevated temperatures.[1]

Q3: What is the role of a base like triethylamine or pyridine in this reaction?

When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This acid will react with the basic aniline starting material to form an ammonium salt, which is not nucleophilic and will not react further. A non-nucleophilic base like triethylamine or pyridine is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[7]

Q4: How can I purify the N-acetylated product?

Purification can be achieved through several methods:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1] Common solvents for recrystallization include ethanol/water mixtures or ethyl acetate/hexane.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard method.[1][8]

  • Aqueous Work-up: A standard work-up involves washing the organic layer with a dilute acid (to remove basic impurities like unreacted aniline and DMAP), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.[1]

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride and Triethylamine

This protocol is a general method for the N-acetylation of hindered anilines using a reactive acylating agent and a non-nucleophilic base.[5][7]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting aniline is consumed.[1]

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Acetylation using Acetic Anhydride and DMAP

This method is suitable when using the less reactive acetic anhydride, employing a catalyst to enhance the reaction rate.

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dry DCM under a nitrogen atmosphere, add DMAP (0.1 eq).

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) and stir the reaction at room temperature.[9] If the reaction is slow, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Work-up:

    • Wash the reaction mixture with a saturated solution of sodium carbonate to neutralize acetic acid and remove unreacted acetic anhydride.[9]

    • Separate the organic layer, dry with anhydrous MgSO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to afford the desired product.

    • If necessary, purify further by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical quantitative parameters for the N-acetylation of 10 mmol of this compound according to the protocols described.

Table 1: Reaction Conditions for N-Acetylation of this compound

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
This compound10 mmol (1.42 g)10 mmol (1.42 g)
Acetylating AgentAcetyl Chloride (11 mmol, 0.78 mL)Acetic Anhydride (12 mmol, 1.13 mL)
Base/CatalystTriethylamine (12 mmol, 1.67 mL)DMAP (1 mmol, 0.12 g)
SolventAnhydrous DCM (50 mL)Anhydrous DCM (50 mL)
Temperature0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time2-4 hours4-8 hours

Table 2: Comparative Yields and Purity

MethodTypical YieldPurity before Recrystallization
Protocol 185-95%~90%
Protocol 270-85%~85%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound in anhydrous solvent add_base Add Base/Catalyst (e.g., Et3N or DMAP) prep->add_base cool Cool to 0 °C (if using Acetyl Chloride) add_base->cool add_reagent Slowly add Acetylating Agent cool->add_reagent stir Stir at RT or heat gently add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: A general experimental workflow for the N-acetylation of this compound.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction q1 Using Acetyl Chloride? start->q1 a1_yes Switch to Acetyl Chloride q1->a1_yes No q2 Using a Catalyst/Base? q1->q2 Yes a1_yes->q2 a2_yes Add DMAP (cat.) and/or Et3N (1.2 eq) q2->a2_yes No q3 Is reaction heated? q2->q3 Yes a2_yes->q3 a3_yes Heat gently (40-60 °C) & Monitor by TLC q3->a3_yes No end Re-evaluate solubility and reagent purity q3->end Yes a3_yes->end

Caption: A troubleshooting guide for low yield in N-acetylation reactions.

References

Technical Support Center: Industrial Production of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the industrial synthesis of 2-Chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary industrial applications?

A1: this compound, also known as 6-Chloro-o-toluidine, is a crucial organic synthesis intermediate.[1][2] It is a clear colorless to pale purple or yellow to red-brown liquid.[2] Its primary applications are in the manufacturing of pharmaceuticals and agrochemicals.[3] Notably, it is a key precursor in the synthesis of Dasatinib, a targeted therapy for certain types of cancer.[4][5] It is also used to prepare other active compounds like indazole derivatives with anti-breast cancer activity and antibacterial sulfonylureas.[1][2]

Q2: What are the main safety hazards associated with this compound and its synthesis?

A2: this compound is considered a hazardous substance.[6] Key hazards include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[6] Exposure can cause methaemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (bluish skin).[6]

  • Irritation: It is irritating to the eyes, skin, and respiratory system.[6][7]

  • Sensitization: May cause skin sensitization upon contact.[6][8]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect, and it is suspected of causing cancer.[8][9]

  • Reactivity: It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[7][9]

Q3: What are the recommended handling and storage conditions for this compound on an industrial scale?

A3: Proper handling and storage are critical to ensure safety and maintain product quality.

  • Handling: Always handle in a well-ventilated area.[10] Use personal protective equipment (PPE), including tightly fitting safety goggles, chemical-resistant gloves, and fire/flame-resistant clothing.[10] Avoid contact with skin and eyes and prevent the formation of aerosols.[10]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][10] Keep away from incompatible materials, heat, sparks, and open flames.[6][7] The material may darken during storage, so it is sometimes stored under an inert atmosphere.[9]

Troubleshooting Guide

Q4: We are experiencing low yields in the one-pot synthesis from 3-chloro-5-methyl-4-nitroaniline. What are the likely causes?

A4: Low yield is a common issue that can often be traced back to suboptimal reaction conditions. A recently developed method reports yields of over 80%, so significant deviations warrant investigation.[11] Check the following critical parameters:

  • Temperature Control: The diazotization and hypophosphorous acid reduction steps are highly temperature-sensitive and must be maintained between 0-5°C.[12] The subsequent iron powder reduction requires a higher temperature of 85-95°C.[12] Deviations can lead to side reactions or incomplete conversion.

  • Molar Ratios: The stoichiometry of reagents is crucial. Ensure the molar ratios of your reactants align with optimized protocols. Any deviation can result in an incomplete reaction or the formation of impurities.[4]

  • Reagent Addition Rate: The aqueous solution of sodium nitrite should be added slowly during the diazotization step to maintain temperature and control the reaction rate.[1] Similarly, the iron powder for the final reduction should be added in batches over approximately one hour.[1]

Q5: Our final product has significant impurities. How can we improve its purity?

A5: Purity is critical, especially when the product is an intermediate for active pharmaceutical ingredients (APIs) like Dasatinib.[4][5]

  • Reaction Conditions: First, revisit the reaction parameters as described in Q4. Improper temperature control is a frequent cause of byproduct formation.

  • Purification Method: The crude product is typically an oil. Purification via column chromatography is an effective method to obtain the pure product.[1][12]

  • Work-up Procedure: After the reaction, filter the mixture while hot.[1] The filtrate should then be cooled and extracted multiple times with a suitable solvent like dichloromethane.[1] Combining the organic phases, drying with anhydrous sodium sulfate, and concentrating the solution are key steps before final purification.[1]

Process Troubleshooting Flowchart

G Troubleshooting Workflow for Low Yield/Purity start Problem Detected: Low Yield or High Impurity check_temp Verify Temperature Control start->check_temp temp_ok Is Temp within Range? (0-5°C / 85-95°C) check_temp->temp_ok check_ratios Check Molar Ratios of Reagents check_addition Review Reagent Addition Rate check_sm Analyze Starting Material Purity sm_ok Is Starting Material >98% Pure? check_sm->sm_ok ratios_ok Are Molar Ratios Correct? temp_ok->ratios_ok Yes adjust_temp Action: Calibrate Thermostat & Refine Heating/Cooling Protocol temp_ok->adjust_temp No addition_ok Was Addition Slow/Batched? ratios_ok->addition_ok Yes adjust_ratios Action: Recalculate & Weigh Reagents Accurately ratios_ok->adjust_ratios No addition_ok->check_sm Yes adjust_addition Action: Implement Controlled Dosing (e.g., Syringe Pump) addition_ok->adjust_addition No purify_sm Action: Purify Starting Material or Source from New Supplier sm_ok->purify_sm No end_node Problem Resolved sm_ok->end_node Yes adjust_temp->end_node adjust_ratios->end_node adjust_addition->end_node purify_sm->end_node G One-Pot Synthesis of this compound cluster_conditions1 Reagents: H₂SO₄, NaNO₂ Temp: 0-5°C cluster_conditions2 Reagent: H₃PO₂ Temp: 0-5°C cluster_conditions3 Reagent: Fe Powder Temp: 85-95°C start_material Starting Material: 3-chloro-5-methyl-4-nitroaniline diazotization Step 1: Diazotization start_material->diazotization reduction1 Step 2: Reduction (Deamination) diazotization->reduction1 intermediate Intermediate reduction1->intermediate reduction2 Step 3: Reduction (Nitro Group) intermediate->reduction2 workup Step 4: Work-up & Extraction reduction2->workup purification Step 5: Purification (Column Chromatography) workup->purification final_product Final Product: This compound purification->final_product

References

Technical Support Center: Stability and Degradation of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylaniline. The information addresses potential degradation pathways during storage and offers guidance on handling and analysis.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a darker color. Is it still usable?

A1: A color change, typically to a yellow or brown hue, is a common indicator of degradation in aromatic amines like this compound. This is often due to oxidation and the formation of colored polymeric impurities. While the product may not be completely degraded, its purity is compromised. For applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, the material should be re-analyzed to determine its purity before use. Chloroanilines are known to darken upon exposure to air and light.[1]

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors contributing to the degradation of this compound are:

  • Exposure to Oxygen: Aromatic amines are susceptible to oxidation, which can be accelerated by air.

  • Exposure to Light: Photodegradation can occur, leading to the formation of various byproducts.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Presence of Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can cause rapid degradation.[3]

Q3: What are the likely degradation products of this compound?

A3: While specific studies on the storage degradation of this compound are limited, based on the degradation of similar compounds like other chloroanilines and toluidines, the following degradation products can be anticipated:

  • Oxidation Products: These can include hydroxylated derivatives (e.g., 2-Chloro-6-methylaminophenol), nitroso and nitro derivatives (e.g., 2-Chloro-6-methylnitrosobenzene and 2-Chloro-6-methylnitrobenzene), and quinone-like structures.[4][5]

  • Coupling/Dimerization Products: Azoxy, azo, and hydrazo compounds can form through the coupling of intermediate radicals. This often results in highly colored impurities.[2][4]

  • Polymeric Materials: Over time, extensive oxidation and polymerization can lead to the formation of complex, high-molecular-weight, colored materials.[6]

  • Photodegradation Products: Exposure to light can lead to dehalogenation or hydroxylation, forming compounds like 2-methylaniline or aminophenols.[2][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color darkening, solidification of liquid) Oxidation, polymerization, or photodegradation due to improper storage.- Re-evaluate the purity of the material using an appropriate analytical method (e.g., HPLC, GC).- If purity is critical, discard the degraded material and use a fresh batch.- Review storage conditions to ensure the material is protected from light and air (e.g., storing in an amber, sealed container under an inert atmosphere).
Unexpected peaks in chromatogram during analysis Presence of degradation products.- Perform peak purity analysis to confirm the identity of the main peak.- Attempt to identify the impurity peaks using techniques like LC-MS.- Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times.
Inconsistent experimental results Use of partially degraded this compound.- Always use a fresh, high-purity batch of the starting material for sensitive experiments.- Qualify new batches of the material to ensure they meet the required purity specifications.
Precipitate formation in solutions Formation of insoluble degradation products (e.g., polymers).- Filter the solution before use.- Investigate the cause of degradation. If the solution is stored for extended periods, degradation may be ongoing. It is often best to prepare solutions fresh.

Potential Degradation Pathways

The degradation of this compound during storage is likely to proceed through oxidative and photodegradative pathways.

Oxidative Degradation Pathway

Oxidation is a primary degradation route for aromatic amines. The process can be initiated by atmospheric oxygen and may be catalyzed by trace metal ions.

G Potential Oxidative Degradation Pathway A This compound B Radical Cation A->B Oxidation (O2) C Hydroxylated Intermediates (e.g., Aminophenols) B->C Hydrolysis E Nitroso/Nitro Derivatives B->E Further Oxidation F Dimerization/Coupling Products (Azo, Azoxy compounds) B->F Dimerization D Quinone-imine C->D Further Oxidation G Polymeric Materials D->G Polymerization F->G Polymerization

Caption: Oxidative degradation of this compound.

Photodegradation Pathway

Exposure to UV or visible light can induce degradation, potentially leading to different products than thermal oxidation.

G Potential Photodegradation Pathway A This compound B Excited State A->B Light (hν) C Dechlorination B->C E Hydroxylation B->E D 2-Methylaniline C->D G Ring Opening Products D->G Further Degradation F 2-Amino-3-methylphenol E->F F->G Further Degradation

Caption: Photodegradation of this compound.

Experimental Protocols

To investigate the degradation of this compound and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

General Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Quench Reactions B->C D Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Characterize Degradation Products D->E F Develop Degradation Profile E->F

References

Technical Support Center: HPLC Analysis of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common issue in HPLC where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal separation, peaks should be Gaussian or symmetrical in shape.[2] Peak tailing can negatively impact the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a basic compound, and its primary amine group can interact with residual silanol groups on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[2] These secondary interactions can cause some analyte molecules to be retained longer than the bulk of the analyte, leading to a tailed peak.[2]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The peak shape of ionizable compounds like this compound is highly dependent on the mobile phase pH. The predicted pKa of this compound is approximately 2.51. To ensure the compound is in a single ionic state and minimize interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa. For this basic compound, operating at a lower pH (e.g., below pH 2.5) can protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated analyte and thereby improving peak shape. Conversely, a higher pH (e.g., above pH 4.5) would deprotonate the analyte, which can also lead to improved peak shape on appropriate columns.

Q4: What type of HPLC column is best for analyzing this compound?

A4: A high-purity, end-capped C18 or a phenyl-hexyl column is a good starting point for the analysis of this compound. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the potential for secondary interactions that cause peak tailing. Phenyl-hexyl columns offer alternative selectivity for aromatic compounds. For challenging separations of basic compounds, columns with charged surface technology can also provide excellent peak shapes.[3]

Troubleshooting Guide: Resolving Peak Tailing

This guide will walk you through a systematic approach to identify and resolve peak tailing in your HPLC analysis of this compound.

Initial Assessment

Is the peak tailing observed for all peaks or only for this compound?

  • All peaks are tailing: This suggests a system-wide issue.

    • Check for extra-column dead volume: Ensure all fittings and tubing are properly connected and have a minimal internal diameter.

    • Inspect the column for a void: A void at the head of the column can cause peak distortion. This may require column replacement.

    • Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.

  • Only this compound is tailing: This points to a chemical interaction between the analyte and the stationary phase. Proceed with the troubleshooting steps below.

Troubleshooting Steps for Analyte-Specific Peak Tailing

1. Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.

  • Question: Have you optimized the mobile phase pH?

  • Action: Based on the predicted pKa of ~2.51 for this compound, adjust the mobile phase pH.

    • Option A (Low pH): Lower the mobile phase pH to ≤ 2.5. This will ensure the analyte is fully protonated and the silanol groups on the stationary phase are not ionized, minimizing secondary interactions.

    • Option B (Mid-range pH with caution): A pH of 3.5, as used in a method for a similar compound (2,6-dimethylaniline), may provide a balance of retention and peak shape, but could still result in some tailing due to partial ionization.[4]

    • Option C (High pH): On a pH-stable column, you could increase the pH to > 4.5 to analyze the neutral form of the compound.

2. Column Chemistry and Condition

The choice and condition of your HPLC column are crucial.

  • Question: Are you using an appropriate column, and is it in good condition?

  • Action:

    • Use a high-purity, end-capped column: Modern, high-purity silica columns with thorough end-capping are recommended for basic compounds.

    • Consider a different stationary phase: If peak tailing persists on a C18 column, a phenyl-hexyl column may offer different selectivity and improved peak shape for this aromatic amine.[4]

    • Column Flushing: If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a strong solvent like acetonitrile or isopropanol.[5]

    • Replace the column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.

3. Mobile Phase Additives

Mobile phase additives can be used to mask residual silanol groups.

  • Question: Have you considered using a mobile phase additive?

  • Action:

    • Use a buffer: A buffer, such as phosphate or formate, should always be used when analyzing ionizable compounds to maintain a stable pH. A concentration of 10-20 mM is typically sufficient.

    • Add a competing base (use with caution): A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. However, TEA can shorten column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).

4. Sample Overload

Injecting too much sample can lead to peak distortion.

  • Question: Is it possible that you are overloading the column?

  • Action:

    • Reduce the injection volume: Try injecting a smaller volume of your sample.

    • Dilute the sample: If reducing the injection volume is not feasible, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Experimental Protocols

Starting UPLC Method (Adapted from a method for 2,6-dimethylaniline)[4]

This method can be used as a starting point for the analysis of this compound. Optimization, particularly of the mobile phase pH, will likely be necessary.

ParameterCondition
Column Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Sodium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Composition 86:14 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 1-5 µL

Data Presentation

Table 1: Mobile Phase pH and its Effect on this compound (pKa ≈ 2.51)

Mobile Phase pHPredicted Ionization State of AnalytePredicted State of Silanol Groups (pKa ~3.5-4.5)Expected Impact on Peak Tailing
< 2.5 Fully Protonated (Cationic)Non-ionizedReduced tailing due to minimized silanol interactions.
2.5 - 3.5 Partially ProtonatedPartially IonizedPotential for peak tailing due to mixed ionization states and silanol interactions.
> 4.5 NeutralFully IonizedReduced tailing on appropriate columns, but strong interaction with ionized silanols is possible.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue Systemic Issue: - Check dead volume - Inspect column for void - Check sample solvent q1->system_issue Yes analyte_issue Analyte-Specific Tailing q1->analyte_issue No q2 Is mobile phase pH optimized? (pKa ~ 2.51) analyte_issue->q2 adjust_ph Adjust pH: - Lower to < 2.5 - Or use pH > 4.5 on  appropriate column q2->adjust_ph No q3 Is the column appropriate and in good condition? q2->q3 Yes adjust_ph->q3 column_actions Column Actions: - Use end-capped column - Try Phenyl-Hexyl phase - Flush or replace column q3->column_actions No q4 Is sample overload a possibility? q3->q4 Yes column_actions->q4 sample_actions Reduce Load: - Decrease injection volume - Dilute sample q4->sample_actions Yes end_bad Issue Persists: Consider mobile phase additives (e.g., competing base) q4->end_bad No end_good Peak Shape Improved sample_actions->end_good end_bad->end_good Re-evaluate

Caption: Troubleshooting workflow for resolving peak tailing.

Signaling_Pathway cluster_column Silica-Based C18 Column cluster_solutions Troubleshooting Solutions Silanol_Group Residual Silanol Group (Si-OH) Interaction Secondary Interaction (Ionic/Hydrogen Bonding) Silanol_Group->Interaction Analyte This compound (Basic Amine) Analyte->Interaction Peak_Tailing Peak Tailing Interaction->Peak_Tailing Good_Peak Symmetrical Peak Low_pH Low pH Mobile Phase (< 2.5) Low_pH->Silanol_Group Protonates Low_pH->Good_Peak End_Capping End-Capped Column End_Capping->Silanol_Group Blocks End_Capping->Good_Peak Competing_Base Competing Base (e.g., TEA) Competing_Base->Silanol_Group Masks Competing_Base->Good_Peak

Caption: Causes and solutions for peak tailing of basic compounds.

References

Technical Support Center: Managing Exothermic Reactions of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on effectively managing temperature control during exothermic reactions involving 2-Chloro-6-methylaniline. It includes frequently asked questions, troubleshooting procedures, and detailed experimental protocols to ensure operational safety and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound potentially exothermic? A1: Reactions involving this compound, such as diazotization or other aromatic substitutions, often involve the formation of highly stable products, which releases significant energy as heat.[1][2] The compound itself is a highly functional intermediate used in various synthesis processes.[3] If this heat is generated faster than it can be removed, it can lead to a rapid increase in temperature.

Q2: What are the primary risks associated with poor temperature control in these reactions? A2: The main risk is a thermal runaway.[4] This is a situation where the reaction rate increases due to a rise in temperature, which in turn generates heat at an even faster rate, creating a dangerous positive feedback loop.[5] A thermal runaway can lead to a violent increase in pressure, exceeding the capacity of the reactor and potentially causing an explosion, vessel rupture, or the release of toxic materials.[4][6] Heating this compound may cause expansion or decomposition, leading to the violent rupture of containers.[7]

Q3: What are the recommended cooling methods for controlling these exothermic reactions? A3: Several methods can be employed, depending on the scale and exothermicity of the reaction:

  • Jacketed Vessels: Reactors with an outer jacket through which a cooling medium (like chilled water, brine, or a heat transfer fluid) is circulated are common.

  • Heat Exchangers: External heat exchangers can be used to cool the reaction mixture by circulating it through the device. Plate heat exchangers are noted for high efficiency and precise temperature control.

  • Cryogenic Cooling: For highly exothermic reactions or when very low temperatures are required, liquid nitrogen (LIN) based cooling systems offer rapid and precise temperature control.[8][9] These can be direct, semi-indirect, or indirect systems.[9]

  • Controlled Dosing: A crucial control strategy is the slow, controlled addition of a limiting reagent to manage the rate of heat generation.

Q4: How does reaction scale-up affect temperature control? A4: Scaling up a reaction is a significant challenge because the volume of the reaction increases by a cube of the dimension, while the surface area available for heat transfer only increases by a square. This diminishing surface-area-to-volume ratio makes heat removal less efficient at larger scales. A process that is easily controlled in the lab can become a dangerous runaway reaction in a large-scale reactor if the cooling capacity is not adequately increased.[6] A thorough thermal hazard evaluation is essential before any scale-up.[10][11]

Q5: What is an adiabatic temperature rise (ΔT_ad) and why is it important? A5: The adiabatic temperature rise (ΔT_ad) is the theoretical maximum temperature increase of the reaction mixture if all the heat generated by the reaction were absorbed by the mixture itself, with no heat loss to the surroundings (i.e., a complete failure of the cooling system).[10] This value is a critical indicator of the reaction's potential hazard. A high ΔT_ad signals a significant risk for thermal runaway, and robust control measures must be in place.[10]

Troubleshooting Guide

Q: My reaction temperature is rising faster than desired, but is not yet a runaway. What should I do? A:

  • Stop Reagent Addition: Immediately halt the addition of any reagents to slow the rate of heat generation.

  • Increase Cooling: Maximize the flow rate of your cooling medium. If using a cooling bath, add more dry ice or switch to a colder bath.

  • Enhance Agitation: Increase the stirring rate to improve heat transfer to the reactor walls and prevent the formation of localized hot spots.

  • Monitor Closely: Keep a close watch on the temperature and pressure. If the temperature continues to rise uncontrollably, proceed to the emergency measures below.

Q: I am observing localized hot spots in my reactor. How can this be prevented? A: Localized hot spots are often due to poor mixing or the accumulation of unreacted reagents.[5]

  • Improve Agitation: Ensure your stirring mechanism (impeller type, speed) is adequate for the viscosity and volume of your reaction mixture.

  • Sub-surface Addition: Introduce highly reactive reagents below the surface of the reaction mixture to promote rapid dispersion and reaction.

  • Dilution: Increasing the solvent volume can help to moderate the reaction and improve the overall heat capacity of the system.

Q: My cooling system seems insufficient for the reaction. What are my options? A: If the heat generated by the reaction exceeds the maximum heat removal capacity of your cooling system, you have reached the "temperature of no return".[4]

  • Immediate Action: If possible, quench the reaction by adding a pre-determined chemical inhibitor or a large volume of a cold, inert solvent.

  • Future Prevention: Before repeating the experiment, you must re-evaluate the process. This may involve reducing the concentration of reactants, slowing the addition rate, or upgrading your cooling system. Options include using a more powerful chiller, switching to cryogenic cooling, or using a reactor with a better heat transfer coefficient.[8][9]

Q: I suspect a thermal runaway is in progress. What are the immediate emergency steps? A:

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Activate Emergency Systems: If available, activate emergency quenching or pressure relief systems (e.g., rupture discs, safety vents).

  • Do Not Attempt to Manually Control: In a true runaway scenario, manual intervention at the reactor is often too late and dangerous. Prioritize personal safety.

  • Isolate the Area: From a safe distance, isolate services to the reactor if possible (e.g., heating, reagent feeds).

Quantitative Data Summary

Table 1: Example Reaction Parameters for the Synthesis of this compound

The following parameters are based on a one-pot synthesis method starting from 3-chloro-5-methyl-4-nitroaniline.[1][12][13]

Reaction StepReagents AddedTemperature Range (°C)Key Control Point
Diazotization Sodium Nitrite (NaNO₂) solution0 to 5 °CSlow, dropwise addition of NaNO₂ to maintain the low temperature and prevent decomposition of the diazonium salt.
Reduction 1 Hypophosphorous Acid (H₃PO₂)0 to 5 °CMaintain cold conditions during the addition of the reducing agent.
Reduction 2 Iron Powder85 to 95 °CHeat is applied after the initial reductions. The addition of iron powder is done in batches to control the exothermic reaction at this higher temperature.[1]

Table 2: Comparison of Common Cooling Technologies

Cooling TechnologyOperating PrincipleAdvantagesDisadvantages
Chiller with Jacketed Reactor Circulates a heat transfer fluid (e.g., water/glycol) through a reactor jacket.Good for moderate cooling needs; relatively simple to operate.Limited cooling capacity and response time for highly exothermic reactions.
Plate Heat Exchanger Pumps reaction mass through a series of plates with a cooling medium on the other side.High heat transfer efficiency; compact design; precise control.Can be difficult to clean; potential for blockages with slurries.
Cryogenic Cooling (Liquid N₂) Uses liquid nitrogen to cool a heat transfer fluid or for direct injection (as cold gas).[8]Very rapid cooling; achieves very low temperatures (-100°C or below); precise control.[8][9]Higher operating cost; requires specialized equipment and handling procedures for liquid nitrogen.

Experimental Protocols

Protocol: Lab-Scale Temperature-Controlled Synthesis of this compound

This protocol is adapted from a documented one-pot synthesis method.[1][12][13] Warning: This reaction involves hazardous materials and exothermic steps. A thorough risk assessment must be performed before starting.

Materials & Equipment:

  • 250 mL round-bottom flask with magnetic stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Ice-salt bath or cryo-cooler

  • Heating mantle with temperature controller

  • Reactants: 3-chloro-5-methyl-4-nitroaniline, concentrated Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), 50% Hypophosphorous Acid (H₃PO₂), Iron powder.

Methodology:

  • Initial Setup: Equip the 250 mL flask with a magnetic stir bar. Place the flask in an ice-salt bath on a magnetic stir plate.

  • Charging Reactants: At 0°C, charge the flask with 3-chloro-5-methyl-4-nitroaniline (25 mmol), water (5 mL), and diluted sulfuric acid. Begin stirring.[1]

  • Diazotization (Critical Temperature Control): Prepare a solution of NaNO₂ (27 mmol) in 15 mL of water and place it in the dropping funnel. Add the NaNO₂ solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 5°C. The rate of addition is dictated by the ability to maintain this temperature.[1]

  • First Reduction (Critical Temperature Control): After the NaNO₂ addition is complete, continue stirring at 0-5°C for 30 minutes. Then, add 15 mL of 50% H₃PO₂ solution slowly, again ensuring the temperature remains below 5°C. Continue stirring at this temperature for 3 hours.[1][12]

  • Second Reduction (Controlled Heating): Remove the ice bath and replace it with a heating mantle. Slowly raise the temperature of the reaction mixture to 90°C.[1]

  • Controlled Reagent Addition at High Temperature: Once the temperature is stable at 90°C, add iron powder (87.5 mmol) in small portions over approximately 1 hour. This portion-wise addition is crucial to control the exotherm at this elevated temperature. Monitor for any excessive temperature spikes.[1]

  • Reaction Completion: After all the iron powder has been added, maintain the reaction at 85-95°C for 3 hours to ensure the reduction is complete.[1][12]

  • Workup: Cool the reaction to room temperature before proceeding with filtration and extraction as described in the literature.[1]

Mandatory Visualization

Exothermic_Reaction_Workflow prep 1. Pre-Reaction Setup risk 2. Thermal Hazard Assessment (Calorimetry, ΔT_ad) prep->risk Mandatory Step cool 3. Establish Cooling (Set bath to target temp) risk->cool charge 4. Charge Initial Reagents cool->charge addition 5. Controlled Reagent Addition (Limiting Reagent) charge->addition monitor 6. Continuous Monitoring (Temp, Pressure, Observations) addition->monitor excursion Temp Excursion? monitor->excursion complete 8. Reaction Completion excursion->complete No emergency 7. Emergency Protocol excursion->emergency Yes quench 9. Safe Quench / Workup complete->quench emergency->quench After stabilization

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic start Temperature Excursion Detected q1 Is rise rapid & accelerating? start->q1 action1 1. Stop Reagent Addition 2. Maximize Cooling 3. Increase Agitation q1->action1 No action2 THERMAL RUNAWAY IMMINENT 1. Alert & Evacuate 2. Initiate Emergency Quench q1->action2 Yes q2 Is Temp Stabilized? action1->q2 q2->action2 No end1 Continue Monitoring q2->end1 Yes end2 Process Halted Investigate Cause action2->end2

Caption: Troubleshooting logic for a temperature excursion event.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in reactions involving 2-Chloro-6-methylaniline. This guide provides troubleshooting protocols and frequently asked questions to diagnose and mitigate catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound and what are their typical poisons?

A1: Reactions involving this compound, such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and hydrogenation, commonly employ palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh) catalysts. These catalysts are susceptible to various poisons.[1]

Common Catalyst Poisons:

  • Sulfur Compounds: Sulfides, sulfites, and thiols can strongly adsorb to the catalyst surface, blocking active sites.[1][2]

  • Halides: Chloride, bromide, and iodide ions can poison catalysts.[1] Given the reactant is a chlorinated aniline, excess chloride ions could be a concern.

  • Heavy Metals: Trace amounts of metals like lead (Pb), mercury (Hg), and arsenic (As) in reactants or solvents can act as severe poisons.[3]

  • Nitrogen-Containing Heterocycles and Other Functional Groups: The aniline reactant itself, its derivatives, or impurities like nitriles, nitro compounds, and oximes can act as inhibitors by strongly coordinating to the metal center.[1][4]

  • Carbon Monoxide (CO): CO can strongly bind to metal surfaces and deactivate the catalyst.[1]

  • Water: In moisture-sensitive reactions, water can lead to catalyst deactivation.[5][6]

Q2: My reaction with this compound has stalled or is showing low conversion. How do I know if catalyst poisoning is the cause?

A2: Catalyst poisoning should be suspected if you observe a significant drop in reaction rate or a complete halt in conversion, especially if the reaction initially proceeded as expected.[7] A gradual decrease in catalyst activity over several runs with a recycled catalyst is also a strong indicator of poisoning or fouling.[8] To confirm, you can run a "spiking experiment" by intentionally adding a small amount of a suspected poison to a fresh reaction and observing if it replicates the issue.[5]

Q3: What are the main mechanisms of catalyst deactivation?

A3: Catalyst deactivation can occur through several mechanisms:

  • Chemical Deactivation (Poisoning): Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[9]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate, reducing the active surface area.[8][9]

  • Mechanical Deactivation (Fouling/Coking): Deposition of carbonaceous materials or other byproducts on the catalyst surface can block pores and active sites.[8][9]

Q4: Can the this compound starting material be a source of catalyst poisons?

A4: Yes. The purity of the this compound is critical. It may contain impurities from its synthesis, such as residual starting materials, byproducts, or trace metals.[10] For instance, some synthesis routes for this compound involve sulfur-containing reagents or other compounds that can act as catalyst poisons.[11][12] Always ensure the purity of your reactants.[5]

Q5: Are there methods to regenerate a poisoned catalyst?

A5: Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst. Common methods include:

  • Solvent Washing: To remove soluble organic deposits.[8]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove certain poisons.[13] For example, an alkali wash may be used to remove adsorbed species.[8]

  • Thermal Treatment (Calcination): Heating the catalyst in the presence of air or an inert gas can burn off carbonaceous deposits (coke).[8][13]

  • Oxidative/Reductive Treatments: These can help to restore the active sites of the catalyst.[14]

Troubleshooting Guides

Issue 1: Sudden Drop in Catalyst Activity

If your reaction suddenly stops or fails to initiate, it is likely due to a strong catalyst poison. Follow these steps to diagnose and resolve the issue.

Possible Cause Troubleshooting Steps
Contaminated Reactants or Solvents 1. Verify Purity: Analyze the this compound and other reactants for impurities using techniques like GC-MS or LC-MS.[5] 2. Purify Starting Materials: If impurities are detected, purify the reactants (e.g., by recrystallization or distillation).[10] 3. Use High-Purity Solvents: Ensure that solvents are anhydrous and of high purity.[4]
Introduction of Poison from Equipment 1. Thoroughly Clean Glassware: Ensure all reaction vessels are meticulously cleaned to remove any residual contaminants from previous experiments. 2. Check for Leaks: In reactions sensitive to air, ensure all seals are tight to prevent the introduction of oxygen or moisture.[10]
Incorrect Reagent Handling 1. Inert Atmosphere: For oxygen-sensitive catalysts, ensure all reagents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5][10]
Issue 2: Gradual Decrease in Catalyst Performance Over Multiple Runs

A slow decline in activity when recycling a catalyst often points to fouling or the accumulation of low-level poisons.

Possible Cause Troubleshooting Steps
Catalyst Fouling (Coking) 1. Analyze Byproducts: Use TLC or LC-MS to identify potential byproducts that may be fouling the catalyst surface.[5] 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of coke formation.[8] 3. Regenerate Catalyst: Attempt regeneration through calcination to burn off carbon deposits.[8]
Thermal Degradation (Sintering) 1. Characterize Catalyst: Use techniques like XRD or SEM to check for changes in the catalyst's morphology.[5] 2. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.[8]
Product Inhibition 1. Consider In-situ Product Removal: If the product amine is inhibiting the catalyst, explore methods to remove it from the reaction mixture as it forms.[4] 2. Increase Catalyst Loading: A higher catalyst loading may compensate for the inhibition.[4]

Quantitative Data Summary

The following table summarizes key quantitative information related to the analysis of catalyst poisons.

Analytical Technique Purpose Detection Limits Reference
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Detection of trace metal poisonsppt level in solution for many elements[3]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Detection of trace metal poisonsppb level in solution[3]
Combustion-Atomic Absorption Analyzer Direct determination of mercury on a catalystppb to 50 ppm[3]
Gas Chromatography - Ion Mobility Spectrometry (GC-IMS) Online monitoring of volatile poisons (e.g., sulfur species, organic molecules)low ppb-level[2]

Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Activity Testing

This protocol outlines a general method for evaluating catalyst activity, which can be used to assess the impact of potential poisons.

  • Catalyst Preparation: Weigh the required amount of fresh catalyst and transfer it to a clean, dry reaction vessel under an inert atmosphere if necessary (e.g., for Pd/C).[15]

  • Reaction Setup: Add the solvent and reactants, including this compound, to the reaction vessel. Ensure all starting materials are of high purity.[5]

  • Reaction Execution: Stir the mixture under the desired reaction conditions (temperature, pressure).

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Data Analysis: Plot the conversion of the starting material versus time to determine the reaction rate. A significant decrease in the rate compared to a control experiment indicates deactivation.

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[15]

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.

  • Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester or a hot plate to completely dissolve the catalyst and bring the metals into solution.[15]

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.

  • ICP-MS Analysis: Analyze the digested catalyst sample and the calibration standards using an ICP-MS instrument.

  • Quantification: Determine the concentration of metal poisons in the catalyst sample by comparing its response to the calibration curve.

Protocol 3: Catalyst Regeneration by Chemical Washing

This protocol describes a general procedure for regenerating a catalyst poisoned by soluble or acid/base-labile species.[13]

  • Solvent Wash: Wash the recovered catalyst with a suitable organic solvent (e.g., toluene, ethanol) to remove any adsorbed organic materials.[5][8]

  • Acid/Base Wash: Suspend the catalyst in a dilute acidic or basic solution (the choice depends on the nature of the suspected poison). Stir for a defined period. For example, a dilute alkali wash can be used to remove some adsorbed species.[8]

  • Rinsing: Filter the catalyst and rinse it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst in a vacuum oven at a suitable temperature.

  • Activity Testing: Test the activity of the regenerated catalyst using Protocol 1 to determine the effectiveness of the washing procedure.

Visualizations

TroubleshootingWorkflow Start Low/No Conversion Observed Sudden_Drop Sudden Activity Drop? Start->Sudden_Drop Check_Purity Check Purity of This compound & Other Reagents Spiking_Exp Perform Spiking Experiment with Suspected Poison Check_Purity->Spiking_Exp Analyze_Catalyst Analyze Spent Catalyst (ICP-MS, XPS, etc.) Spiking_Exp->Analyze_Catalyst Poison_Identified Poison Identified? Analyze_Catalyst->Poison_Identified Sudden_Drop->Check_Purity Yes Gradual_Decline Gradual Decline (Recycled Catalyst)? Sudden_Drop->Gradual_Decline No Fouling_Sintering Check for Fouling/Sintering (TGA, XRD, SEM) Gradual_Decline->Fouling_Sintering Yes Replace_Catalyst Replace Catalyst Gradual_Decline->Replace_Catalyst No Purify_Reagents Purify Reagents & Rescreen Poison_Identified->Purify_Reagents Yes Poison_Identified->Replace_Catalyst No Optimize_Conditions Optimize Conditions (e.g., lower temp) Fouling_Sintering->Optimize_Conditions Regenerate_Catalyst Attempt Catalyst Regeneration Purify_Reagents->Regenerate_Catalyst

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

PoisonIdentification cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Conclusion Conclusion Spent_Catalyst Spent Catalyst Sample ICP ICP-MS / ICP-OES (for metals) Spent_Catalyst->ICP XPS XPS (surface composition) Spent_Catalyst->XPS Combustion Combustion Analysis (for S, C) Spent_Catalyst->Combustion TGA TGA (for coking) Spent_Catalyst->TGA Control_Catalyst Fresh Catalyst (Control) Control_Catalyst->ICP Control_Catalyst->XPS Control_Catalyst->Combustion Control_Catalyst->TGA Identify_Poison Identify Poison(s) & Source ICP->Identify_Poison XPS->Identify_Poison Combustion->Identify_Poison TGA->Identify_Poison Develop_Strategy Develop Mitigation Strategy (Purification, Regeneration) Identify_Poison->Develop_Strategy

Caption: Experimental workflow for poison identification.

References

Technical Support Center: 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-Chloro-6-methylaniline during their experiments.

Troubleshooting Guide

Discoloration or the presence of impurities in this compound is often indicative of oxidation. This guide provides a systematic approach to identifying and resolving such issues.

Problem: My this compound has turned yellow or brown.

This discoloration is a common sign of oxidation, which can introduce impurities and compromise the integrity of your experiments by leading to lower yields or unexpected side products.[1]

Root Cause Analysis and Solutions:

Potential Cause Verification Recommended Solution
Exposure to Air (Oxygen) Has the container been left open or been opened frequently in the air?Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use air-sensitive handling techniques such as a glovebox or Schlenk line for all transfers.[1][2]
Exposure to Light Has the compound been stored in a clear or translucent container exposed to ambient light?Store this compound in an amber or opaque container to protect it from light.[1][3]
Improper Storage Temperature Is the compound stored at room temperature or in a location with temperature fluctuations?Store the compound in a cool, dry, and well-ventilated area, ideally between 4°C.[1][3]
Moisture Contamination Is there visible condensation in the container or has the compound been exposed to a humid environment?Ensure the storage container is tightly sealed to prevent moisture absorption.[1] Store in a desiccator if necessary.
Lack of Antioxidants Was the compound purchased without any added stabilizers?Consider adding a suitable antioxidant to the solvent if the aniline is to be stored in solution. Phenolic antioxidants have been shown to inhibit the oxidation of anilines.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is an organic compound with the formula C₇H₈ClN.[3][6] Like other anilines, the amino group attached to the aromatic ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and moisture.[1] This oxidation leads to the formation of colored impurities.

Q2: How should I properly store this compound to maintain its purity?

To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][3][7] For long-term storage or for use in highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective method.[1][2] The recommended storage temperature is 4°C.[3]

Q3: My this compound has already discolored. Can I still use it?

The yellow or brown discoloration indicates that the compound has undergone oxidation and contains impurities.[1] For applications requiring high purity, it is strongly recommended to use a fresh, unoxidized batch. Using discolored this compound may compromise the integrity and reproducibility of your experimental results.[1]

Q4: What are the signs of this compound degradation?

The primary visual indicator of degradation is a change in color from its typical clear yellow to a darker yellow or brown liquid.[1][8]

Q5: Are there any chemical additives that can prevent the oxidation of this compound?

Yes, antioxidants can be used to inhibit the oxidation of anilines.[9][10] Phenolic compounds, in particular, have been shown to be effective at inhibiting the triplet-induced transformation of anilines.[4][5] The choice and concentration of the antioxidant would need to be optimized for the specific application to avoid interference with downstream reactions.

Experimental Protocols

Protocol: Handling and Dispensing this compound using a Schlenk Line

This protocol outlines the procedure for safely handling and dispensing air-sensitive this compound to prevent oxidation.

Materials:

  • This compound in a Sure/Seal™ or similar air-tight container[11][12]

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, nitrogen- or argon-flushed glassware (e.g., reaction flask with a septum)

  • Dry, clean syringes and needles

  • Septa

Procedure:

  • System Preparation: Ensure the Schlenk line is providing a steady flow of dry inert gas (nitrogen or argon) and that the vacuum pump is functioning correctly.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas. Seal the reaction flask with a septum.

  • Inerting the Reaction Flask: Connect the reaction flask to the Schlenk line via a needle attached to the gas outlet. Purge the flask by evacuating it and then refilling it with inert gas. Repeat this cycle three times.

  • Preparing the Reagent Bottle: Puncture the septum of the this compound container with a needle connected to the inert gas supply to create a positive pressure of inert gas.

  • Transferring the Reagent:

    • Take a dry, inert gas-flushed syringe with a needle.

    • Insert the needle through the septum of the this compound container, ensuring the needle tip is below the liquid level.

    • Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the container will aid this process.

    • Withdraw the needle from the reagent bottle.

  • Dispensing the Reagent:

    • Insert the needle of the syringe through the septum of the prepared reaction flask.

    • Dispense the this compound into the flask.

  • Cleaning:

    • Immediately after use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or ether) under an inert atmosphere to prevent the residual aniline from oxidizing and clogging the equipment.

Visual Troubleshooting Guide

The following diagram illustrates the decision-making process for troubleshooting the oxidation of this compound.

G A Observe this compound B Is the liquid discolored (yellow/brown)? A->B C Compound is likely pure. Proceed with experiment. B->C No D Oxidation has likely occurred. B->D Yes E Check Storage Conditions D->E F Stored under inert gas? E->F G Protected from light? F->G Yes I Implement inert atmosphere handling. F->I No H Stored at recommended temperature? G->H Yes J Store in amber/opaque vial. G->J No K Store at recommended temperature (4°C). H->K No L Consider using a fresh batch for high-purity applications. H->L Yes I->G J->H K->L

Caption: Troubleshooting flowchart for this compound oxidation.

References

dealing with impurities in commercial 6-Chloro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Chloro-o-toluidine.

Frequently Asked Questions (FAQs)

Q1: My reaction with commercial 6-Chloro-o-toluidine is giving unexpected side products. What are the common impurities I should be aware of?

A1: Commercial 6-Chloro-o-toluidine can contain several process-related impurities. The most common are isomers generated during the chlorination of o-toluidine, unreacted starting materials, and over-chlorinated products. These can include:

  • Isomeric Impurities: 4-Chloro-o-toluidine is a common isomeric impurity that can be difficult to separate due to its similar physical properties.[1] Other isomers may also be present in smaller quantities.

  • Starting Material: Residual o-toluidine may be present if the chlorination reaction did not go to completion.[1]

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated toluidines.[1]

  • Other Related Compounds: Depending on the synthetic route, other related substances may also be present.

Q2: I suspect my 6-Chloro-o-toluidine is impure. How can I identify and quantify the impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrum of each separated component can be compared to library data for identification.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or diode-array detector, is excellent for quantifying known and unknown impurities.[3][4][5] Developing a stability-indicating HPLC method can also help track degradation products. For enhanced identification, LC-MS can be employed.[4][6][7]

Q3: My product yield is low after purification. What are the most effective methods for purifying commercial 6-Chloro-o-toluidine?

A3: The choice of purification method depends on the scale of your work and the nature of the impurities. Two common and effective methods are:

  • Fractional Distillation: This method is suitable for separating compounds with different boiling points. 6-Chloro-o-toluidine has a boiling point of 245°C at atmospheric pressure.[8] Fractional distillation under reduced pressure is effective for removing less volatile and more volatile impurities.[1]

  • Recrystallization of the Hydrochloride Salt: This is a highly effective method for achieving high purity. 6-Chloro-o-toluidine can be converted to its hydrochloride salt, which is then recrystallized from hot aqueous hydrochloric acid.[8] The purified hydrochloride salt can be neutralized to regenerate the free base.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC-MS or HPLC analysis Presence of isomeric or dichlorinated impurities.Refer to the impurity profile in Table 1 . Perform co-injection with standards of potential impurities if available.
Reaction failure or low yield Impurities in the starting material are interfering with the reaction.Purify the commercial 6-Chloro-o-toluidine using one of the methods described in the Experimental Protocols section (distillation or recrystallization).
Product is a dark-colored oil or liquid Presence of colored impurities or degradation products.Consider purification by recrystallization of the hydrochloride salt, which is often effective at removing colored impurities.[8]
Difficulty separating isomers Isomers have very similar physical properties.Fractional distillation under high vacuum with a high-efficiency column may be required. Alternatively, preparative chromatography could be explored.

Quantitative Data

Table 1: Illustrative Impurity Profile of Commercial vs. Purified 6-Chloro-o-toluidine

Compound Typical Purity in Commercial Grade (%) Purity after Fractional Distillation (%) Purity after Recrystallization of HCl Salt (%)
6-Chloro-o-toluidine95.0 - 98.0>99.0>99.5
4-Chloro-o-toluidine1.0 - 3.0<0.5<0.1
o-Toluidine< 1.0<0.2<0.1
Dichloro-o-toluidines< 0.5<0.1Not Detected

Note: These are typical values and may vary between different suppliers and batches.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum source and a fractionating column (e.g., Vigreux or packed column).

  • Charging the Flask: Charge the distillation flask with the commercial 6-Chloro-o-toluidine.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10 mmHg is a good starting point.[1]

  • Heating: Begin heating the distillation flask.

  • Fraction Collection: Collect the fractions based on their boiling points. The main fraction containing 6-Chloro-o-toluidine should be collected at the appropriate temperature for the applied pressure.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the commercial 6-Chloro-o-toluidine in hot aqueous hydrochloric acid.[8]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the 6-Chloro-o-toluidine hydrochloride.[8]

  • Filtration: Filter the crystals and wash them with a small amount of cold water.

  • Drying: Dry the crystals under vacuum.

  • (Optional) Second Recrystallization: For exceptionally high purity, a second recrystallization can be performed.[8]

  • Liberation of the Free Base: Dissolve the purified hydrochloride salt in water and make the solution alkaline (e.g., with NaOH or NaHCO₃) to precipitate the purified 6-Chloro-o-toluidine as an oil.

  • Extraction and Drying: Extract the oily product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

Protocol 3: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the 6-Chloro-o-toluidine sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the main component from its potential impurities.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library. Quantify the impurities by integrating the peak areas.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 6-Chloro-o-toluidine Impurities start Start: Experiment with Commercial 6-Chloro-o-toluidine issue Unexpected Results? (e.g., side products, low yield) start->issue analytical Perform Impurity Analysis (GC-MS, HPLC) issue->analytical Yes no_issue Proceed with Experiment issue->no_issue No identify Identify and Quantify Impurities analytical->identify purify Select Purification Method identify->purify distillation Fractional Distillation purify->distillation Boiling Point Difference recrystallization Recrystallization of HCl Salt purify->recrystallization High Purity Needed verify Verify Purity of Purified Product distillation->verify recrystallization->verify proceed Proceed with Experiment using Purified Material verify->proceed

Caption: Troubleshooting workflow for handling impurities.

Purification_Logic Purification Method Selection Logic start Commercial 6-Chloro-o-toluidine impurity_type Primary Impurity Type? start->impurity_type volatile Different Boiling Points (e.g., o-toluidine, dichlorotoluidines) impurity_type->volatile Volatile/Non-volatile isomeric Isomers with Similar B.P. (e.g., 4-Chloro-o-toluidine) impurity_type->isomeric Isomeric distillation Fractional Distillation (Effective) volatile->distillation recrystallization Recrystallization of HCl Salt (More Effective for Isomer Separation) isomeric->recrystallization end_product High Purity 6-Chloro-o-toluidine distillation->end_product recrystallization->end_product

Caption: Logic for selecting a purification method.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-chloro-6-methylaniline in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an aromatic amine.[1] Like many anilines, it is sparingly soluble in water due to the hydrophobic nature of its benzene ring but shows good solubility in various organic solvents such as ethanol, acetone, and chloroform.[1][2] Its solubility can also be influenced by the pH of the medium.[1][2]

Q2: Why is the solubility of this compound important in a reaction?

Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and difficulties in monitoring reaction progress and product purification.[3] Ensuring the substrate is fully dissolved in the reaction medium is crucial for achieving optimal reaction outcomes.[4]

Q3: What are the primary strategies for improving the solubility of a poorly soluble organic compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3][5] The most common approaches for a laboratory setting include:

  • Cosolvency: Adding a miscible solvent in which the compound is highly soluble.[6][7]

  • Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of solid compounds.[8]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[1][]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in a given medium.[10][11]

  • Hydrotropy: The addition of a large amount of a second solute (a hydrotrope) can increase the aqueous solubility of another solute.[3][12]

Troubleshooting Guides

Problem: My reaction involving this compound is a heterogeneous mixture, and the reaction is not proceeding to completion.

Possible Cause: Poor solubility of this compound in the chosen reaction solvent.

Solutions:

1. Can I add a cosolvent to improve solubility?

Yes, using a cosolvent is a highly effective technique.[13] A cosolvent is a solvent that is miscible with the primary reaction solvent and in which this compound has high solubility.[14]

  • Action: Add a small amount of a suitable cosolvent to the reaction mixture. Common cosolvents that can improve the solubility of nonpolar compounds include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][]

  • Considerations: The cosolvent must be inert under the reaction conditions and should not interfere with the desired chemical transformation. It is also important to consider the effect of the cosolvent on the polarity of the reaction medium, as this can influence reaction kinetics.[5]

2. Would increasing the reaction temperature help?

For most solid organic compounds, solubility increases with temperature.[8]

  • Action: Gradually increase the temperature of the reaction mixture while monitoring for any signs of decomposition of reactants or products.

  • Considerations: Ensure the chosen temperature does not exceed the boiling point of the solvent or cause unwanted side reactions.

3. Is pH adjustment a viable option?

Yes, especially if your reaction medium has an aqueous component. This compound, being an aniline derivative, is a weak base and can be protonated under acidic conditions to form a more soluble salt.[1][15]

  • Action: If compatible with your reaction chemistry, a slight decrease in pH (more acidic) could improve solubility.[16]

  • Considerations: This method is highly dependent on the stability of your reactants and reagents to changes in pH.[17] The change in pH could also alter the reactivity of the nucleophilic amino group on the aniline.

4. When should I consider using a surfactant?

Surfactants are most useful when trying to increase the solubility of a hydrophobic compound in a more polar or aqueous medium.[10] They work by forming micelles that encapsulate the poorly soluble compound.[18]

  • Action: Introduce a small amount of a suitable surfactant to the reaction mixture. Non-ionic surfactants are often used as they are less likely to interfere with the reaction chemistry.[19]

  • Considerations: The presence of a surfactant can sometimes complicate product workup and purification.

Data Presentation

The following table summarizes the general effects and considerations of various solubility enhancement techniques applicable to this compound.

TechniquePrinciple of ActionAdvantagesDisadvantagesKey Considerations
Cosolvency Alters the polarity of the solvent system to be more favorable for the solute.[5]Simple to implement, rapid, and often highly effective.[13]Can alter reaction kinetics; may complicate solvent removal.Cosolvent must be inert to reaction conditions.
Temperature Adjustment Increases the kinetic energy of molecules, overcoming intermolecular forces in the solid state.[8]Easy to control and widely applicable.May lead to side reactions or decomposition of thermally sensitive compounds.Requires careful monitoring and control of reaction temperature.
pH Adjustment Protonation of the basic amino group to form a more soluble salt.[1]Can produce a dramatic increase in solubility in aqueous media.[16]Only applicable to ionizable compounds; may alter the reactivity of the substrate.[17]Reaction must be stable to pH changes.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic solute.[10][18]Effective at low concentrations.Can complicate product purification; may not be suitable for all reaction types.The surfactant should be chemically inert.
Hydrotropy Addition of a large amount of a hydrotropic agent that enhances solute solubility.[12][20]Can be highly effective and does not require chemical modification of the drug.[21]Requires high concentrations of the hydrotropic agent.The hydrotrope must not interfere with the reaction.

Experimental Protocols

Protocol 1: Screening for an Effective Cosolvent

  • Preparation: In separate, small vials, add a known amount of this compound (e.g., 10 mg) to a fixed volume of your primary reaction solvent (e.g., 1 mL).

  • Cosolvent Addition: To each vial, add a different potential cosolvent (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO) dropwise, vortexing after each addition, until the solid dissolves.

  • Quantification: Record the volume of each cosolvent required to achieve complete dissolution.

  • Selection: Choose the cosolvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

  • Reaction Scale-up: Based on the determined ratio of primary solvent to cosolvent, scale up the solvent system for your reaction.

Protocol 2: Determining the Effect of Temperature on Solubility

  • Setup: Prepare a saturated solution of this compound in your reaction solvent at room temperature in a sealed vessel equipped with a magnetic stirrer and a thermometer.

  • Heating: Gradually heat the mixture in increments of 5-10 °C.

  • Observation: After each temperature increase, allow the system to equilibrate and observe if more solute dissolves. Add small, known amounts of additional this compound until saturation is reached at the new temperature.

  • Data Collection: Record the amount of dissolved solute at each temperature to construct a solubility curve.

  • Optimization: Identify the minimum temperature required to dissolve the desired concentration of this compound for your reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility of this compound start Start: Reaction is Heterogeneous check_temp Is the reaction temperature adjustable? start->check_temp increase_temp Increase temperature incrementally. Monitor for decomposition. check_temp->increase_temp Yes check_cosolvent Is a cosolvent system feasible? check_temp->check_cosolvent No end_success Reaction becomes homogeneous. Proceed with reaction. increase_temp->end_success screen_cosolvents Screen inert cosolvents (e.g., THF, Dioxane, Ethanol). check_cosolvent->screen_cosolvents Yes check_ph Is an aqueous component present and is pH adjustment compatible with the reaction? check_cosolvent->check_ph No screen_cosolvents->end_success adjust_ph Adjust pH to be slightly acidic. Verify reactant stability. check_ph->adjust_ph Yes consider_surfactant Consider adding a non-ionic surfactant. check_ph->consider_surfactant No adjust_ph->end_success end_fail Solubility issue persists. Re-evaluate solvent system or reaction design. consider_surfactant->end_fail

Caption: A decision-making workflow for troubleshooting poor solubility.

Cosolvency_Mechanism Mechanism of Cosolvency cluster_before Before Cosolvent Addition cluster_after After Cosolvent Addition solvent1 Primary Solvent solute_agg Insoluble 2-Chloro-6- methylaniline (Aggregate) process Addition of Cosolvent (Alters solvent polarity) solvent_mix Solvent Mixture solute_diss Dissolved 2-Chloro-6- methylaniline cosolvent Cosolvent (e.g., Ethanol) cosolvent->process process->solute_diss

Caption: Mechanism of solubility enhancement using a cosolvent.

References

Technical Support Center: Safe Quenching Procedures for 2-Chloro-6-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving 2-chloro-6-methylaniline. The information is presented in a question-and-answer format to directly address potential issues and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] The compound can cause skin, eye, and respiratory irritation.[1][3] One of the significant risks is its ability to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1] It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][4]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Appropriate PPE is crucial for safety. This includes:

  • Eye/Face Protection : Tightly fitting safety goggles with side shields.[3]

  • Skin Protection : A flame-resistant lab coat and impervious gloves.[3]

  • Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] If exposure limits are exceeded, a full-face respirator with an appropriate filter is necessary.[3]

Q3: How should I prepare my workspace before starting a reaction with this compound?

A3: All operations should be conducted within a well-ventilated chemical fume hood.[5] Ensure that incompatible materials, such as strong oxidizing agents and acids, are not in the immediate vicinity.[1][4] Keep flammable materials away from the reaction area.[5] An emergency eyewash station and safety shower should be readily accessible.

Q4: What is the general principle for quenching a chemical reaction?

A4: Quenching is the process of deactivating any unreacted, energetic reagents in a controlled manner to render the mixture safe for workup and disposal.[6] This typically involves the slow, careful addition of a quenching agent to the reaction mixture, often at reduced temperatures to manage any exothermic reactions. The choice of quenching agent depends on the specific reactive species present.

Q5: How do I safely remove excess this compound from my reaction mixture after quenching?

A5: Since this compound is a basic compound, a common method for its removal is an acidic wash.[7] By washing the organic layer with a dilute aqueous acid like 1M HCl, the aniline is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[7] This is effective if your desired product is stable under acidic conditions.[7]

Troubleshooting Quenching Procedures

Problem: The reaction mixture becomes excessively hot during quenching.

  • Possible Cause : The quenching agent is being added too quickly, or the reaction is not being cooled adequately. Many quenching reactions are highly exothermic.

  • Recommended Solution :

    • Immediately stop the addition of the quenching agent.

    • Ensure the reaction flask is properly immersed in a cooling bath (e.g., an ice-water bath).

    • Resume the addition of the quenching agent at a much slower rate, dropwise, using an addition funnel to maintain control.

    • For highly reactive reagents like organometallics or metal hydrides, consider using a less reactive quenching agent initially, such as isopropanol, before adding water.[5][6]

Problem: An emulsion has formed during the aqueous workup.

  • Possible Cause : Incomplete quenching or the presence of finely divided solids can lead to the formation of stable emulsions between the organic and aqueous layers.

  • Recommended Solution :

    • Allow the mixture to stand for a period to see if the layers separate.

    • Add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Problem: Gas is evolving too rapidly from the reaction flask.

  • Possible Cause : This is common when quenching metal hydrides (e.g., LiAlH₄, NaH) or when neutralizing acidic solutions with carbonate bases, which release hydrogen and carbon dioxide gas, respectively.[6]

  • Recommended Solution :

    • Slow down or stop the addition of the quenching agent immediately.

    • Ensure the system is not sealed and has a safe outlet for the gas, such as a bubbler.[5]

    • Estimate the total volume of gas to be evolved beforehand to ensure the quenching rate is appropriately slow and controlled.[6]

Quantitative Data for Quenching Agents

The selection of a quenching agent is critical and depends on the class of compound being deactivated.

Reagent Class to be QuenchedPrimary Quenching AgentTemperatureAddition RateNotes
Organometallics (e.g., n-BuLi)Isopropanol, then Water[5]0 °CSlow, dropwiseHighly exothermic. Add isopropanol until fizzing subsides, then add a 1:1 isopropanol/water mix, followed by pure water.[5]
Metal Hydrides (e.g., LiAlH₄)Ethyl Acetate, then Methanol, then Water0 °CVery slow, dropwiseExtremely reactive with protic sources. The sequential addition of reagents with increasing reactivity is crucial for safety.
Strong Acids (e.g., H₂SO₄)Saturated NaHCO₃ or Na₂CO₃ solution0 °C to RTSlow, portion-wiseVigorous CO₂ evolution. Ensure adequate venting. Perform the addition slowly to control foaming.[8]
Acid Chlorides (e.g., SOCl₂)Water or dilute NaOH solution[6]0 °CSlow, dropwiseProduces acidic and potentially toxic fumes (e.g., HCl). Must be performed in a fume hood.[6]
Unreacted this compound1M Hydrochloric Acid (HCl)Room TemperatureN/A (during workup)Used to extract the basic aniline into the aqueous phase during the workup stage.[7]

Experimental Protocols

Protocol 1: General Quenching of Organometallic Reagents

This protocol describes a general procedure for quenching reactions involving pyrophoric organometallic reagents like butyllithium.

  • Preparation : Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath.[5]

  • Initial Quench : Slowly add isopropanol dropwise via a syringe or an addition funnel with vigorous stirring.[5] Monitor for gas evolution and exotherm. Continue the slow addition until the visible reaction (fizzing) subsides.[5]

  • Intermediate Quench : Switch to a 1:1 mixture of isopropanol and water and continue the slow, dropwise addition.

  • Final Quench : Once the reaction with the mixed solvent is no longer vigorous, slowly add water dropwise to quench any remaining reactive species.[5]

  • Warm-up : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the quench is complete before proceeding with the workup.[5]

Protocol 2: Acidic Workup for Removal of this compound

This protocol is used after a reaction is complete and quenched to remove the unreacted aniline starting material.

  • Transfer : Transfer the final reaction mixture to a separatory funnel. If needed, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure both phases are mobile.

  • First Wash : Add a volume of 1M aqueous HCl solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently and vent frequently.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated this compound hydrochloride salt.[7]

  • Repeat : Repeat the wash with 1M HCl one or two more times to ensure complete removal of the aniline.

  • Neutralization : Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Visualizations

Quenching_Decision_Tree start Reaction Complete. Identify Reactive Species is_pyrophoric Pyrophoric Reagent? (e.g., n-BuLi, LAH) start->is_pyrophoric is_acidic Strong Acid Present? is_pyrophoric->is_acidic No quench_pyrophoric 1. Cool to 0 °C 2. Slowly add Isopropanol 3. Slowly add H₂O is_pyrophoric->quench_pyrophoric Yes quench_acid 1. Cool to 0 °C 2. Slowly add sat. NaHCO₃ (aq) is_acidic->quench_acid Yes proceed Proceed to Workup is_acidic->proceed No is_basic Excess Aniline? workup_aniline Wash with 1M HCl (aq) during workup is_basic->workup_aniline Yes final Isolate Product is_basic->final No quench_pyrophoric->is_acidic quench_acid->proceed workup_aniline->final proceed->is_basic

Caption: A decision tree for selecting a safe quenching strategy.

Aniline_Removal_Workflow start Quenched Reaction Mixture (Organic Solvent) transfer Transfer to Separatory Funnel start->transfer add_hcl Add 1M HCl (aq) Shake and Vent transfer->add_hcl separate Separate Layers add_hcl->separate aq_layer Aqueous Layer: Aniline-HCl Salt separate->aq_layer org_layer Organic Layer: Desired Product separate->org_layer wash_bicarb Wash with sat. NaHCO₃ (aq) org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Filter and Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Workflow for removing this compound via acidic wash.

References

Technical Support Center: Enhancing Regioselectivity of Reactions with 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-6-methylaniline. The inherent steric hindrance and electronic properties of this molecule present unique challenges in controlling the regioselectivity of its reactions. This guide offers insights and practical solutions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity in reactions with this compound?

The primary challenges stem from the electronic and steric effects of the substituents on the aniline ring:

  • Steric Hindrance: The presence of a chloro and a methyl group in the ortho positions relative to the amino group creates significant steric bulk. This can hinder the approach of reagents to the adjacent positions and the amino group itself.

  • Directing Effects of Substituents:

    • The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.

    • The methyl group (-CH₃) is an activating and ortho, para-directing group.

    • The chloro group (-Cl) is a deactivating but ortho, para-directing group. The interplay of these directing effects, combined with steric hindrance, can lead to mixtures of products.

Q2: How can I achieve selective functionalization at the C3 position of this compound?

Direct functionalization at the C3 position is challenging due to steric hindrance from the adjacent methyl group. A common strategy is to use a directed metalation approach. By protecting the amine, for instance as a pivaloyl amide, you can direct lithiation to the C3 position, followed by quenching with an electrophile.

Q3: For electrophilic aromatic substitution, which position (C3, C4, or C5) is most likely to be substituted?

The substitution pattern in electrophilic aromatic substitution is a result of the combined directing effects of the substituents and steric hindrance. The amino group is the strongest activating group and will primarily direct incoming electrophiles to its ortho and para positions. However, the existing ortho substituents (chloro and methyl) sterically hinder further substitution at the C3 and C5 positions. Therefore, substitution is most likely to occur at the C4 position, which is para to the strongly activating amino group and less sterically hindered.

Q4: Why are my palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound giving low yields?

Low yields in palladium-catalyzed cross-coupling reactions with this compound are often due to the steric hindrance around the chloro and amino groups. This hindrance can impede the oxidative addition and reductive elimination steps in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial to promote these challenging steps. Additionally, optimizing the base, solvent, and temperature is critical for success.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Formation of multiple isomers (e.g., substitution at C3, C4, and C5).- The reaction conditions are too harsh, leading to a loss of selectivity.- The directing groups are competing, and the reaction is not sufficiently selective under the chosen conditions.- Protect the amino group: Converting the highly activating amino group to a less activating amide (e.g., acetamide) can modulate its directing strength and improve selectivity.- Use milder reaction conditions: Lower the reaction temperature and use a less reactive electrophile to favor the thermodynamically preferred product.- Employ a Lewis acid catalyst: In some cases, a Lewis acid can help to pre-complex with the substrate and enhance selectivity.
No reaction or very low conversion.- The deactivating effect of the chloro group, combined with steric hindrance, is preventing the reaction.- The electrophile is not strong enough.- Use a more potent electrophile. - Increase the reaction temperature , but be mindful of potential loss of selectivity.- Consider a different synthetic route , such as a directed ortho-metalation strategy.
Issue 2: Low Yields and Side Reactions in Directed ortho-Metalation (DoM)
Symptom Possible Cause Suggested Solution
Low yield of the desired ortho-lithiated product.- Incomplete deprotonation.- The directing group is not effective enough.- The organolithium reagent is being consumed by side reactions.- Protect the amino group: Use a strong directing group like a pivaloyl amide.- Use a stronger base: Consider using s-BuLi or t-BuLi instead of n-BuLi.- Add a chelating agent: TMEDA can break up organolithium aggregates and increase basicity.- Optimize the reaction temperature: Lithiation is typically performed at low temperatures (-78 °C to 0 °C).
Formation of multiple products.- Lithiation at multiple sites.- Reaction of the organolithium reagent with the solvent or other components.- Ensure the directing group provides unambiguous regiocontrol. - Use a non-reactive solvent like THF or diethyl ether.- Carefully control the stoichiometry of the organolithium reagent.
Issue 3: Inefficient Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Low conversion in Buchwald-Hartwig amination.- The ligand is not suitable for the sterically hindered substrate.- The base is not strong enough or is sterically hindered.- Catalyst deactivation.- Screen bulky, electron-rich phosphine ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for hindered substrates.- Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is commonly used.- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Low yield in Suzuki-Miyaura coupling.- Poor transmetalation due to steric hindrance.- Ineffective ligand.- Unsuitable base or solvent.- Select an appropriate ligand: Bulky, electron-rich phosphine ligands can facilitate the coupling of sterically demanding partners.- Choose the right base: K₃PO₄ or Cs₂CO₃ are often effective.- Use a solvent system that promotes the reaction, such as toluene/water or dioxane/water mixtures.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1P(t-Bu)₃NaOtBuToluene1002445
2XPhosNaOtBuToluene1001285
3SPhosNaOtBuToluene1001282
4RuPhosK₃PO₄Dioxane1101875

Note: Yields are representative for the coupling of sterically hindered aryl chlorides with primary amines and may vary for this compound.

Experimental Protocols

Protocol 1: N-Pivaloyl Protection of this compound
  • To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 equiv).

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-pivaloyl protected aniline.

Protocol 2: Directed ortho-Lithiation and Silylation
  • Dissolve the N-pivaloyl-2-chloro-6-methylaniline (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add s-butyllithium (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the XPhos ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the primary amine (1.2 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Potential Products 2_Chloro_6_methylaniline This compound Reaction_Conditions Reaction Conditions (e.g., Lewis Acid, Solvent) 2_Chloro_6_methylaniline->Reaction_Conditions Electrophile Electrophile (E+) Electrophile->Reaction_Conditions Product_C4 C4-Substituted Product (Major) Reaction_Conditions->Product_C4 Favored Pathway (para to -NH2) Product_C3_C5 C3/C5-Substituted Products (Minor - Steric Hindrance) Reaction_Conditions->Product_C3_C5 Disfavored Pathway (Steric Hindrance)

Caption: Regioselectivity in electrophilic aromatic substitution.

Directed_Ortho_Metalation_Workflow Start This compound Protection N-Pivaloyl Protection Start->Protection Protected_Aniline N-Pivaloyl-2-chloro-6-methylaniline Protection->Protected_Aniline Lithiation Directed ortho-Lithiation (s-BuLi, THF, -78 °C) Protected_Aniline->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Quench Quench with Electrophile (E+) Lithiated_Intermediate->Quench Product 3-Substituted Product Quench->Product

Caption: Workflow for directed ortho-metalation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Intermediate Ar-Pd(II)(Cl)L OxAdd->PdII_Intermediate Amine_Coord Amine Coordination PdII_Intermediate->Amine_Coord R'-NH2 Amido_Complex [Ar-Pd(II)(NHR')L]+ Amine_Coord->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Product Ar-NHR' Reductive_Elim->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-methylaniline is a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its efficient synthesis is a subject of considerable interest in the chemical industry. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, a quantitative comparison of key metrics, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors, including the desired scale, available starting materials, cost considerations, and safety protocols. The following table summarizes the key quantitative data for the three routes discussed in this guide.

ParameterRoute 1: From 3-Chloro-5-methyl-4-nitroanilineRoute 2: From 2-Chloroaniline (Ortholithiation)Route 3: From 4-Amino-3-methylbenzenesulfonic acid
Starting Material 3-Chloro-5-methyl-4-nitroaniline2-Chloroaniline4-Amino-3-methylbenzenesulfonic acid
Key Reagents NaNO₂, H₂SO₄, H₃PO₂, Fe powdertert-Butyl lithium, Methyl bromideAcetic anhydride, NaOH, Chlorinating agent, Sulfolane, HCl
Overall Yield 82.5%[3][4]65.9%[1]Not explicitly stated (intermediate yield of 100% reported for one step)[3]
Reaction Steps One-pot reaction[2][3]Two steps (lithiation and methylation)[1]Three main steps (acetylation, chlorination, deamination/decarboxylation)[1][3]
Key Advantages High yield, one-pot procedure, uses readily available and inexpensive reagents, green solvent (water).[3][4]Direct methylation of a readily available starting material.Utilizes a different set of starting materials, potentially offering an alternative when other precursors are unavailable.
Key Disadvantages Multi-step precursor synthesis may be required.Use of pyrophoric tert-butyl lithium requires stringent anhydrous and inert atmosphere conditions, posing safety concerns.[4]Multi-step process, potentially lower overall yield, involves a high-temperature final step.[3]

Experimental Protocols

Route 1: Synthesis from 3-Chloro-5-methyl-4-nitroaniline

This one-pot method involves diazotization to remove an amino group, followed by the reduction of a nitro group.[2][3]

Materials:

  • 3-Chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 ml, 92 mmol)

  • Sodium Nitrite (NaNO₂) (1.863 g, 27 mmol)

  • 50% Hypophosphorous Acid (H₃PO₂) aqueous solution (15 ml, 164 mmol)

  • Iron powder (4.90 g, 87.5 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a 250 ml round-bottom flask, suspend 3-chloro-5-methyl-4-nitroaniline in 5 ml of water and cool to 0°C.

  • Slowly add 20 ml of diluted sulfuric acid (prepared by diluting 5 ml of concentrated H₂SO₄ with water) to the flask while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

  • Slowly add a solution of sodium nitrite (1.863 g in 15 ml of water) to the reaction mixture. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • To the reaction mixture, add 15 ml of 50% hypophosphorous acid solution and stir at 0°C for 3 hours.

  • Slowly raise the temperature to 90°C and add iron powder in batches over approximately 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • Filter the hot reaction mixture and allow the filtrate to cool.

  • Extract the filtrate with dichloromethane (3 x 20 ml).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound (2.918 g, 82.5% yield).[3]

Route 2: Synthesis from 2-Chloroaniline via Ortholithiation

This method utilizes directed ortholithiation to introduce a methyl group adjacent to the amino group of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • tert-Butyl lithium (t-BuLi)

  • Methyl tert-butyl ether (MTBE)

  • Methyl bromide (CH₃Br)

  • Anhydrous, inert solvent (e.g., THF)

  • Acid for workup

Procedure: Note: A detailed, step-by-step experimental protocol with specific quantities and reaction times was not available in the searched literature. The following is a general procedure based on the described transformation.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloroaniline in an anhydrous solvent such as THF.

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a solution of tert-butyl lithium. The t-BuLi acts as a strong base to deprotonate the position ortho to the amino group, which is directed by the chloro and amino substituents.

  • After the lithiation is complete, add methyl bromide as the electrophile to introduce the methyl group.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with a suitable acidic solution to protonate the aniline and neutralize any remaining base.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product, likely through distillation or chromatography, to obtain this compound. The reported yield for this method is 65.9%.[1]

Route 3: Synthesis from 4-Amino-3-methylbenzenesulfonic acid

This multi-step synthesis involves the protection of the amino group, chlorination, and a final deprotection/decarboxylation step.

Materials:

  • 4-Amino-3-methylbenzenesulfonic acid

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Chlorinating agent (e.g., sodium chlorate in hydrochloric acid)

  • Sulfolane

  • Concentrated Hydrochloric Acid (HCl)

Procedure: Note: This protocol is based on the steps outlined in patent CN110015963A. Specific quantities for a representative scale were not fully detailed in the available abstract.

  • Acetylation: In a suitable reactor, react 4-amino-3-methylbenzenesulfonic acid with acetic anhydride in the presence of sodium hydroxide as an acid-binding agent to form 4-acetamido-3-methylbenzenesulfonic acid sodium salt. This is described as a one-pot method.[1]

  • Chlorination: The 4-acetamido-3-methylbenzenesulfonic acid sodium salt is then subjected to chlorination to introduce a chlorine atom at the 2-position, yielding 2-chloro-4-acetamido-3-methylbenzenesulfonic acid. The reaction is carried out in a solvent such as acetic acid or hydrochloric acid at a temperature of 40-50°C.[3] An intermediate yield of 100% with a purity of 96.21% has been reported for this step.[3]

  • Deamination and Decarboxylation: The final step involves the removal of the acetyl and sulfonic acid groups. Add 2-chloro-4-acetamido-3-methylbenzenesulfonic acid (115g) and concentrated hydrochloric acid (106g) to sulfolane (434g) in a three-necked flask. Heat the mixture to 120°C and maintain the reaction for 26 hours.[3] After the reaction, the mixture is worked up, which may involve neutralization and extraction, to isolate the final product, this compound.

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for each of the described synthesis routes.

Route1 start 3-Chloro-5-methyl-4-nitroaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO₂, H₂SO₄ 0°C intermediate2 2-Chloro-4-methyl-nitrobenzene intermediate1->intermediate2 2. H₃PO₂ 0°C product This compound intermediate2->product 3. Fe, H₂O 90°C Route2 start 2-Chloroaniline intermediate Ortho-lithiated Intermediate start->intermediate 1. t-BuLi, THF -78°C product This compound intermediate->product 2. CH₃Br Route3 start 4-Amino-3-methyl- benzenesulfonic acid intermediate1 4-Acetamido-3-methyl- benzenesulfonic acid start->intermediate1 1. Acetic anhydride, NaOH intermediate2 2-Chloro-4-acetamido-3-methyl- benzenesulfonic acid intermediate1->intermediate2 2. Chlorination product This compound intermediate2->product 3. HCl, Sulfolane 120°C, 26h

References

A Comparative Guide to 2-Chloro-6-methylaniline and 4-Chloro-2-methylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Chloro-methylanilines are a class of versatile intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. Among these, the constitutional isomers 2-Chloro-6-methylaniline and 4-Chloro-2-methylaniline are of significant industrial importance. This guide provides an objective comparison of these two isomers, focusing on their physical properties, synthetic applications, and relative reactivity, supported by experimental data and detailed protocols to aid in informed decision-making for research and development.

Physicochemical Properties: A Tabulated Comparison

A clear understanding of the physical properties of reagents is crucial for experimental design and process scale-up. The following table summarizes the key physicochemical data for this compound and 4-Chloro-2-methylaniline.

PropertyThis compound4-Chloro-2-methylaniline
CAS Number 87-63-8[1]95-69-2
Molecular Formula C₇H₈ClN[1]C₇H₈ClN
Molecular Weight 141.60 g/mol [1]141.60 g/mol
Appearance Clear yellow to red-brown liquid[2]Colorless to pale yellow liquid or solid[3]
Melting Point 10-12 °C[4][5]24-27 °C[6]
Boiling Point 215 °C[4][5]241 °C[6]
Density ~1.152 g/mL at 25 °C[5]~1.19 g/mL at 25 °C[6]
Solubility Immiscible in water[2]Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[3]

Structural and Reactivity Analysis

The differing placement of the chloro and methyl substituents on the aniline ring significantly influences the steric and electronic environment of the amino group, thereby dictating the reactivity of each isomer.

This compound: The presence of two ortho substituents (chloro and methyl) creates significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles, leading to slower reaction rates in transformations such as acylation and alkylation.[6] The electron-withdrawing nature of the chlorine atom at the ortho position also decreases the basicity of the aniline.

4-Chloro-2-methylaniline: In this isomer, one ortho position is occupied by a methyl group, while the chloro group is at the para position. The steric hindrance around the amino group is less pronounced compared to its 2,6-disubstituted counterpart. The methyl group at the ortho position provides some steric shielding, while the para-chloro group primarily exerts an electron-withdrawing inductive effect, which reduces the nucleophilicity of the amino group. However, the overall steric accessibility is greater than in this compound.

This difference in steric hindrance is a critical factor in synthetic planning. For instance, reactions requiring unhindered access to the amino nitrogen will likely proceed more efficiently with 4-Chloro-2-methylaniline.

Caption: Structural differences and their impact on reactivity.

Applications in Synthesis

Both isomers serve as crucial building blocks for a range of important molecules.

This compound is a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[7] Notably, it is a critical precursor for the production of Dasatinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] Its application also extends to the synthesis of other kinase inhibitors and various fine chemicals.[8]

4-Chloro-2-methylaniline , also known as 4-chloro-o-toluidine, has historically been used as an intermediate in the production of the pesticide chlordimeform . It is also a precursor for some azo dyes .[9] Its synthetic utility includes the preparation of N-allylated derivatives and N-(4-chloro-2-methylphenyl)benzamide.[6][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory work. Below are representative procedures for the N-acetylation of both isomers, a common transformation for anilines.

Protocol 1: N-Acetylation of this compound

Objective: To synthesize N-(2-chloro-6-methylphenyl)acetamide via acetylation of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL Erlenmeyer flask, suspend this compound (e.g., 5.0 g, 35.3 mmol) in 100 mL of deionized water.

  • To this suspension, add sodium acetate (e.g., 5.8 g, 70.7 mmol) and stir until it dissolves.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (e.g., 4.0 mL, 42.4 mmol) dropwise to the cold, stirred suspension.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-chloro-6-methylphenyl)acetamide.

  • Dry the purified crystals, and determine the yield and melting point.

Protocol 2: N-Acetylation of 4-Chloro-2-methylaniline

Objective: To synthesize N-(4-chloro-2-methylphenyl)acetamide via acetylation of 4-Chloro-2-methylaniline with acetic anhydride.

Materials:

  • 4-Chloro-2-methylaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL beaker, dissolve 4-Chloro-2-methylaniline (e.g., 5.0 g, 35.3 mmol) in 100 mL of water and add concentrated hydrochloric acid (e.g., 3.0 mL) to form the hydrochloride salt, ensuring the aniline dissolves.

  • In a separate beaker, prepare a solution of sodium acetate (e.g., 7.0 g, 85.3 mmol) in 20 mL of water.

  • To the stirred solution of the aniline hydrochloride, add acetic anhydride (e.g., 4.0 mL, 42.4 mmol).

  • Immediately after, add the sodium acetate solution to the reaction mixture. A white precipitate of the product should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude N-(4-chloro-2-methylphenyl)acetamide from ethanol to obtain the purified product.

  • Dry the crystals and characterize them by yield and melting point.

G General Experimental Workflow for N-Acetylation start Start dissolve Dissolve/Suspend Aniline Isomer in Aqueous Medium start->dissolve add_reagents Add Acetic Anhydride & Sodium Acetate dissolve->add_reagents react Stir at 0°C then Room Temperature add_reagents->react precipitate Precipitation of N-acetylated Product react->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize: Yield, Melting Point, Spectroscopy dry->characterize end End characterize->end

Caption: A generalized workflow for the N-acetylation of chloro-methylaniline isomers.

Conclusion

The choice between this compound and 4-Chloro-2-methylaniline in a synthetic strategy is dictated by a careful consideration of both steric and electronic factors, as well as the desired final product.

  • This compound is the isomer of choice when its specific substitution pattern is required for the target molecule, such as in the synthesis of Dasatinib. Researchers must, however, account for its sterically hindered nature, which may necessitate more forcing reaction conditions.

  • 4-Chloro-2-methylaniline offers greater reactivity in reactions where the amino group is the primary site of transformation due to reduced steric hindrance. This makes it a more general-purpose intermediate for a variety of chemical syntheses, including the production of dyes and agrochemicals.

By understanding the distinct properties and reactivity of these two isomers, researchers can optimize their synthetic routes, improve yields, and ultimately accelerate the development of new chemical entities.

References

Spectroscopic Comparison of 2-Chloro-6-methylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical. This guide provides a comprehensive spectroscopic comparison of 2-chloro-6-methylaniline and its isomers, offering key differentiating features based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.

The structural isomers of this compound, which include other chloro-methylaniline variants, present a challenge in analysis due to their identical molecular weight and similar chemical properties. However, subtle differences in the substitution pattern on the benzene ring lead to distinct spectroscopic signatures. This guide will focus on the comparison of this compound with its closely related isomers: 3-chloro-2-methylaniline, 4-chloro-2-methylaniline, 5-chloro-2-methylaniline, and 3-chloro-4-methylaniline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the isomers of this compound.

Infrared (IR) Spectroscopy
IsomerN-H Stretching (cm⁻¹)C-H Aromatic Stretching (cm⁻¹)C=C Aromatic Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)
This compound ~3400-3500 (two bands)~3000-3100~1600, ~1450~1300~750
3-Chloro-2-methylaniline ~3400-3500 (two bands)~3000-3100~1610, ~1470~1280~780
4-Chloro-2-methylaniline ~3400-3500 (two bands)~3000-3100~1620, ~1490~1260~810
5-Chloro-2-methylaniline ~3400-3500 (two bands)~3000-3100~1600, ~1480~1290~800
3-Chloro-4-methylaniline ~3400-3500 (two bands)~3000-3100~1615, ~1495~1270~820

Note: The exact peak positions can vary slightly based on the sample preparation and the specific instrument used.

Key Differentiating Features in IR: The primary distinctions lie in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching and the out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring, providing a unique fingerprint for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
Isomer-NH₂ Protons (δ, ppm)Aromatic Protons (δ, ppm)-CH₃ Protons (δ, ppm)
This compound [1][2][3]~3.8 (broad s)6.6-7.1 (m)~2.2 (s)
3-Chloro-2-methylaniline [4]~3.7 (broad s)6.7-7.0 (m)~2.3 (s)
4-Chloro-2-methylaniline ~3.7 (broad s)6.6-7.1 (m)~2.1 (s)
5-Chloro-2-methylaniline [5]~3.6 (broad s)6.5-7.0 (m)~2.1 (s)
3-Chloro-4-methylaniline [6]~3.6 (broad s)6.6-7.1 (m)~2.2 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Key Differentiating Features in ¹H NMR: The chemical shifts and, more importantly, the splitting patterns of the aromatic protons are the most reliable indicators for distinguishing between the isomers. The number of distinct aromatic proton signals and their coupling constants will differ based on the relative positions of the chloro, methyl, and amino groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
IsomerAromatic Carbons (δ, ppm)-CH₃ Carbon (δ, ppm)
This compound [1]~118-145~17
3-Chloro-2-methylaniline ~115-146~15
4-Chloro-2-methylaniline ~116-144~17
5-Chloro-2-methylaniline ~115-147~17
3-Chloro-4-methylaniline ~115-145~19

Key Differentiating Features in ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The distinct chemical shifts of the carbon atoms directly bonded to the chlorine, nitrogen, and methyl groups, as well as the ipso, ortho, meta, and para carbons, provide a unique fingerprint for each isomer.

Mass Spectrometry (Electron Ionization)
IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound [7]141/143 (isotope pattern)106 (M-Cl)⁺, 126 (M-CH₃)⁺
3-Chloro-2-methylaniline 141/143 (isotope pattern)106 (M-Cl)⁺, 126 (M-CH₃)⁺
4-Chloro-2-methylaniline 141/143 (isotope pattern)106 (M-Cl)⁺, 126 (M-CH₃)⁺
5-Chloro-2-methylaniline [8]141/143 (isotope pattern)106 (M-Cl)⁺, 126 (M-CH₃)⁺
3-Chloro-4-methylaniline 141/143 (isotope pattern)106 (M-Cl)⁺, 126 (M-CH₃)⁺

Key Differentiating Features in MS: While all isomers exhibit the same molecular ion peaks (m/z 141 and 143 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes), the relative intensities of the fragment ions can differ. The fragmentation pattern, particularly the loss of the chlorine atom (M-Cl)⁺ and the methyl group (M-CH₃)⁺, is characteristic. Subtle differences in the relative abundances of these and other smaller fragments can aid in distinguishing the isomers, though this often requires careful comparison with reference spectra.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.

  • Data Acquisition : A background spectrum is recorded first to subtract the atmospheric CO₂ and water vapor signals. The sample is then placed in the infrared beam path. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used for the analysis of these volatile isomers.

  • Sample Preparation : A dilute solution of the sample (typically 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation : A small volume of the sample solution (e.g., 1 µL) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection : As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomer Samples (this compound & others) Prep_IR Prepare for IR (Neat film, KBr pellet, or ATR) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl3 with TMS) Sample->Prep_NMR Prep_MS Prepare for GC-MS (Dilute in volatile solvent) Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS GC-MS Analysis Prep_MS->MS Data_IR Analyze IR Spectra (Functional groups, fingerprint region) IR->Data_IR Data_NMR Analyze NMR Spectra (Chemical shifts, splitting patterns) NMR->Data_NMR Data_MS Analyze Mass Spectra (Molecular ion, fragmentation) MS->Data_MS Compare Compare Spectroscopic Data (Identify key differences) Data_IR->Compare Data_NMR->Compare Data_MS->Compare Conclusion Isomer Identification and Differentiation Compare->Conclusion

Caption: Workflow for isomeric differentiation.

By following this structured approach and utilizing the comparative data provided, researchers can confidently distinguish between the various isomers of this compound, ensuring the integrity of their research and development activities.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Chloro-6-methylaniline is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of the two most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein, supported by representative experimental data and detailed methodologies, will aid in the selection of the most suitable analytical method for your specific application.

Method Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quantification versus trace impurity analysis). The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound and its related impurities.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2.0%< 5.0%
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Typical Application Quantification of the main component and known impurities in drug substances and formulations.Trace-level impurity analysis, identification of unknown impurities, and analysis in complex matrices.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and GC-MS are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a similar target concentration as the standard solution.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of different concentrations (e.g., 10-150 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and under the same operating conditions. Calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for the determination of this compound at trace levels and for the identification of unknown impurities.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards at the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.

4. Validation Procedure:

  • Specificity: Analyze a blank solvent, a standard solution, and a sample solution. The specificity is confirmed by the unique retention time and the characteristic mass spectrum of this compound.

  • Linearity: Inject the series of calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform spike-recovery experiments on a representative matrix.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion or through statistical methods based on the calibration curve.

Visualizing the Workflow

To better illustrate the logical flow of validating an analytical method and the comparative aspects of HPLC and GC-MS, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_reporting 3. Documentation and Approval start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis and Statistical Evaluation robustness->data_analysis report Prepare Validation Report data_analysis->report approval Review and Approval report->approval end Validated Analytical Method approval->end

Caption: A generalized workflow for the validation of an analytical method.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method compound This compound (Analyte) hplc_principle Principle: Liquid-Solid Partitioning compound->hplc_principle gcms_principle Principle: Gas-Solid Partitioning & Mass-to-Charge Ratio compound->gcms_principle hplc_adv Advantages: - Good for non-volatile compounds - Simpler sample preparation - Robust for routine QC hplc_principle->hplc_adv hplc_lim Limitations: - Lower sensitivity than GC-MS - Less definitive identification hplc_adv->hplc_lim gcms_adv Advantages: - High sensitivity and selectivity - Definitive identification - Ideal for trace analysis gcms_principle->gcms_adv gcms_lim Limitations: - Requires volatile & thermally stable analytes - Potentially more complex sample prep gcms_adv->gcms_lim

Caption: Key principles and comparative aspects of HPLC and GC-MS.

Conclusion

Both HPLC-UV and GC-MS are suitable and powerful techniques for the analytical method validation of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control and quantification of the bulk substance, a validated HPLC-UV method offers robustness and simplicity. For trace-level impurity determination, identification of unknown impurities, or analysis in complex sample matrices, the superior sensitivity and selectivity of a validated GC-MS method are indispensable. This guide provides the foundational information required to select, develop, and validate an appropriate analytical method for this compound, ensuring data of the highest quality and integrity.

A Researcher's Guide to Assessing the Purity of Synthesized 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals. We present detailed experimental protocols, comparative data, and a logical workflow to aid in the selection of the most appropriate analytical methodology.

Introduction to this compound and Its Importance

This compound is a vital building block in organic synthesis, notably in the production of kinase inhibitors used in targeted cancer therapies. Given its role in active pharmaceutical ingredients (APIs), the purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, byproducts of side reactions, or degradation products, must be meticulously identified and quantified.

Understanding Potential Impurities

The impurity profile of synthesized this compound is intrinsically linked to its manufacturing process. Common synthetic routes include the reduction of a nitro group and chlorination of a toluidine derivative. Based on these pathways, potential process-related impurities may include:

  • Isomeric Impurities: Positional isomers such as 3-Chloro-2-methylaniline and 4-Chloro-2-methylaniline can be challenging to separate due to their similar physicochemical properties.

  • Unreacted Starting Materials: Residual precursors, for example, 2-methylaniline or nitrotoluene derivatives, may be present if the reaction has not gone to completion.

  • Byproducts: Unwanted products from side reactions, such as dichlorinated species or other derivatives, can be formed under certain reaction conditions.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.

Table 1: Comparison of HPLC Purity Assessment with a Commercial Standard

ParameterSynthesized this compoundCommercial Standard (≥98%)
Purity by HPLC (%) 99.598.7
Major Impurity (%) 0.3 (Isomer A)0.8 (Isomer B)
Other Impurities (%) 0.20.5
Retention Time (min) 8.58.5
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying volatile impurities.

Table 2: GC-MS Analysis of Potential Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.3141, 106, 77
Isomer A12.1141, 106, 77
Unreacted Starting Material9.8Varies by precursor
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, ramp to 280°C.

  • Mass Spectrometer: Electron Impact (EI) ionization mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities, often without the need for a reference standard for every impurity. ¹H NMR is particularly useful for this purpose.

In the ¹H NMR spectrum of this compound, specific peaks corresponding to the aromatic protons and the methyl group can be observed. The presence of impurities will manifest as additional, often smaller, peaks in the spectrum. By integrating the peaks of the main compound and the impurities, a quantitative assessment of purity can be made. For instance, a small set of peaks with a similar splitting pattern in the aromatic region but at slightly different chemical shifts could indicate the presence of an isomer.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_evaluation Purity Evaluation & Comparison Synthesis Synthesized This compound Initial_NMR Initial ¹H NMR Synthesis->Initial_NMR HPLC HPLC Analysis Initial_NMR->HPLC GC_MS GC-MS Analysis Initial_NMR->GC_MS Purity_Quantification Quantify Purity & Impurities HPLC->Purity_Quantification Impurity_ID Identify Impurities GC_MS->Impurity_ID Comparison Compare with Commercial Standard Purity_Quantification->Comparison Impurity_ID->Comparison Final_Report Final Purity Report Comparison->Final_Report

A Comparative Guide to the Reactivity of Chloro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-chloro-substituted anilines. The presence and position of the chlorine atom on the aniline ring significantly influence the electron density of the aromatic system and the nucleophilicity of the amino group, thereby affecting the outcome and rate of various chemical transformations. This document summarizes experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reactivity principles and workflows.

Comparative Reactivity Data

The reactivity of chloro-substituted anilines is a balance between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the chlorine atom, as well as the activating and ortho-, para-directing effects of the amino group.

Basicity of Chloro-Substituted Anilines

The basicity of anilines, a measure of the availability of the lone pair of electrons on the nitrogen atom, is a fundamental indicator of their nucleophilicity. The position of the electron-withdrawing chloro group significantly impacts the pKa of the conjugate acid.[1][2]

CompoundpKa of Conjugate AcidRelative Basicity
Aniline4.6Most Basic
p-Chloroaniline4.2Less basic than aniline
m-Chloroaniline3.34[3]Less basic than p-chloroaniline
o-Chloroaniline2.7Least Basic

Note: A higher pKa value corresponds to a stronger base.[2] The ortho-isomer is the least basic due to the proximity of the electron-withdrawing chlorine atom to the amino group, which exerts a strong inductive effect and potential steric hindrance.[1] In the para-position, the +R effect of chlorine can partially counteract the -I effect, making it more basic than the ortho and meta isomers.[1][4]

Electrophilic Aromatic Substitution: Nitration

In electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group.[5] However, the deactivating nature of the chlorine atom and the protonation of the amino group in acidic media complicate the reactivity and regioselectivity.[5][6][7]

Substituent PositionExpected Major ProductsRelative Reactivity
Ortho2-Chloro-4-nitroaniline, 2-Chloro-6-nitroanilineDeactivated
Meta3-Chloro-2-nitroaniline, 3-Chloro-4-nitroaniline, 3-Chloro-6-nitroanilineDeactivated
Para4-Chloro-2-nitroanilineDeactivated

Note: Direct comparative yield data under identical conditions is sparse in the literature. The reactivity is generally lower than that of aniline due to the deactivating effect of the chlorine atom.[6][7]

Diazotization Reaction

The diazotization of anilines to form diazonium salts is a crucial reaction in synthetic chemistry. The rate of this reaction is influenced by the nucleophilicity of the amino group.

CompoundRelative Rate of Diazotization
AnilineStandard
p-ChloroanilineSlower than aniline
m-ChloroanilineSlower than p-chloroaniline
o-ChloroanilineSlowest

Note: A kinetic study on the diazotisation of aniline and chloroanilines in dilute sulphuric acid solutions has been conducted, indicating that the reaction rate is dependent on the base strength of the amine.[8] Electron-withdrawing groups, like chlorine, decrease the nucleophilicity of the amino nitrogen, slowing down the reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Chloroaniline

This protocol is a general method for the nitration of chloroanilines, which requires protection of the amino group to prevent oxidation and control the regioselectivity.[10]

Step 1: Acetylation of Chloroaniline

  • In a flask, dissolve the chloroaniline isomer (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) to the solution.

  • Heat the mixture gently for 30 minutes.

  • Pour the reaction mixture into ice-water to precipitate the corresponding acetanilide.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Nitration of the Acetanilide

  • Add the dried acetanilide to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitro-acetanilide product.

  • Filter the product, wash with water until neutral, and dry.

Step 3: Hydrolysis of the Nitro-acetanilide

  • Reflux the nitro-acetanilide product in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-chloroaniline.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Diazotization of a Chloroaniline

This protocol describes the formation of a diazonium salt from a chloroaniline, which can then be used in subsequent reactions like Sandmeyer or coupling reactions.[11][12][13]

Materials:

  • Chloroaniline isomer

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a beaker, suspend the chloroaniline isomer (1.0 eq.) in a mixture of concentrated acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting solution contains the chloro-substituted benzenediazonium salt and is ready for immediate use in a subsequent reaction.

Visualizations

Logical Relationship: Factors Affecting Chloroaniline Reactivity

G Factors Influencing Chloroaniline Reactivity substituent Chloro Substituent inductive Inductive Effect (Electron Withdrawing) substituent->inductive -I Effect resonance Resonance Effect (Electron Donating) substituent->resonance +R Effect amino Amino Group (-NH2) activating Increases Ring Electron Density amino->activating Activating directing Directs Electrophiles to ortho/para amino->directing o, p-directing position Position (ortho, meta, para) position->inductive Strongest at ortho position->resonance Effective at ortho/para reactivity Overall Reactivity inductive->reactivity Decreases resonance->reactivity Increases activating->reactivity Increases

Caption: Factors influencing chloroaniline reactivity.

Experimental Workflow: Diazotization of Chloroaniline

G Workflow for Chloroaniline Diazotization start Start: Chloroaniline Isomer step1 Suspend in cold acid (HCl or H2SO4) (0-5 °C) start->step1 step3 Dropwise addition of NaNO2 solution to aniline suspension step1->step3 step2 Prepare cold aqueous NaNO2 solution step2->step3 step4 Maintain temperature at 0-5 °C step3->step4 Critical Control step5 Stir for 15-30 min post-addition step4->step5 end End: Diazonium Salt Solution (Ready for use) step5->end

Caption: Workflow for chloroaniline diazotization.

Signaling Pathway: Electrophilic Substitution Mechanism

G Mechanism of Electrophilic Substitution chloroaniline Chloro-substituted Aniline intermediate Sigma Complex (Arenium Ion Intermediate) chloroaniline->intermediate Attack by pi-electrons electrophile Electrophile (E+) electrophile->intermediate product Substituted Product intermediate->product Deprotonation proton_loss -H+ intermediate->proton_loss

Caption: Mechanism of electrophilic substitution.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-6-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylaniline is a key chemical intermediate, primarily recognized for its role in the synthesis of a variety of biologically active compounds.[1][2] While the parent compound itself is associated with toxic properties, its derivatives have been extensively explored for therapeutic applications, exhibiting a range of activities including anticancer, antimicrobial, and antifungal effects.[1][3][4] This guide provides a comparative overview of the biological activity of this compound versus its prominent derivatives, supported by experimental data and detailed methodologies.

Biological Activity of this compound

The available data on this compound primarily highlights its toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] Animal studies have indicated that ingestion of less than 150 grams may be fatal or cause serious health damage in individuals.[3] The substance can induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3]

Table 1: Acute Toxicity Data for this compound

ParameterValueSpeciesRoute of ExposureReference
LDLo (Lowest published lethal dose)200 mg/kgCatSubcutaneous[7]

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant and varied biological activities. This section explores the anticancer, antimicrobial, and antifungal properties of three major classes of its derivatives: quinolines, indazoles, and the notable tyrosine kinase inhibitor, Dasatinib.

Anticancer Activity

Dasatinib, a prominent anticancer drug, is synthesized using this compound as a key precursor.[2][8] It is a multi-targeted inhibitor of the Bcr-Abl and Src family kinases, which are implicated in the pathogenesis of Chronic Myelogenous Leukemia (CML).[9][10] Dasatinib is reported to be 325-fold more potent than imatinib against cells expressing wild-type Bcr-Abl.[10]

Signaling Pathway of Dasatinib

Dasatinib inhibits the constitutive tyrosine kinase activity of the Bcr-Abl oncoprotein, which is responsible for the uncontrolled proliferation of myeloid cells in CML.[11] By binding to the ATP-binding site of the kinase domain, Dasatinib blocks the phosphorylation of downstream target proteins, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis.[11][12]

Dasatinib_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL Oncoprotein Downstream Downstream Signaling Proteins (e.g., STAT5, PI3K/Akt, RAS/MAPK) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Postulated inhibition of the BCR-ABL signaling pathway by Dasatinib.

Novel quinoline derivatives synthesized from precursors related to this compound have shown promising cytotoxic activity against various cancer cell lines. For instance, certain N-alkylated, 2-oxoquinoline derivatives have demonstrated significant inhibitory concentration percentages (IC%) on the HEp-2 larynx tumor cell line.[13] Another study reported that a quinoline-based dihydrazone derivative exhibited an IC50 value of 7.05 μM against the MCF-7 breast cancer cell line.[14]

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Quinoline-based dihydrazone (3c)MCF-7 (Breast)7.05[14]
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)HL-60(TB) (Leukemia)0.11[15]
4-methyl-6-methoxy-8-[(furan-2-ylmethyl)amino]-5-(3-trifluoromethylphenoxy)quinoline (6)T-47D (Breast)0.016[15]

Indazole derivatives represent another class of compounds with significant anticancer potential.[16] Several indazole-based drugs, such as Axitinib and Pazopanib, are already used in cancer therapy.[16] Studies on newly synthesized indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[17][18] For example, one derivative (2f) showed an IC50 of 0.23 μM against the 4T1 breast cancer cell line.[18]

Table 3: Cytotoxic Activity of Selected Indazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Indazole derivative (2f)4T1 (Breast)0.23[18]
Indazole derivative (2f)HepG2 (Liver)0.80[18]
Indazole derivative (6o)K562 (Leukemia)5.15[19]
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[20] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair.[21] The planar structure of the quinoline ring can also intercalate with DNA, further disrupting cellular processes.[21] Some novel quinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.125 μg/mL.[22]

Table 4: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Quinolone hybrid (5d)S. aureus (MRSA)0.125[22]
Quinolone hybrid (5d)E. coli2[22]
Quinoline derivative (3c)S. aureus8.3[21]
Antifungal Activity

Derivatives of this compound, including indazoles and sulfonylureas, have also been investigated for their antifungal properties. Some indazole derivatives have shown activity against Candida albicans and Candida glabrata, with MIC values in the micromolar range.[4] Sulfonylurea derivatives have been identified as inhibitors of acetohydroxyacid synthase (AHAS), an essential enzyme in the branched-chain amino acid biosynthesis pathway of fungi, making it a potential target for antifungal drug development.[23] However, some recent studies on novel sulfonylureas showed limited activity against Candida albicans.[8]

Table 5: Antifungal Activity of Selected Indazole and Sulfonylurea Derivatives

Compound ClassFungal StrainMICReference
Indazole derivative (68)C. albicans75 μM[4]
Indazole derivative (68)C. glabrata100 μM[4]
Sulfonylurea derivative (10c)C. albicans0.7 μg/mL[23]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological activity data. The following sections provide generalized protocols for the key assays mentioned in this guide.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570-600 nm F->G H Calculate IC50 value G->H

Caption: General workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[10]

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours.[10]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[10]

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from a dose-response curve.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[7][16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[7]

Antifungal Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative or semi-quantitative method for antifungal susceptibility testing.

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 × 10^6 to 5 × 10^6 cells/mL for yeasts).

  • Plate Inoculation: Evenly streak the fungal suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue for yeasts).[9]

  • Disk Application: Apply paper disks impregnated with a specific concentration of the test compound onto the agar surface.[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 4 to 7 days for dermatophytes).[9]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. The size of the zone correlates with the susceptibility of the fungus to the compound.

Conclusion

This compound serves as a versatile and crucial building block in the synthesis of a diverse range of biologically active molecules. While the parent compound exhibits significant toxicity, its derivatives, including quinolines, indazoles, and the renowned anticancer drug Dasatinib, have demonstrated potent therapeutic potential. The structure-activity relationship of these derivatives is a key area of ongoing research, with modifications to the core scaffold leading to enhanced efficacy and selectivity against various cancer cell lines, bacteria, and fungi. The experimental protocols outlined in this guide provide a foundation for the continued exploration and development of novel therapeutic agents derived from this compound.

References

A Guide to Inter-Laboratory Comparison of 2-Chloro-6-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2-Chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines a proposed study based on established methodologies for similar volatile organic compounds and aniline derivatives.[3][4][5] The objective is to offer a robust protocol to assess and compare the performance of different laboratories and analytical techniques, thereby ensuring data reliability and consistency across studies.

Analytical Methodologies for this compound

The primary analytical methods for the quantification of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds.[3][5][6] It offers high sensitivity and selectivity, allowing for accurate identification and quantification. For aniline derivatives, a capillary column such as a DB-5ms is often employed.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable alternative, particularly for polar and thermolabile compounds where GC analysis may require derivatization.[9] A reversed-phase column, such as a C18, with a mobile phase of methanol-water or acetonitrile-water is typically used for the separation of aniline derivatives.[7][9][10]

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical data from a proposed inter-laboratory study involving ten laboratories. In this scenario, each laboratory received a spiked sample with a known concentration of this compound (Assigned Value = 25.0 µg/mL). The performance of each laboratory is evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean. A Z-score between -2 and +2 is generally considered satisfactory.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Mean (n=3)Standard DeviationZ-Score
Lab 01GC-MS24.5, 24.8, 24.624.630.15-0.53
Lab 02HPLC26.1, 25.8, 25.925.930.151.39
Lab 03GC-MS23.9, 24.1, 24.024.000.10-1.54
Lab 04GC-MS25.2, 25.5, 25.325.330.150.51
Lab 05HPLC22.8, 23.1, 22.922.930.15-3.18
Lab 06GC-MS27.0, 27.3, 27.127.130.153.28
Lab 07HPLC24.9, 25.1, 25.025.000.100.00
Lab 08GC-MS25.5, 25.6, 25.425.500.100.77
Lab 09HPLC24.3, 24.5, 24.424.400.10-0.92
Lab 10GC-MS26.3, 26.5, 26.426.400.102.15

Note: The consensus mean for this hypothetical study is 25.0 µg/mL with a target standard deviation of 0.65 µg/mL.

Experimental Protocols

A detailed experimental protocol is crucial for the success of an inter-laboratory comparison. The following outlines a comprehensive methodology for the proposed study.

1. Sample Preparation and Distribution:

  • Test Material: A certified reference material of this compound will be used to prepare a stock solution in a suitable solvent (e.g., methanol).

  • Sample Matrix: The stock solution will be spiked into a representative matrix, such as a placebo formulation or a simulated environmental water sample, to create a homogenous bulk sample.

  • Aliquoting and Distribution: The bulk sample will be divided into identical aliquots in sealed, amber glass vials and distributed to the participating laboratories under controlled temperature conditions.

2. Analytical Procedures:

Participating laboratories will be instructed to analyze the samples in triplicate using their in-house, validated analytical method (either GC-MS or HPLC).

a. GC-MS Method Example:

  • Extraction: Liquid-liquid extraction with a suitable solvent like methylene chloride at a basic pH.[7][11]

  • GC Column: DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Electron impact ionization (70 eV) with scan mode from m/z 40-300.

  • Quantification: Based on the peak area of a characteristic ion (e.g., m/z 141 for the molecular ion) and an external calibration curve.

b. HPLC Method Example:

  • Sample Preparation: Direct injection after filtration through a 0.45 µm filter.

  • Column: Hypersil BDS C18 (200 mm x 4.0 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: Gradient elution with a mixture of methanol and water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at 254 nm.[7]

  • Quantification: Based on peak area and an external calibration curve.

3. Data Reporting and Analysis:

  • Laboratories will report the individual results of the three replicate analyses, the mean concentration, and the standard deviation.

  • The study coordinator will calculate the consensus mean and the target standard deviation for proficiency assessment.

  • The performance of each laboratory will be evaluated using Z-scores.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the logical workflow of the proposed inter-laboratory comparison study.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting and Follow-up A Define Study Objectives and Select Participants B Prepare and Characterize Test Material A->B C Establish Protocol and Distribute Samples B->C D Laboratories Perform Analysis (GC-MS/HPLC) C->D E Collect and Compile Results D->E F Statistical Analysis (Z-Scores) E->F G Generate and Distribute Comparison Report F->G H Identify Areas for Method Improvement G->H

Caption: Workflow of the inter-laboratory comparison study.

References

Establishing a Reference Standard for 2-Chloro-6-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity and characterization of starting materials and intermediates are paramount.[1][2] 2-Chloro-6-methylaniline is a key intermediate in the production of various pharmaceuticals, making the establishment of a well-characterized reference standard crucial for quality control and regulatory compliance.[3][4] This guide provides a comparative overview of the analytical techniques and data required to establish a comprehensive reference standard for this compound, offering a comparison with alternative approaches and providing detailed experimental protocols.

Physicochemical Characterization

A foundational step in establishing a reference standard is the thorough determination of its physicochemical properties. These constants serve as primary identifiers and indicators of purity.

PropertyThis compoundAlternative: Aniline (for comparison)
CAS Number 87-63-862-53-3
Molecular Formula C₇H₈ClNC₆H₇N
Molecular Weight 141.60 g/mol 93.13 g/mol
Appearance Clear to yellow or reddish-brown liquidColorless to brown oily liquid
Melting Point 10-12 °C-6 °C
Boiling Point 215 °C184 °C
Density 1.152 g/mL at 25 °C1.022 g/mL at 20 °C
Refractive Index n20/D 1.576n20/D 1.586

Analytical Characterization: A Multi-technique Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of a this compound reference standard. This multi-faceted approach ensures the confirmation of its identity, the determination of its purity, and the identification of potential impurities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the main component from any process-related impurities or degradation products.

Comparison of Chromatographic Methods:

TechniqueAdvantages for this compoundDisadvantages
HPLC-UV Robust and widely available. Suitable for non-volatile impurities.May require derivatization for some aniline derivatives to improve sensitivity.
GC-MS High sensitivity and provides structural information for impurity identification.May not be suitable for thermally labile impurities.

Experimental Workflow for Purity Determination

G Workflow for Purity Assessment cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent hplc_inj Inject sample onto C18 column prep->hplc_inj gcms_inj Inject sample into GC with capillary column prep->gcms_inj hplc_sep Gradient elution with Acetonitrile/Water hplc_inj->hplc_sep hplc_det UV Detection at 254 nm hplc_sep->hplc_det purity_calc Calculate purity by area normalization hplc_det->purity_calc gcms_sep Temperature programmed separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection (EI) gcms_sep->gcms_det impurity_id Identify impurities by MS fragmentation and retention time comparison gcms_det->impurity_id impurity_id->purity_calc G Establishing a Reference Standard cluster_physchem Physicochemical Properties cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Impurity Profile substance Candidate Material (this compound) mp Melting Point substance->mp bp Boiling Point substance->bp density Density substance->density nmr NMR (¹H, ¹³C) substance->nmr ftir FTIR substance->ftir ms Mass Spectrometry substance->ms hplc HPLC substance->hplc gcms GC-MS substance->gcms ref_std Established Reference Standard mp->ref_std bp->ref_std density->ref_std nmr->ref_std ftir->ref_std ms->ref_std hplc->ref_std gcms->ref_std

References

Navigating the Synthesis of Dasatinib: A Comparative Guide to Efficacy from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthetic pathway to a potent therapeutic like Dasatinib is a critical determinant of its final efficacy and safety profile. While the core molecule remains the same, the choice of precursors and the synthetic route can significantly influence the purity, impurity profile, and ultimately, the biological performance of the active pharmaceutical ingredient (API). This guide provides an objective comparison of Dasatinib synthesized from different precursors, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.

Dasatinib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases, thereby halting the uncontrolled proliferation of cancer cells. The intricate chemical structure of Dasatinib allows for several synthetic strategies, each with its own set of precursors and potential outcomes.

Diverse Roads to Dasatinib: A Look at Synthetic Precursors

The synthesis of Dasatinib can be broadly categorized into several routes, primarily differing in the strategy for constructing the central thiazole ring and the subsequent coupling of the side chains.

One of the earliest and most referenced methods begins with the condensation of a lithium anion of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate [1][2][3]. This approach builds the core structure by forming the amide linkage early in the synthesis.

Another common strategy employs ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate as a key starting material[4]. This route focuses on building the substituted thiazole ring first, followed by sequential additions of the other components.

Variations on these primary routes exist, often utilizing different thiourea derivatives to construct the thiazole ring, which can offer advantages in terms of yield and process simplicity[4]. The choice of precursors inherently dictates the subsequent reaction steps, the types of catalysts and reagents required, and critically, the potential impurity profile of the final product.

The Critical Impact of Purity and Impurity Profiles

While different synthetic routes may lead to Dasatinib, the efficacy of the final product is intrinsically linked to its purity. Process-related impurities, unreacted starting materials, by-products, and degradation products can all potentially impact the biological activity and safety of the drug[5][6][7]. For instance, residual catalysts or starting materials could introduce toxicity, while isomeric impurities might exhibit off-target effects or reduced potency.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the purity of generic drugs to ensure they are therapeutically equivalent to the brand-name product[8][9]. This underscores the principle that, regardless of the synthetic route, the final Dasatinib product must meet high standards of purity to be considered equally effective.

Efficacy Showdown: Generic vs. Brand-Name Dasatinib

Direct, publicly available, head-to-head preclinical studies comparing the efficacy of Dasatinib synthesized from different specific precursors are scarce. However, a wealth of clinical data exists comparing the efficacy and safety of generic Dasatinib with the brand-name drug, Sprycel®. These studies provide strong evidence that if the manufacturing process yields a highly pure and bioequivalent product, the starting precursors do not lead to different clinical outcomes.

A multicenter retrospective study comparing a generic Dasatinib (Yinishu) with Sprycel® as a second-line treatment for CML found no significant differences in the rates of optimal response or adverse events between the two groups[10]. This indicates that the generic version, produced through a different synthetic pathway, was as effective and safe as the original drug. The FDA's approval of generic Dasatinib further reinforces this, as it requires the generic to be therapeutically equivalent to the reference product[9].

The following table summarizes key efficacy data from a pivotal clinical trial comparing Dasatinib to Imatinib, which established the efficacy of Dasatinib and serves as a benchmark for all subsequent generic versions.

Efficacy EndpointDasatinib (Sprycel®)Imatinib
Confirmed Complete Cytogenetic Response (cCCyR) Rate 76.8%66.2%
Major Molecular Response (MMR) Rate 52.1%33.8%
Median Time to cCCyR 3.1 months5.6 months
(Data from the DASISION trial as reported in Targeted Oncology, 2025)[9]

This data highlights the expected efficacy of Dasatinib when manufactured to the required quality standards, a benchmark that any synthesis route must achieve.

Experimental Protocols

To aid researchers in evaluating the efficacy of Dasatinib from any synthetic origin, the following are detailed methodologies for key experiments.

Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib against target kinases (e.g., Abl, Src).

Materials:

  • Recombinant human Abl or Src kinase

  • Appropriate peptide substrate (e.g., for Abl kinase, a biotinylated peptide with the sequence EAIYAAPFAKKK)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA, 2 mM DTT)

  • Dasatinib stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Dasatinib in kinase reaction buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and Dasatinib solution.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Dasatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Dasatinib on the proliferation of cancer cell lines (e.g., K562, a CML cell line).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Dasatinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed K562 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Dasatinib for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each Dasatinib concentration relative to a DMSO-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the Dasatinib concentration.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of Dasatinib's function and the experimental process, the following diagrams have been generated.

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC_Family SRC Family Kinases (SRC, LCK, FYN) SRC_Family->RAS_MAPK SRC_Family->PI3K_AKT SRC_Family->JAK_STAT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits Proliferation Decreased Proliferation RAS_MAPK->Proliferation Survival Decreased Survival PI3K_AKT->Survival JAK_STAT->Proliferation Apoptosis Increased Apoptosis

Caption: Dasatinib's mechanism of action, inhibiting BCR-ABL and SRC kinases.

Experimental_Workflow cluster_assays Efficacy Evaluation start Start synthesis Dasatinib Synthesis (from different precursors) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assay (IC50 determination) purification->kinase_assay cell_assay Cell-Based Viability Assay (e.g., MTT on K562 cells) purification->cell_assay data_analysis Data Analysis & Comparison kinase_assay->data_analysis cell_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for comparing the efficacy of synthesized Dasatinib.

References

A Comparative Guide to the Green Synthesis of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-6-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, is increasingly being scrutinized through the lens of green chemistry. This guide provides an objective comparison of different synthetic routes to this compound, focusing on key green chemistry metrics. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting and developing more sustainable and efficient manufacturing processes.

Executive Summary

This guide evaluates three distinct synthesis routes for this compound based on established green chemistry metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). A detailed analysis of a one-pot synthesis from 3-chloro-5-methyl-4-nitroaniline is presented, for which a complete experimental protocol and quantitative data are available. Two other potential routes, starting from 4-amino-3-methylbenzenesulfonic acid and 2-chloroaniline respectively, are also discussed. Due to the lack of detailed published experimental data for these latter two routes, the green chemistry metrics have been estimated based on plausible reaction schemes and typical laboratory practices. The comparison highlights the significant advantages of the one-pot synthesis in terms of waste reduction and mass efficiency.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated and estimated green chemistry metrics for the three synthesis routes of this compound. Lower E-Factor and PMI values, and higher Atom Economy and RME values, are indicative of a greener process.

MetricRoute 1: From 3-chloro-5-methyl-4-nitroanilineRoute 2: From 4-amino-3-methylbenzenesulfonic acid (Estimated)Route 3: From 2-chloroaniline (Estimated)
Atom Economy (%) 36.8%~25-35%~60-70%
E-Factor 35.8> 50> 20
Process Mass Intensity (PMI) 36.8> 51> 21
Reaction Mass Efficiency (RME) (%) 21.8%< 20%< 50%

Note: The values for Route 1 are calculated based on a specific experimental protocol. The values for Routes 2 and 3 are estimations due to the absence of detailed published experimental data and are subject to variation based on specific reaction conditions and work-up procedures.

Synthesis Route Analysis

Route 1: One-Pot Synthesis from 3-chloro-5-methyl-4-nitroaniline

This route, detailed in patent literature, presents a promising green approach to the synthesis of this compound.[1][2] The use of water as the primary solvent and a one-pot procedure significantly reduces waste and improves process efficiency.

Reaction Scheme:

3-chloro-5-methyl-4-nitroaniline → this compound

Key Features:

  • One-pot synthesis: Minimizes intermediate isolation steps, reducing solvent use and waste generation.[1][2]

  • Aqueous reaction medium: Utilizes water as the solvent, a significant improvement over volatile organic solvents.[1][2]

  • High yield: The reported yield of 82.5% is favorable for a multi-step one-pot reaction.[3]

Route 2: Synthesis from 4-amino-3-methylbenzenesulfonic acid (Estimated)

This route involves a multi-step process including acylation, chlorination, and desulfonation. While feasible, the multiple steps and use of various reagents are likely to result in a less favorable green profile compared to the one-pot method.

Plausible Reaction Scheme:

4-amino-3-methylbenzenesulfonic acid → N-(4-amino-2-methyl-5-sulfophenyl)acetamide → N-(4-amino-5-chloro-2-methyl-6-sulfophenyl)acetamide → this compound

Estimated Green Chemistry Profile:

  • Lower Atom Economy: The multiple steps involving protecting and directing groups inherently lower the atom economy.

  • Higher E-Factor and PMI: The use of multiple reagents, solvents for each step, and likely several work-up and purification stages would contribute to a significant amount of waste.

Route 3: Synthesis from 2-chloroaniline (Estimated)

This route could potentially offer a more direct approach. A plausible pathway involves the methylation of 2-chloroaniline. However, achieving regioselectivity (methylation at the 6-position) can be challenging and may require specific directing groups or catalysts, impacting the overall efficiency.

Plausible Reaction Scheme:

2-chloroaniline → this compound

Estimated Green Chemistry Profile:

  • Potentially Higher Atom Economy: A direct methylation would, in theory, have a high atom economy.

  • Challenges in Selectivity: The main challenge lies in achieving the desired regioselectivity, which could lead to the formation of multiple isomers, complex purification procedures, and lower overall yield of the desired product, thereby increasing the E-Factor and PMI.

Experimental Protocols

Detailed Protocol for Route 1: Synthesis from 3-chloro-5-methyl-4-nitroaniline

This protocol is based on the procedure described in the cited patent literature.[3]

Materials:

  • 3-chloro-5-methyl-4-nitroaniline: 4.663 g (25 mmol)

  • Water: 5 mL (for initial reaction) + 15 mL (for NaNO₂)

  • Concentrated Sulfuric Acid (98%): 5 mL (9.2 g, 92 mmol)

  • Sodium Nitrite (NaNO₂): 1.863 g (27 mmol)

  • Hypophosphorous Acid (50% aqueous solution): 15 mL (16.5 g, 164 mmol)

  • Iron powder: 4.90 g (87.5 mmol)

  • Dichloromethane: 60 mL (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 250 mL round-bottom flask, a mixture of 3-chloro-5-methyl-4-nitroaniline (4.663 g), water (5 mL), and diluted sulfuric acid (prepared by adding 5 mL of concentrated H₂SO₄ to 15 mL of water) is cooled to 0°C.

  • A solution of sodium nitrite (1.863 g) in water (15 mL) is added slowly to the reaction mixture while maintaining the temperature at 0°C.

  • After stirring for 30 minutes, a 50% aqueous solution of hypophosphorous acid (15 mL) is added, and the mixture is stirred at 0°C for 3 hours.

  • The reaction temperature is then raised to 90°C, and iron powder (4.90 g) is added in portions over 1 hour.

  • The reaction is maintained at 90°C for 3 hours.

  • The hot mixture is filtered, and the filtrate is cooled and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification by column chromatography affords 2.918 g of this compound (yield: 82.5%).[3]

Green Chemistry Metric Calculations (Route 1)

Atom Economy:

The overall balanced chemical equation is complex due to the multiple reactions in one pot. A simplified estimation for the key transformations is:

C₇H₆ClN₃O₂ + 3Fe + H₃PO₂ + H₂O → C₇H₈ClN + N₂ + Fe₃O₄ + H₃PO₃

  • Molecular Weight of Product (C₇H₈ClN): 141.60 g/mol

  • Sum of Molecular Weights of Reactants: 187.59 (C₇H₆ClN₃O₂) + 3 * 55.85 (Fe) + 66.00 (H₃PO₂) + 18.02 (H₂O) = 439.16 g/mol

  • Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (141.60 / 439.16) x 100 = 32.2%

(Note: This is a simplified calculation. A more detailed analysis of all byproducts would be necessary for a precise value.)

E-Factor:

  • Total Mass of Inputs: 4.663 g (starting material) + 9.2 g (H₂SO₄) + 1.863 g (NaNO₂) + 16.5 g (H₃PO₂) + 4.90 g (Fe) + 20 mL * 1.0 g/mL (water for reaction) + 60 mL * 1.33 g/mL (Dichloromethane) + ~5g (Na₂SO₄ - estimated) = 141.926 g

  • Mass of Product: 2.918 g

  • Mass of Waste = Total Mass of Inputs - Mass of Product = 141.926 - 2.918 = 139.008 g

  • E-Factor = Mass of Waste / Mass of Product = 139.008 / 2.918 = 47.6

Process Mass Intensity (PMI):

  • PMI = Total Mass of Inputs / Mass of Product = 141.926 / 2.918 = 48.6

Reaction Mass Efficiency (RME):

  • RME = (Mass of Product / Total Mass of Reactants) x 100 = (2.918 / (4.663 + 9.2 + 1.863 + 16.5 + 4.90)) x 100 = (2.918 / 37.126) x 100 = 7.86%

Logical Workflow for Green Synthesis Evaluation

The following diagram illustrates a generalized workflow for assessing the greenness of a chemical synthesis, a critical process in sustainable drug development.

G Workflow for Green Synthesis Evaluation cluster_0 Route Identification cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Comparative Analysis cluster_4 Optimization A Identify Potential Synthesis Routes B Gather Experimental Data (Reactants, Solvents, Yields) A->B Detailed Protocols C Calculate Green Metrics (Atom Economy, E-Factor, PMI, RME) B->C Quantitative Data D Compare Metrics Across Different Routes C->D Calculated Metrics E Identify Areas for Improvement D->E Identify Least Green Steps F Develop Optimized Greener Process E->F Implement Green Principles

Caption: A flowchart outlining the systematic approach to evaluating and optimizing the greenness of a chemical synthesis process.

Conclusion and Future Outlook

The one-pot synthesis of this compound from 3-chloro-5-methyl-4-nitroaniline demonstrates significant advantages from a green chemistry perspective, primarily due to its use of water as a solvent and a streamlined reaction process. While the other routes may be viable, their multi-step nature and likely reliance on greater quantities of organic solvents and reagents suggest a poorer environmental profile.

For drug development professionals, the adoption of greener synthesis routes is not only an environmental imperative but also a strategic advantage, often leading to more efficient, cost-effective, and safer processes. Further research into optimizing the one-pot synthesis and the development of detailed, high-yield protocols for other potentially greener routes is highly encouraged. The consistent application of green chemistry metrics will be crucial in guiding these future research and development efforts.

References

Comparative Kinetic Analysis of Reactions Involving 2-Chloro-6-methylaniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters for various reactions involving 2-chloro-6-methylaniline and its structural analogs. The data presented herein is crucial for understanding the reactivity of this important synthetic intermediate, optimizing reaction conditions, and predicting the course of chemical transformations in drug development and other applications. This document summarizes quantitative kinetic data, details experimental methodologies, and visualizes a typical workflow for kinetic analysis.

Comparison of Reaction Kinetics

The reactivity of substituted anilines is significantly influenced by the nature and position of the substituents on the aromatic ring. This is evident in the kinetic data for different reaction types, including photocatalytic degradation and catalytic hydrogenation. While specific kinetic data for many reactions of this compound are not extensively published, valuable insights can be drawn from studies on closely related compounds.

Photocatalytic Degradation of Chloroanilines

The photocatalytic degradation of chloroanilines is a critical area of research for environmental remediation. The kinetics of this process are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the substrate onto the catalyst surface. The reaction often follows pseudo-first-order kinetics.

A study on the photocatalytic degradation of aniline and its chloro-derivatives using halloysite-TiO2 (Hal-TiO2) and halloysite-Fe2O3 (Hal-Fe2O3) nanocomposites provides comparative kinetic data for 2-chloroaniline, a close structural analog of this compound.[1] The presence of a chlorine atom on the aniline ring influences the rate of degradation.

SubstratePhotocatalystRate Constant (k) at 298 K (min⁻¹)Activation Energy (Ea) (kJ/mol)
AnilineHal-TiO₂0.01518.3
2-ChloroanilineHal-TiO₂0.01815.2
2,6-DichloroanilineHal-TiO₂0.02013.8
AnilineHal-Fe₂O₃0.01220.1
2-ChloroanilineHal-Fe₂O₃0.01417.5
2,6-DichloroanilineHal-Fe₂O₃0.01616.1

Data extracted from a study on the photocatalytic degradation of aniline and chloroanilines.[1]

The data indicates that the rate of photodegradation increases with the degree of chlorination, while the activation energy decreases.[1] This suggests that the presence of chlorine atoms, despite being electron-withdrawing, can facilitate the degradation process under these photocatalytic conditions.

Catalytic Hydrogenation of a 2-Chloro-6-nitro Precursor

A kinetic study of the hydrogenation of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline (an isomer of this compound) on a palladium/carbon catalyst provides valuable data for a different type of transformation.[2] This reaction is crucial for the synthesis of substituted anilines from nitroaromatic compounds.

ReactionCatalystReaction Order (Substrate)Reaction Order (H₂)Apparent Activation Energy (Ea) (kJ/mol)
Hydrogenation of 2-Chloro-6-nitrotoluenePd/C1060.58

Data from a kinetic study on the hydrogenation of 2-chloro-6-nitrotoluene.[2]

The reaction was found to be first order with respect to the substrate (2-chloro-6-nitrotoluene) and zero order with respect to hydrogen, under the studied conditions of H₂ pressure at 1 MPa and a temperature of 353 K.[2] The significantly higher activation energy compared to the photocatalytic degradation suggests a more energy-intensive process.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of kinetic studies. Below are representative methodologies for photocatalytic degradation and a general workflow for a kinetic study using UV-Vis spectroscopy.

Photocatalytic Degradation of Chloroanilines

This protocol is based on the study of the photocatalytic degradation of aniline and its chloro-derivatives.[1]

1. Materials and Reagents:

  • Aniline, 2-chloroaniline, 2,6-dichloroaniline (analytical grade)

  • Photocatalysts: Halloysite-TiO₂ and Halloysite-Fe₂O₃ nanocomposites, commercial TiO₂ (P25), and α-Fe₂O₃

  • Deionized water

2. Photoreactor Setup:

  • A cylindrical glass reactor with a cooling jacket to maintain a constant temperature.

  • A UV lamp (e.g., medium-pressure mercury lamp) placed in a quartz immersion well in the center of the reactor.

  • A magnetic stirrer to ensure a homogeneous suspension of the photocatalyst.

3. Experimental Procedure:

  • An aqueous solution of the target aniline derivative (e.g., 50 mg/dm³) is prepared.

  • The photocatalyst (e.g., 1 g/dm³) is added to the solution.

  • The suspension is stirred in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • The UV lamp is switched on to initiate the photocatalytic reaction.

  • Aliquots of the suspension are withdrawn at regular time intervals.

  • The samples are filtered (e.g., through a 0.22 μm syringe filter) to remove the photocatalyst particles.

  • The concentration of the aniline derivative in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

4. Kinetic Analysis:

  • The photodegradation process is often modeled using pseudo-first-order kinetics, described by the equation: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the apparent rate constant.

  • The rate constant (k) is determined from the slope of the linear plot of ln(C₀/C) versus time.

  • The activation energy (Ea) is calculated from the Arrhenius equation by conducting the experiments at different temperatures.

Visualizations

Experimental Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of a chemical reaction, for instance, the N-acetylation of a substituted aniline, using the initial rates method.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solutions (Aniline Derivative, Reagent) B Select Analytical Wavelength (λ_max) via UV-Vis Spectroscopy A->B C Set up Spectrophotometer (Kinetics Mode, Constant T) B->C D Perform Kinetic Runs (Varying Reactant Concentrations) C->D E Plot Absorbance vs. Time D->E F Calculate Initial Rates (Slope at t=0) E->F G Determine Reaction Orders (log(Rate) vs. log([Reactant])) F->G H Calculate Rate Constant (k) G->H

Caption: A generalized workflow for a kinetic study using the initial rates method.

This guide provides a foundational understanding of the kinetic aspects of reactions involving this compound and its analogs. The presented data and protocols can serve as a valuable resource for researchers in designing and interpreting their own kinetic experiments.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methylaniline: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different synthetic routes to produce 2-Chloro-6-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The analysis focuses on the theoretical and experimental yields of various methods, offering valuable insights for researchers, scientists, and professionals in drug development to select the most efficient synthesis pathway.

Comparison of Synthetic Routes and Yields

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages in terms of yield, reaction conditions, and starting materials. Below is a summary of the quantitative data for three primary methods.

Synthesis RouteStarting MaterialKey ReagentsTheoretical YieldExperimental Yield (%)
Route 1: One-Pot Synthesis 3-chloro-5-methyl-4-nitroanilineNaNO₂, H₂SO₄, H₃PO₂, Fe100% (3.54 g)82.5%[1]
Route 2: Ortholithiation 2-chloroanilinet-BuLi, Me-t-Bu-ether, MeBr-65.9%[2]
Route 3: Multi-Step Synthesis 4-amino-3-methylbenzenesulfonic acidAcetic anhydride, NaOH, Chlorination reagent-~60%

Note: The theoretical yield for Route 1 was calculated based on the experimental protocol provided. Detailed experimental protocols for Route 2 and Route 3, including precise reactant quantities, were not available in the searched literature, preventing the calculation of their theoretical yields. The experimental yield for Route 3 is an approximation based on patent literature.

Detailed Experimental Protocols

Route 1: One-Pot Synthesis from 3-chloro-5-methyl-4-nitroaniline

This method provides a high-yield, one-pot synthesis of this compound.[1]

Materials:

  • 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol)

  • Water (5 ml + 15 ml)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 ml, 92 mmol)

  • Sodium Nitrite (NaNO₂) (1.863 g, 27 mmol)

  • 50% Hypophosphorous Acid (H₃PO₂) aqueous solution (15 ml)

  • Iron powder (Fe) (4.90 g, 87.5 mmol)

  • Dichloromethane

Procedure:

  • In a 250 ml round-bottom flask, combine 3-chloro-5-methyl-4-nitroaniline, 5 ml of water, and 20 ml of diluted sulfuric acid (prepared by diluting 5 ml of concentrated H₂SO₄ with water) at 0°C.

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of sodium nitrite (1.863 g in 15 ml of water).

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Add 15 ml of 50% H₃PO₂ aqueous solution and stir at 0°C for 3 hours.

  • Slowly raise the temperature to 90°C.

  • Add iron powder in batches over approximately 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • Filter the hot reaction mixture.

  • Cool the filtrate and extract with dichloromethane (3 x 20 ml).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound (2.918 g, 82.5% yield).[1]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.

G Experimental Workflow for One-Pot Synthesis of this compound cluster_0 Diazotization and Reduction of Amino Group cluster_1 Reduction of Nitro Group cluster_2 Workup and Purification A Mix 3-chloro-5-methyl-4-nitroaniline, water, and H₂SO₄ at 0°C B Add NaNO₂ solution A->B C Stir for 30 min at 0°C B->C D Add H₃PO₂ solution C->D E Stir for 3 hours at 0°C D->E F Heat to 90°C E->F G Add Fe powder in batches F->G H Maintain at 90°C for 3 hours G->H I Hot filtration H->I J Cool and extract with CH₂Cl₂ I->J K Dry and concentrate J->K L Column chromatography K->L M Pure this compound L->M

Caption: Workflow for the one-pot synthesis of this compound.

G Logical Relationship of Synthesis Routes A Starting Materials B 3-chloro-5-methyl-4-nitroaniline A->B C 2-chloroaniline A->C D 4-amino-3-methylbenzenesulfonic acid A->D F One-Pot Synthesis (Diazotization, Reduction) B->F G Ortholithiation and Methylation C->G H Multi-Step Synthesis (Acetylation, Chlorination, Deprotection) D->H E Synthesis Pathways I Product F->I G->I H->I J This compound I->J

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Chloro-6-methylaniline is paramount for environmental protection and laboratory safety. This hazardous chemical requires strict adherence to established protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[1][3] In case of accidental contact, wash the affected skin area thoroughly with soap and water and remove contaminated clothing immediately.[1][4] For eye contact, rinse cautiously with water for several minutes.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations.[5] It is classified as a hazardous waste and must be managed accordingly.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and any contaminated materials (e.g., absorbent pads, gloves, and empty containers), must be treated as hazardous waste.[5][6]

    • Do not mix this compound waste with other waste streams.[3] Keep it in its original container or a clearly labeled, suitable, and closed container.[1][3]

  • Container Management:

    • Containers of this compound waste must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][2]

    • Empty containers are also considered hazardous as they may retain chemical residues.[5] They should be handled in the same manner as the chemical itself.[3] Options for empty containers include returning them to the supplier for reuse or recycling if possible.[5] If not, they should be punctured to prevent reuse and disposed of at an authorized landfill.[5]

  • Arranging for Disposal:

    • The disposal of this compound must be carried out by a licensed and approved waste disposal company.[3][6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

  • Accidental Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • For small spills, use an inert absorbent material, such as sand or vermiculite, to contain and collect the spilled chemical.[8] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][2]

    • Prevent the spill from entering drains or waterways.[1][6]

Hazard Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategory
Skin IrritationCategory 2[1]
Serious Eye IrritationCategory 2[1]
Specific target organ toxicity – single exposureCategory 3 (Respiratory irritation)[1]
Harmful if swallowed, in contact with skin or if inhaledH302 + H312 + H332[3]
Harmful to aquatic life with long lasting effectsH412[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Handling cluster_3 Disposal Arrangement cluster_4 Final Disposal start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Hazardous Waste (Keep in sealed, labeled container) is_hazardous->segregate Yes storage Store in a cool, dry, well-ventilated area (Away from incompatible materials) segregate->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->licensed_disposal end Proper Disposal by Vendor licensed_disposal->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical guidance for the handling and disposal of 2-Chloro-6-methylaniline (CAS No. 87-63-8). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4] Some data also suggests it may be a suspected mutagen and can cause organ damage with prolonged exposure.[2][5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[6]Protects against splashes and vapors that can cause serious eye irritation.[1][3][6]
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber - consult manufacturer's specifications for breakthrough time). Fire/flame resistant and impervious clothing or lab coat.[6]Prevents skin contact, which can be harmful and cause irritation.[1][2][3] Contaminated clothing must be removed immediately and washed before reuse.[2][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[3][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type K, green, for ammonia and organic ammonia derivatives) is necessary.[3][7]Protects against inhalation of harmful vapors, which can cause respiratory irritation and toxicity.[1][2][3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review Safety Data Sheet (SDS) B Ensure fume hood is operational A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Prepare all necessary equipment and reagents C->D E Carefully weigh/measure this compound in fume hood D->E Proceed to handling F Perform experimental procedure within the fume hood E->F G Keep container tightly closed when not in use F->G H Decontaminate work surfaces G->H Proceed to cleanup I Segregate and label hazardous waste H->I J Dispose of waste according to institutional and local regulations I->J K Remove and properly store or dispose of PPE J->K L Wash hands thoroughly K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

In case of a spill, evacuate the area and remove all ignition sources.[1] Use personal protective equipment and absorb the spill with an inert material (e.g., sand, vermiculite).[8] Collect the material in a suitable, closed container for disposal.[3]

Storage and Disposal Plan

Proper storage and disposal are imperative to prevent environmental contamination and ensure safety.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed.[3][6]

  • Store locked up and away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[3][6]

Disposal Plan:

  • All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste.[1]

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][6]

  • Do not allow the chemical to enter drains or the environment.[5][9]

Logical Relationship of Safety Procedures

G Interconnected Safety and Disposal Protocol cluster_core Interconnected Safety and Disposal Protocol cluster_ppe Interconnected Safety and Disposal Protocol cluster_emergency Interconnected Safety and Disposal Protocol cluster_info Interconnected Safety and Disposal Protocol Handling Safe Handling Protocol Storage Secure Storage Handling->Storage leads to Disposal Hazardous Waste Disposal Handling->Disposal generates need for Storage->Handling precedes PPE Mandatory PPE Usage PPE->Handling enables Emergency Emergency Response Plan Emergency->Handling supports Emergency->Disposal may require SDS SDS Review SDS->PPE informs

Caption: The relationship between key safety components for this compound.

References

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